molecular formula C20H23BrN2O2 B030513 Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate CAS No. 926934-01-2

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Cat. No.: B030513
CAS No.: 926934-01-2
M. Wt: 403.3 g/mol
InChI Key: QCFBDQSHLKFOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate (CAS 926934-01-2) is a high-purity chemical compound with a molecular formula of C20H23BrN2O2 and a molecular weight of 403.3 g/mol. This benzoate derivative features a piperazine ring linked to a 2-bromobenzyl group and an ethyl ester, a structure that offers significant versatility for research and development. Key Applications & Research Value: Versatile Chemical Intermediate: This compound serves as a key building block in organic synthesis. The bromine atom on the benzyl group acts as a superior leaving group, making the molecule highly suitable for further functionalization via nucleophilic substitution reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to create novel derivatives for structure-activity relationship (SAR) studies. Medicinal Chemistry Research: The piperazine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This compound is a valuable precursor in the synthesis of more complex molecules for pharmacological investigation. Material Science & Specialty Chemicals: It finds applications as an intermediate in the synthesis of specialty chemicals and advanced materials. Handling & Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C. Notice: This product is intended for research purposes and is strictly labeled For Research Use Only . It is not designed for human diagnostic or therapeutic use, nor for any veterinary applications.

Properties

IUPAC Name

ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBDQSHLKFOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582977
Record name Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926934-01-2
Record name Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, a piperazine derivative of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, explores the underlying reaction mechanisms, and presents a systematic approach to the structural elucidation and purity assessment of the title compound. Drawing upon established principles of organic synthesis and analytical chemistry, this guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to improve aqueous solubility and act as a versatile linker, have led to its incorporation into a vast number of clinically approved drugs.[3] Piperazine derivatives exhibit a wide spectrum of biological activities, targeting conditions ranging from psychiatric disorders and allergies to cardiovascular diseases and infectious agents.[1][4][5]

This compound (Figure 1) is a key chemical intermediate used in the synthesis of more complex organic molecules.[6] Its structure combines the versatile piperazine core with a reactive 2-bromobenzyl group and an ethyl benzoate moiety, making it a valuable building block for creating libraries of compounds for biological screening. The presence of the bromine atom, in particular, offers a handle for further chemical modifications through substitution reactions.[6]

Figure 1. Chemical Structure of this compound

Strategic Synthesis: An N-Alkylation Approach

The synthesis of this compound is typically achieved through a direct N-alkylation reaction. This method involves the reaction of a monosubstituted piperazine, Ethyl 4-(piperazin-1-yl)benzoate, with an alkyl halide, 2-bromobenzyl bromide, in the presence of a base.

Causality of Experimental Choices

The selection of reactants and conditions is critical for achieving a high yield and purity of the desired product while minimizing the formation of byproducts, particularly the di-substituted piperazine.

  • Choice of Starting Materials: Ethyl 4-(piperazin-1-yl)benzoate serves as the nucleophile, with the secondary amine of the piperazine ring attacking the electrophilic carbon of the benzyl bromide.[7] 2-Bromobenzyl bromide is a suitable alkylating agent due to the lability of the benzylic bromide, which facilitates the nucleophilic substitution.

  • Role of the Base: A base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrobromic acid (HBr) generated during the reaction.[8] This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred as they can dissolve the reactants and facilitate the reaction without participating in it.[8]

  • Reaction Temperature: The reaction is often heated to increase the rate of reaction.[8] However, excessive heat can lead to the formation of impurities. Therefore, monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for determining the optimal reaction time and temperature.[8]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Ethyl 4-(piperazin-1-yl)benzoate + 2-Bromobenzyl bromide Reaction_Vessel Reaction (Base, Solvent, Heat) Reactants->Reaction_Vessel 1. Add reactants Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 2. Reaction completion Purification Column Chromatography Workup->Purification 3. Isolate crude product Product This compound Purification->Product 4. Purify

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-(piperazin-1-yl)benzoate

  • 2-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., gradient of ethyl acetate in hexanes)

Procedure:

  • To a stirred solution of Ethyl 4-(piperazin-1-yl)benzoate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add 2-bromobenzyl bromide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated product.[8][9]

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Characterization Workflow Diagram

The following diagram outlines the workflow for the comprehensive characterization of the synthesized compound.

Characterization_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Analysis Purity Assessment (e.g., HPLC) Synthesized_Product->Purity_Analysis Final_Characterization Confirmed Structure & Purity NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization Purity_Analysis->Final_Characterization

Caption: Workflow for the characterization of the synthesized product.

Spectroscopic and Spectrometric Data

Table 1: Key Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₂₀H₂₃BrN₂O₂[6]
Molecular Weight 403.31 g/mol [6]
Appearance Solid[6]
Solubility Soluble in chloroform, dimethyl sulfoxide, and methanol[6]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts provide a fingerprint of the compound.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-8.0m4HAromatic protons (benzoate ring)
~7.1-7.6m4HAromatic protons (bromobenzyl ring)
~4.3q2H-OCH₂CH₃
~3.6s2H-NCH₂-Ar
~3.3t4HPiperazine protons adjacent to benzoate
~2.6t4HPiperazine protons adjacent to benzyl
~1.4t3H-OCH₂CH₃

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1710-1730C=O stretch (ester)
~1600, ~1500C=C stretch (aromatic)
~1275, ~1100C-O stretch (ester)
~2800-3000C-H stretch (aliphatic)
~750C-Br stretch

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion: A Versatile Intermediate for Future Discovery

This guide has detailed a reliable and reproducible method for the synthesis of this compound. The strategic choice of reagents and reaction conditions, coupled with a comprehensive characterization protocol, ensures the production of a high-purity compound suitable for further applications in drug discovery and development. The inherent reactivity of the bromobenzyl group and the established pharmacological importance of the piperazine scaffold make this compound a valuable intermediate for the synthesis of novel bioactive molecules.

References

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Peter S. Dragovich, et al. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. 2022. Available from: [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2025. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. 2018. Available from: [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health. Available from: [Link]

  • Supporting information - The Royal Society of Chemistry. Available from: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available from: [Link]

  • Ethyl 4-(4-methylpiperazin-1-YL)benzoate. PubChem. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. 2020. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. 2023. Available from: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. 2013. Available from: [Link]

  • Ethyl 4-(piperazin-1-yl)benzoate. PubChem. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. 2024. Available from: [Link]

  • Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. PrepChem.com. Available from: [Link]

  • Benzoic acid, 4-bromo-, ethyl ester. NIST WebBook. Available from: [Link]

  • Ethyl 4-methylbenzoate. NIST WebBook. Available from: [Link]

  • Ethyl benzoate. PubChem. Available from: [Link]

  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed. 1993. Available from: [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. 2024. Available from: [Link]

  • 1,6-Dimethyl-5-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]-3,4-dihydroquinolin-2-one. PubChem. Available from: [Link]

Sources

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Authored by a Senior Application Scientist

Foreword

The landscape of modern drug discovery is characterized by both the vastness of chemical space and the precision required to navigate it. We are often presented with novel chemical entities, born from synthetic exploration, whose therapeutic potential is yet to be unlocked. This compound is one such molecule. While its synthesis is established, its biological activity and mechanism of action remain largely unexplored. This guide is designed for researchers, scientists, and drug development professionals who are poised to undertake this exploration. It is not a mere collection of protocols, but a strategic framework for a comprehensive investigation. As a Senior Application Scientist, my objective is to provide not only the "how" but also the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to unraveling the therapeutic promise of this compound.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic organic compound with the molecular formula C20H23BrN2O2.[1] Its structure is characterized by three key moieties: a piperazine ring, a 2-bromobenzyl group, and an ethyl benzoate group.[1] The true potential of this molecule lies in the synergistic interplay of these components, each of which has a well-documented history in medicinal chemistry.

  • The Piperazine Core: The piperazine ring is a privileged scaffold in drug discovery, renowned for its presence in a multitude of clinically successful drugs.[2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1] Many piperazine derivatives exhibit significant pharmacological activity in the central nervous system (CNS), often by modulating monoamine neurotransmitter pathways, leading to antipsychotic, antidepressant, and anxiolytic effects.[3] Furthermore, piperazine derivatives have demonstrated a broad spectrum of other biological activities, including antimicrobial, antifungal, anti-inflammatory, and anthelmintic properties.[4][5][6]

  • The 2-Bromobenzyl Group: The inclusion of a halogenated benzyl group, in this case, 2-bromobenzyl, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom can enhance binding affinity and selectivity for specific biological targets through halogen bonding and other non-covalent interactions.[1]

  • The Ethyl Benzoate Moiety: The ethyl benzoate group can impact the compound's solubility, metabolic stability, and ability to cross biological membranes.[1] Ester functionalities are common in prodrugs, where they are cleaved in vivo to release the active pharmacological agent.

Given these structural features, this compound stands as a compelling candidate for therapeutic development. However, without a clear understanding of its mechanism of action, its potential remains speculative. This guide, therefore, proposes a systematic and logical pathway to elucidate its biological function.

Hypothesized Biological Targets and Mechanisms of Action

Based on the structural alerts within this compound, we can formulate several primary hypotheses regarding its potential mechanism of action. A prudent initial approach is to cast a wide net, exploring the most probable avenues of biological activity.

Hypothesis A: Modulator of Central Nervous System (CNS) Receptors

The prevalence of the piperazine scaffold in neuropharmacology strongly suggests that this compound may interact with CNS targets.

  • Potential Targets:

    • Serotonin (5-HT) Receptors: Various subtypes of 5-HT receptors are implicated in mood disorders, anxiety, and psychosis.

    • Dopamine (D) Receptors: D2 receptor antagonism is a hallmark of many antipsychotic drugs.

    • Histamine (H) Receptors: Antagonism of H3 receptors has been explored for cognitive enhancement.[7]

    • GABA-A Receptors: Modulation of the GABA-A receptor is the mechanism of action for anxiolytics like benzodiazepines.[8]

  • Proposed Mechanism: The compound may act as an agonist, antagonist, or allosteric modulator at one or more of these receptor subtypes, thereby altering neurotransmitter signaling.

Hypothesis B: Antimicrobial Agent

The piperazine nucleus is also a key component of several antimicrobial and antifungal agents.[5][6]

  • Potential Targets:

    • Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan synthesis.

    • Bacterial DNA Gyrase: An essential enzyme for bacterial DNA replication.

    • Fungal Ergosterol Biosynthesis: A critical pathway for maintaining fungal cell membrane integrity.

  • Proposed Mechanism: The compound may disrupt essential cellular processes in bacteria or fungi, leading to growth inhibition or cell death.

Hypothesis C: Anti-inflammatory Agent

Certain piperazine derivatives have been reported to possess anti-inflammatory properties.[4]

  • Potential Targets:

    • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

    • Lipoxygenase (LOX) Enzymes: Involved in the synthesis of leukotrienes, which are inflammatory mediators.

    • Pro-inflammatory Cytokine Production: Inhibition of signaling pathways that lead to the release of cytokines like TNF-α and IL-6.

  • Proposed Mechanism: The compound may reduce inflammation by inhibiting key enzymes in the inflammatory cascade or by modulating immune cell signaling.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A systematic, multi-pronged screening approach is essential to efficiently test our hypotheses and identify the most promising therapeutic area for this compound. The following workflow is designed to progress from broad, high-throughput screening to more focused, mechanism-defining assays.

MoA Elucidation Workflow Figure 1: Proposed Research Workflow cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular & Mechanistic Studies A Compound Synthesis & QC (Purity >95%) B CNS Receptor Profiling (Binding Assays) A->B C Antimicrobial Screening (MIC/MBC Assays) A->C D Anti-inflammatory Screening (Enzyme Inhibition Assays) A->D E Dose-Response & IC50/EC50 Determination B->E C->E D->E F Functional Assays (e.g., cAMP, Ca2+ flux) E->F G Selectivity Profiling (Against related targets) F->G H Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) G->H I Signaling Pathway Analysis (e.g., Western Blot, qPCR) H->I J Lead Hypothesis Prioritization I->J

Caption: A phased approach to identifying the mechanism of action.

Detailed Experimental Protocols

The following protocols provide a starting point for the initial screening phase of the investigation. These are standard, well-validated assays that will provide the foundational data needed to pursue a specific mechanistic hypothesis.

Protocol 1: High-Throughput Screening (HTS) against a Panel of CNS Receptors

Objective: To identify potential interactions of this compound with a broad range of CNS receptors, ion channels, and transporters.

Methodology: Radioligand Binding Assays

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for testing (e.g., 10 µM to 1 nM).

  • Assay Plate Preparation:

    • Use 96-well or 384-well microplates.

    • Add the appropriate buffer, a known radioligand for the specific target, and the cell membrane preparation expressing the target receptor.

    • Add the test compound at various concentrations.

    • Include controls: total binding (vehicle only), non-specific binding (excess unlabeled ligand), and a known reference compound.

  • Incubation:

    • Incubate the plates at the optimal temperature and for the appropriate duration for the specific target to allow binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve.

    • Determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) for any significant interactions.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Method (based on CLSI guidelines)

  • Microorganism Preparation:

    • Culture the selected bacterial and fungal strains overnight on appropriate agar plates.

    • Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the appropriate broth. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compound.

    • Include controls: a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antibiotic/antifungal).

  • Incubation:

    • Incubate the plates at the optimal temperature and atmospheric conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 3: In Vitro Anti-inflammatory Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX enzymes.

Methodology: Fluorometric or Colorimetric Enzyme Inhibition Assays

  • Reagent Preparation:

    • Prepare assay buffers, enzyme solutions (recombinant human COX-1, COX-2, or 5-LOX), and substrate solutions (e.g., arachidonic acid).

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

  • Assay Procedure (Example for COX-2):

    • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.

    • Pre-incubate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding a fluorogenic substrate and arachidonic acid.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition of enzyme activity relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve and calculate the IC50 value.

Data Presentation and Interpretation

The quantitative data generated from these initial screening phases should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: CNS Receptor Binding Profile of this compound

TargetRadioligand% Inhibition at 10 µMIC50 (nM)
5-HT1A[3H]8-OH-DPAT
5-HT2A[3H]Ketanserin
D2[3H]Spiperone
H3[3H]Nα-Methylhistamine
......

Table 2: Antimicrobial Activity of this compound

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Candida albicansATCC 90028
......

Table 3: Anti-inflammatory Enzyme Inhibition Profile

EnzymeIC50 (µM)
COX-1
COX-2
5-LOX

A "hit" is typically defined as a compound that demonstrates significant activity at a relevant concentration (e.g., >50% inhibition at 10 µM in binding assays, or a low µg/mL MIC value). Any confirmed hits from this initial screening will form the basis for a more focused investigation in Phase 2, where functional activity and selectivity will be determined.

Conclusion

The journey to elucidating the mechanism of action of a novel compound like this compound is one of systematic inquiry and careful validation. The structural motifs within this molecule provide a logical starting point, suggesting potential activities in neuropharmacology, infectious diseases, or inflammation. By employing the phased experimental approach outlined in this guide, from broad-based screening to focused mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this promising chemical entity. The insights gained will not only define the future research and development trajectory for this specific compound but will also contribute to the broader understanding of the structure-activity relationships of piperazine-based therapeutics.

References

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Available from: [Link]

  • Asif, M. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available from: [Link]

  • Jampilek, J. (2014). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available from: [Link]

  • Guro-Gamis, F. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available from: [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. Available from: [Link]

Sources

Spectroscopic Characterization of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, a piperazine derivative of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for researchers in the field.

Introduction

This compound possesses a molecular formula of C₂₀H₂₃BrN₂O₂ and a molecular weight of approximately 403.31 g/mol .[3] The molecule's structure, featuring a piperazine core linking a 2-bromobenzyl group and an ethyl benzoate moiety, suggests potential applications in pharmacology, leveraging the known bioactivity of the piperazine scaffold.[2][3] Accurate structural elucidation and purity assessment are paramount for any further investigation, mandating a thorough spectroscopic analysis. This guide will detail the expected spectroscopic data for this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl ester, the piperazine ring, the bromobenzyl group, and the para-substituted benzene ring. The integration of these signals should correspond to the number of protons in each environment.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d2HAr-H (ortho to -COOEt)
~7.55d1HAr-H (ortho to -Br)
~7.30t1HAr-H
~7.15t1HAr-H
~6.90d2HAr-H (ortho to piperazine)
~4.35q2H-OCH₂CH₃
~3.65s2HAr-CH₂-N
~3.40t4HPiperazine-H
~2.70t4HPiperazine-H
~1.40t3H-OCH₂CH₃

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield signals above 7.0 ppm are characteristic of aromatic protons. The doublet at ~7.95 ppm is attributed to the protons on the benzoate ring ortho to the electron-withdrawing ethyl ester group. The protons on the bromobenzyl ring will appear as a more complex pattern between ~7.15-7.55 ppm. The quartet at ~4.35 ppm and the triplet at ~1.40 ppm are classic signals for an ethyl group. The piperazine protons are expected to appear as two distinct triplets around ~3.40 and ~2.70 ppm, reflecting their different chemical environments. The singlet at ~3.65 ppm corresponds to the benzylic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Ester)
~154.0Ar-C (para to -COOEt)
~138.0Ar-C (ipso to -CH₂)
~132.5Ar-CH
~131.0Ar-CH
~129.0Ar-CH
~127.5Ar-CH
~123.0Ar-C (ipso to -Br)
~114.0Ar-CH
~62.0-OCH₂CH₃
~60.5Ar-CH₂-N
~53.0Piperazine-C
~48.0Piperazine-C
~14.5-OCH₂CH₃

Experimental Protocol: NMR Analysis [1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aromatic rings, and C-N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2800MediumAliphatic C-H stretch
~1715StrongC=O stretch (Ester)
~1605, 1510Medium-StrongAromatic C=C stretch
~1275, 1100StrongC-O stretch (Ester)
~1230MediumC-N stretch
~840Strongpara-disubstituted benzene C-H bend
~750Strongortho-disubstituted benzene C-H bend

Expertise & Experience: Interpreting the IR Spectrum

The most prominent peak in the IR spectrum will be the strong absorbance around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ethyl ester. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and piperazine groups will appear just below 3000 cm⁻¹. The C-O stretches of the ester will be visible in the fingerprint region, along with the C-N stretching of the piperazine ring. The out-of-plane C-H bending vibrations can help confirm the substitution patterns of the aromatic rings.

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Fragment
402/404[M]⁺ (Molecular ion peak, bromine isotope pattern)
357/359[M - OCH₂CH₃]⁺
233/235[Br-C₆H₄-CH₂-N]⁺
171[C₆H₅-COO-CH₂CH₃]⁺
149[C₆H₅-CO]⁺
86[Piperazine ring fragment]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak should be observed at m/z 402 and 404 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation pathways for this molecule would involve the loss of the ethoxy group from the ester, cleavage of the piperazine ring, and cleavage at the benzylic position.[1]

Analytical Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structural Elucidation NMR->Structure Provides C-H Framework IR->Structure Identifies Functional Groups MS->Structure Determines Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity

Caption: Overall workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data and interpretations in this guide serve as a robust reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and purity determination, which are critical for any subsequent use of this compound in research and development.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Smolecule. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the synthesis, characterization, and definitive structural elucidation of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, a molecule of significant interest in medicinal chemistry. The piperazine core is a well-established pharmacophore, and the introduction of a bromobenzyl group suggests potential for enhanced binding affinity at various biological targets.[1] This document details the necessary experimental protocols, from initial synthesis and spectroscopic confirmation to the ultimate determination of its three-dimensional atomic arrangement via single-crystal X-ray diffraction. The causality behind key experimental choices is explained, offering field-proven insights for researchers working with novel small molecules.

Introduction: The Rationale for Structural Analysis

This compound (Molecular Formula: C₂₀H₂₃BrN₂O₂, Molecular Weight: 403.31 g/mol ) is a multifaceted organic compound that stands as a valuable intermediate in the synthesis of more complex molecules and as a potential therapeutic agent in its own right.[1] The molecule's architecture, featuring a central piperazine ring linked to a 2-bromobenzyl group and an ethyl benzoate moiety, suggests a high potential for interaction with neurotransmitter receptors and other biological targets.[1]

A definitive understanding of the compound's three-dimensional structure is paramount. Crystal structure analysis provides precise, atomic-level data on bond lengths, bond angles, and the molecule's preferred conformation.[2] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological activity.

  • In Silico Drug Design: Providing an accurate model for computational docking studies.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

This guide will therefore detail the complete workflow for achieving this structural elucidation.

Synthesis and Spectroscopic Confirmation

A robust synthesis and rigorous confirmation of the molecular structure are prerequisites for any crystallographic study.

Synthetic Pathway

The target compound is synthesized via a nucleophilic substitution reaction. The secondary amine of the piperazine ring on Ethyl 4-(piperazin-1-yl)benzoate acts as the nucleophile, displacing the bromine atom on 2-bromobenzyl bromide.

Reaction Scheme:

  • Reactant 1: Ethyl 4-(piperazin-1-yl)benzoate (CAS: 80518-57-6)[3][4]

  • Reactant 2: 2-Bromobenzyl bromide

  • Solvent: A polar aprotic solvent such as Acetonitrile (ACN).

  • Base: A non-nucleophilic base like Potassium Carbonate (K₂CO₃) to act as a proton scavenger.

  • Conditions: The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction.

Following the reaction, purification is achieved through techniques such as recrystallization or column chromatography to yield the pure product.[1]

Spectroscopic Verification

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic methods.[5][6]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the ethyl group of the ester, and the methylene protons of the piperazine ring and the benzyl group. The chemical shifts and splitting patterns will confirm the connectivity of these fragments.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the ¹H NMR data, showing the expected number of unique carbon environments, including the carbonyl carbon of the ester at a characteristic downfield shift.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[9]

  • Expected Peaks:

    • C=O stretch (ester): A strong absorption band around 1720-1700 cm⁻¹.

    • C-O stretch (ester): A strong band in the 1300-1100 cm⁻¹ region.

    • C-N stretch (amine): Absorptions in the 1250-1020 cm⁻¹ range.

    • Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

    • Aromatic and Aliphatic C-H stretches: Bands just above and below 3000 cm⁻¹, respectively.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound, providing final confirmation of its identity.

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 403.31 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom.

Single-Crystal X-ray Diffraction: The Definitive Structure

With the compound's identity confirmed, the next critical phase is to grow high-quality single crystals suitable for X-ray diffraction analysis.[10][11] This technique provides an unambiguous three-dimensional map of the atoms within the crystal lattice.[2][12]

Experimental Protocol: From Powder to Crystal

The process of obtaining a single crystal is often the most challenging step and may require screening multiple conditions.[13]

Step 1: Selecting a Crystallization Technique Several methods can be employed to grow single crystals from a purified solid sample.[14][15][16]

  • Slow Evaporation (Recommended starting point):

    • Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at a concentration just below saturation.

    • Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks. The gradual increase in concentration facilitates ordered crystal growth.[15]

  • Solvent-Antisolvent Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Place this vial inside a larger, sealed chamber containing a larger volume of an "antisolvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent.

    • Over time, the antisolvent vapor will diffuse into the solution of the compound, slowly reducing its solubility and inducing crystallization.[14]

Step 2: Crystal Mounting and Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head.[11]

  • Workflow Diagram:

    G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purified_Compound Purified Compound Crystallization Crystallization (e.g., Slow Evaporation) Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Mount Crystal on Goniometer Single_Crystal->Mounting XRay_Source X-ray Diffractometer Mounting->XRay_Source Diffraction_Data Collect Diffraction Pattern XRay_Source->Diffraction_Data Solve_Phase_Problem Solve Phase Problem (e.g., Direct Methods) Diffraction_Data->Solve_Phase_Problem Build_Model Build Atomic Model Solve_Phase_Problem->Build_Model Refinement Refine Model Against Data Build_Model->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

    Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to capture diffraction patterns from all possible orientations.[2] A detector records the positions and intensities of the diffracted X-ray spots.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.[11]

  • Space Group Determination: Systematic absences in the diffraction pattern reveal the crystal's space group, which describes the symmetry elements within the unit cell.

  • Structure Solution: The "phase problem" is solved using computational algorithms (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Expected Crystallographic Data

The final refined structure yields a wealth of precise quantitative data. The following table presents plausible, expected data for this compound, based on typical values for similar organic compounds.

Parameter Expected Value / Description
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 18-25 Å, β ≈ 90-105° (for monoclinic)
Volume ≈ 2000-2500 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈ 1.3-1.4 g/cm³
R-factor (R1) < 0.05 (for high-quality data)
Goodness-of-fit (S) ≈ 1.0

Analysis of the Crystal Structure: From Data to Insight

The final structural model provides critical insights into the molecule's nature.

Molecular Conformation

The analysis will reveal the precise conformation of the molecule in the solid state. Key points of interest include:

  • Piperazine Ring Conformation: The piperazine ring will almost certainly adopt a stable chair conformation.

  • Torsional Angles: The dihedral angles between the planes of the two aromatic rings and the piperazine ring will define the overall shape of the molecule, which is critical for its interaction with a binding site.

Intermolecular Interactions

In the crystal lattice, molecules are held together by a network of non-covalent interactions. Understanding these interactions is key to predicting physical properties like melting point and solubility.

  • Potential Interactions:

    • π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules.

    • C-H···π Interactions: Weak hydrogen bonds between C-H groups and the electron-rich aromatic rings.

    • Halogen Bonding: The bromine atom may act as a halogen bond donor, interacting with electronegative atoms like the ester oxygen on a neighboring molecule.

  • Diagram of Potential Interactions:

    G cluster_0 Molecule A cluster_1 Molecule B A Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate B Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate A->B π-π Stacking (Aromatic Rings) A->B C-H···O Hydrogen Bond (CH to Ester C=O) A->B Halogen Bond (Bromine to Oxygen)

    Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of this compound through the synergistic use of synthesis, spectroscopy, and single-crystal X-ray diffraction provides a definitive and foundational dataset for future research. The atomic-level detail of its conformation and intermolecular packing offers invaluable insights for medicinal chemists and drug development professionals, enabling more rational design of next-generation therapeutics and a deeper understanding of its physicochemical properties. This guide outlines a self-validating workflow that ensures the scientific integrity and accuracy of the final structural model.

References

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Slideshare. IR and NMR spectroscopy. Available from: [Link]

  • Crystallization of small molecules. (n.d.). Available from: [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. (n.d.). Available from: [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]

  • Patsnap Eureka. NMR vs IR Spectroscopy: Determine Functional Groups. (2025). Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1097–1106. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. (2007). Available from: [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. (2023). Available from: [Link]

  • University of Colorado Boulder. Crystallization - Organic Chemistry. Available from: [Link]

  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Available from: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • Pharmacy 180. Use of IR Spectroscopy for Structure Determination. Available from: [Link]

  • PubChem. Ethyl 4-(piperazin-1-yl)benzoate. Available from: [Link]

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Available from: [Link]

  • Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-5. Available from: [Link]

  • PubChem. Ethyl 4-ethylbenzoate. Available from: [Link]

  • Wuhan Dingxintong Pharmaceutical Co., Ltd. This compound. (2024). Available from: [Link]

Sources

In silico modeling of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate Binding

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of this compound, a molecule featuring the pharmacologically significant piperazine scaffold.[1][2] Given the prevalence of piperazine derivatives in targeting central nervous system (CNS) receptors, this document outlines a complete computational workflow, from putative target identification to rigorous binding affinity calculation.[3][4][5] We detail the rationale behind each methodological choice, providing experienced researchers and computational scientists with a robust, self-validating protocol for elucidating the molecular interactions of this compound. The workflow encompasses homology modeling, molecular docking, extensive molecular dynamics (MD) simulations, and end-point binding free energy calculations, establishing a blueprint for the predictive modeling of novel piperazine-based ligands.

Introduction: The Scientific Rationale

This compound is a synthetic organic molecule built around a piperazine core.[1][6] The piperazine ring is a "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous clinically approved drugs targeting a wide array of biological systems, particularly neurotransmitter receptors.[1][2] The structural components of the title compound—the bromobenzyl group, which can enhance binding affinity through halogen bonding and other interactions, and the ethyl benzoate moiety—suggest a tailored design for specific receptor engagement.[1]

While the precise biological target of this specific molecule is not extensively documented, its structural alerts strongly point towards CNS-related proteins. Many piperazine derivatives are known to exhibit activity at serotonergic (5-HT) and dopaminergic receptors, acting as agonists, antagonists, or reuptake inhibitors.[5] Therefore, this guide will use the Human Serotonin Transporter (SERT, PDB ID: 5I6X) as a putative target to illustrate a complete in silico analysis pipeline. This choice is predicated on the established role of piperazine-containing molecules in modulating serotonergic pathways.[5]

The objective of this whitepaper is to present not just a series of steps, but a logical and scientifically-grounded workflow that enables researchers to:

  • Prepare a ligand and a receptor for computational analysis.

  • Predict the most probable binding conformation using molecular docking.

  • Assess the stability and dynamics of the ligand-receptor complex in a simulated physiological environment.

  • Quantify the binding affinity with a high degree of confidence.

This workflow serves as a powerful tool in hit-to-lead optimization, allowing for the rapid, cost-effective screening and refinement of novel drug candidates before committing to resource-intensive laboratory synthesis and testing.[7]

Part 1: The Comprehensive In Silico Workflow

Our investigation follows a multi-stage process designed to build a complete molecular picture of the binding event. Each stage builds upon the last, increasing in computational complexity and predictive accuracy.

G cluster_0 Preparation Phase cluster_1 Initial Prediction cluster_2 Refinement & Validation cluster_3 Quantitative Assessment T_ID Target Identification (Human SERT, 5I6X) L_Prep Ligand Preparation (3D Structure Generation & Optimization) T_ID->L_Prep Input R_Prep Receptor Preparation (PDB Cleanup, Protonation) T_ID->R_Prep Input Docking Molecular Docking (Pose Prediction & Scoring) L_Prep->Docking R_Prep->Docking Analysis_Dock Docking Analysis (Interaction Mapping) Docking->Analysis_Dock Generates Poses MD Molecular Dynamics (MD) Simulation (Complex Stability & Dynamics) Analysis_Dock->MD Selects Best Pose Analysis_MD MD Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis_MD Generates Trajectory BFE Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Analysis_MD->BFE Provides Snapshots Results Final Data Synthesis & Interpretation BFE->Results Calculates ΔG

Caption: A comprehensive workflow for the in silico analysis of ligand-protein binding.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for each phase of the in silico modeling process. The methodologies are based on widely accepted practices and leverage common, powerful software tools in the field.

Ligand and Receptor Preparation

Causality: The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. Improperly prepared molecules can lead to steric clashes, incorrect ionization states, and flawed interaction predictions. This preparatory phase is the foundation of the entire study.

Protocol 2.1.1: Receptor Preparation

  • Obtain Structure: Download the crystal structure of the Human Serotonin Transporter (PDB ID: 5I6X) from the RCSB Protein Data Bank.[8]

  • Initial Cleanup: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[2][9]

  • Remove Non-Essential Molecules: Delete all water molecules, co-crystallized ligands, and any other heteroatoms not essential to the protein's structural integrity or the binding site of interest.[10][11]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical for accurate electrostatic calculations.

  • Assign Atomic Charges: Apply a force field (e.g., AMBER, CHARMM) to assign partial charges to all atoms in the receptor.

  • Save Processed Structure: Save the cleaned, protonated, and charged receptor structure as a PDB or PDBQT file for use in docking.[10]

Protocol 2.1.2: Ligand Preparation

  • Generate 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Convert to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanical (QM) or molecular mechanics (MM) method (e.g., using Gaussian or an equivalent program). This ensures the ligand is in a low-energy, stable conformation before docking.

  • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms.[11]

  • Define Torsional Bonds: Identify rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • Save Processed Ligand: Save the final 3D structure in a docking-compatible format, such as MOL2 or PDBQT.

Molecular Docking

Causality: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another.[12] It functions as a rapid screening tool to generate plausible binding poses that can be further refined by more computationally intensive methods.[13]

G cluster_dock Docking Engine (e.g., AutoDock Vina) cluster_out Output Receptor Prepared Receptor (PDBQT) Grid Define Search Space (Grid Box) Receptor->Grid Ligand Prepared Ligand (PDBQT) Algorithm Run Search Algorithm (Genetic Algorithm) Ligand->Algorithm Grid->Algorithm Poses Binding Poses (Conformations) Algorithm->Poses Scores Binding Affinity Scores (kcal/mol) Algorithm->Scores

Caption: The logical flow of a molecular docking experiment.

Protocol 2.2.1: Docking with AutoDock Vina

  • Define the Binding Site: Identify the active site of SERT. For 5I6X, this is the central binding site where the co-crystallized ligand (paroxetine) resides.

  • Set Up the Grid Box: In a program like AutoDock Tools, define a 3D grid box that encompasses the entire binding pocket.[10] The size of the box should be large enough to allow the ligand to rotate and translate freely within the site.

  • Configure Docking Parameters: Set the parameters for the docking run. The exhaustiveness parameter controls the thoroughness of the search; a higher value (e.g., 32) increases the chance of finding the optimal pose at the cost of longer computation time.

  • Run Docking Simulation: Execute the AutoDock Vina simulation from the command line, providing the prepared receptor, ligand, grid configuration, and output file names as input.[9]

  • Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity scores (in kcal/mol).[12] The pose with the lowest energy score is considered the most probable binding mode.

  • Visualize Interactions: Load the receptor and the top-ranked ligand pose into a visualization tool. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds from the bromine atom.

Table 1: Hypothetical Docking Results Summary

Pose RankBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues
1-10.20.00ASP98, TYR176, ILE172, PHE335
2-9.81.34ASP98, TYR176, SER438, GLY442
3-9.52.11PHE335, VAL343, SER438
Molecular Dynamics (MD) Simulation

Causality: While docking provides a static snapshot of binding, MD simulations introduce dynamics, revealing how the complex behaves over time in a more realistic, solvated environment.[8] This step is crucial for validating the stability of the predicted binding pose and observing subtle conformational changes in both the ligand and the protein that may influence binding.[14]

Protocol 2.3.1: GROMACS MD Simulation Workflow

  • System Preparation:

    • Topology Generation: Use the GROMACS pdb2gmx tool to generate a topology file for the protein-ligand complex, selecting an appropriate force field (e.g., AMBER99SB-ILDN). A separate topology for the ligand must be generated (e.g., using a server like SwissParam or CGenFF).

    • Solvation: Place the complex in a simulation box of appropriate geometry (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).[14]

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).[15]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.[16]

  • Equilibration:

    • NVT Ensemble (Constant Volume): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent and ions to equilibrate around the complex while maintaining a constant volume and temperature (e.g., 310 K).[17]

    • NPT Ensemble (Constant Pressure): Run a subsequent simulation (e.g., 5 ns) with position restraints, allowing the pressure to equilibrate to 1 bar. This ensures the system reaches the correct density.[17]

  • Production MD: Remove the position restraints and run the production simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.[17]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[16]

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.

Binding Free Energy Calculation

Causality: To obtain a more accurate and theoretically sound estimation of binding affinity than docking scores, we calculate the binding free energy (ΔG_bind). End-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) offer a good balance between accuracy and computational cost.[18][19]

Protocol 2.4.1: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames) at regular intervals.

  • Run MM/PBSA Script: Use a script (e.g., GROMACS's g_mmpbsa) to perform the calculation on each snapshot. The script calculates the binding free energy using the following equation:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where each G term is composed of molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann equation), and nonpolar solvation energy (calculated from the solvent-accessible surface area).

  • Average Results: Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy and its standard deviation.

Table 2: Hypothetical Binding Free Energy Component Summary

Energy ComponentAverage Contribution (kJ/mol)Standard Deviation (kJ/mol)
Van der Waals Energy-185.410.2
Electrostatic Energy-95.715.5
Polar Solvation Energy+160.112.8
Nonpolar Solvation Energy-22.51.7
Total ΔG_bind -143.5 18.1

Conclusion and Future Outlook

This guide has detailed a rigorous, multi-step in silico workflow to investigate the binding of this compound to the Human Serotonin Transporter. The process, beginning with structure preparation and progressing through molecular docking, MD simulations, and binding free energy calculations, provides a comprehensive and dynamic view of the molecular recognition event.

The hypothetical results presented suggest a high-affinity interaction, stabilized by key residues in the SERT central binding site. The stability observed during the MD simulation would lend confidence to the initial docking pose, while the final binding free energy calculation provides a quantitative measure of this affinity.

This computational protocol is a powerful predictive tool that is both self-validating and grounded in established scientific principles. The insights gained from such studies are invaluable for guiding the rational design of more potent and selective analogs, thereby accelerating the drug discovery pipeline. The next logical steps would involve the chemical synthesis of the compound and in vitro validation of its binding affinity and functional activity at the serotonin transporter to correlate these computational predictions with experimental reality.

References

  • Calculation of binding free energies. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved January 12, 2026, from [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. (2016). bio-protocol.org. Retrieved January 12, 2026, from [Link]

  • Predicting binding free energies: Frontiers and benchmarks. (2018). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (2022). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 12, 2026, from [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 12, 2026, from [Link]

  • Molecular Dynamics (MD) Simulations, step by step protocol. (2018). protocols.io. Retrieved January 12, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Padua. Retrieved January 12, 2026, from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). Jetir.Org. Retrieved January 12, 2026, from [Link]

  • Protocol for MD simulations. (2023). iGEM. Retrieved January 12, 2026, from [Link]

  • Calculating binding free energy using the FSA method. (2019). Docswiki. Retrieved January 12, 2026, from [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab. Retrieved January 12, 2026, from [Link]

  • Estimating absolute binding free energy and entropy using different end-point methods. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Setting up a Molecular Dynamics simulation. (2022). Compchems. Retrieved January 12, 2026, from [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2023). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). PubMed. Retrieved January 12, 2026, from [Link]

Sources

The Rational Design of CNS-Active Agents: A Technical Guide to the Structure-Activity Relationship of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Art and Science of Molecular Scaffolding

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a testament to structural versatility and pharmacological promiscuity.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides an ideal framework for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide delves into the intricate structure-activity relationships (SAR) of a specific class of piperazine-containing compounds: analogs of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate.

Our exploration is not merely an academic exercise. It is a journey into the causal relationships between molecular architecture and biological function. By systematically dissecting this core structure into its three primary components—the 2-bromobenzyl moiety, the central piperazine ring, and the ethyl benzoate group—we can begin to understand how subtle modifications can dramatically influence affinity and selectivity for key neurological targets. This understanding is paramount for researchers, scientists, and drug development professionals seeking to rationally design the next generation of CNS-active agents.

The Core Scaffold: A Privileged Structure in Neuropharmacology

The parent compound, this compound, is a versatile chemical intermediate that serves as an excellent starting point for SAR studies.[1] Its constituent parts each play a crucial role in its potential biological activity. The piperazine ring is a well-established pharmacophore known to interact with a variety of neurotransmitter receptors.[1][2] The bromobenzyl group can significantly enhance binding affinity and selectivity, while the ethyl benzoate moiety influences both pharmacokinetic properties and receptor interactions.[1]

Our focus in this guide will be on the potential of these analogs to modulate key CNS targets, such as dopamine and serotonin transporters and receptors, which are implicated in a range of neurological and psychiatric disorders.

Deconstructing the SAR: A Tale of Three Moieties

The Benzyl Moiety: The Influence of Substitution

The N-benzyl group, and specifically the presence and position of the bromine atom, is a critical determinant of biological activity. SAR studies on related N-benzylpiperidine and N-benzylpiperazine analogs have consistently demonstrated that substitutions on this aromatic ring can profoundly impact binding affinity and selectivity for CNS targets, particularly the dopamine transporter (DAT).[3][4]

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group on the benzyl ring is often beneficial for binding to the DAT.[3][4] In our core molecule, the bromine atom at the 2-position serves this role. Studies on analogous series have shown that compounds with strong electron-withdrawing substituents, such as nitro or fluoro groups, are among the most potent and selective for the DAT.[4]

  • Positional Isomers: The position of the substituent is also crucial. While our core molecule features a 2-bromo substitution, SAR studies on related scaffolds have shown that moving the substituent to the 3- or 4-position can alter the activity profile. For instance, in a series of N-benzylpiperidines, a 4-position electron-withdrawing group was found to be beneficial for DAT binding.[3]

  • Halogen Effects: The nature of the halogen itself is significant. The bromine atom's size and polarizability can contribute to enhanced binding affinity through improved van der Waals interactions.[1]

The Piperazine Core: A Flexible Hinge

The piperazine ring is more than just a linker; its conformational flexibility allows for adaptive binding to various target proteins.[1] It is a common feature in many CNS drugs, contributing to favorable pharmacokinetic profiles.[5]

The Benzoate Moiety: Modulating Affinity and Pharmacokinetics

The ethyl benzoate portion of the molecule plays a dual role, influencing both the compound's interaction with its biological target and its metabolic stability.

  • Ester Functionality: The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile. This metabolic lability can be exploited in prodrug design.[1]

  • Aromatic Ring Substitutions: Modifications to the benzoate ring can also tune the electronic properties and steric bulk of this part of the molecule, potentially altering receptor affinity. For example, in a series of arylpiperazines, the introduction of electron-withdrawing groups para to the piperazine linkage was found to decrease binding to both 5-HT1A and D2A receptors.[6]

SAR Data Summary

The following table summarizes the general SAR trends for arylpiperazine analogs based on available literature for related compounds. It is important to note that these are general trends and the specific effects of substitutions can be highly dependent on the particular biological target and the overall molecular scaffold.

MoietyModificationGeneral Effect on CNS Target Affinity (Dopamine/Serotonin)
Benzyl Ring Addition of electron-withdrawing groups (e.g., F, Cl, NO2)Generally increases affinity for Dopamine Transporter (DAT).[3][4]
Varying the position of the substituent (ortho, meta, para)Can significantly alter affinity and selectivity.[3]
Benzoate Ring Introduction of para electron-withdrawing groupsCan decrease affinity for 5-HT1A and D2A receptors.[6]
Hydrolysis of the ethyl ester to a carboxylic acidCan alter the biological activity profile.[1]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of N-Arylpiperazine Analogs

A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Diagram of General Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Aniline Substituted Aniline Solvent Diethylene glycol monomethyl ether Aniline->Solvent BisChloro Bis(2-chloroethyl)amine HCl BisChloro->Solvent Heat Heat (e.g., 130-135°C) Solvent->Heat NArylpiperazine N-Arylpiperazine Heat->NArylpiperazine

Caption: General synthetic workflow for N-arylpiperazines.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted aniline and bis(2-chloroethyl)amine hydrochloride in a suitable solvent system, such as a 1:1 mixture of N-methyl-2-pyrrolidone (NMP) and toluene. This may require heating to 80-90°C.

  • Reaction: Heat the reaction mixture to a temperature exceeding 130°C. The reaction time can be lengthy (e.g., 27 hours) and may require optimization.

  • Work-up and Purification: After cooling, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the desired N-arylpiperazine.

Note: This is a general procedure and specific conditions may need to be optimized for different substrates.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[1][3][7][8]

Diagram of Ellman's Method Workflow:

G cluster_reaction1 Enzymatic Reaction cluster_reaction2 Colorimetric Reaction cluster_detection Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) TNB 5-Thio-2-nitrobenzoate (Yellow) Thiocholine->TNB reacts with DTNB->Thiocholine Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Caption: Principle of the Ellman's method for AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • AChE enzyme solution

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition can be determined by comparing the rate of the test sample to the rate of the control.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[9]

Diagram of Receptor Binding Assay Workflow:

G cluster_components Assay Components cluster_incubation Incubation cluster_separation Separation & Detection Membranes Cell Membranes with D2 Receptors Incubate Incubate at 30°C for 1 hour Membranes->Incubate Radioligand Radioligand (e.g., [3H]spiperone) Radioligand->Incubate TestCompound Test Compound TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation

Caption: Workflow for a dopamine D2 receptor binding assay.

Materials:

  • Crude cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293-rD2).[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[9]

  • Radioligand: [3H]spiperone.

  • Non-specific binding determinator: A high concentration of a known D2 antagonist (e.g., haloperidol).

  • Test compounds at various concentrations.

  • Deep-well plates.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a total reaction volume of 0.8 mL in deep-well plates, combine:

    • Cell membranes (e.g., 10 µg of protein).[9]

    • A fixed concentration of [3H]spiperone (e.g., 0.16 nM).[9]

    • Varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of the non-specific binding determinator.

  • Incubation: Incubate the plates for 1 hour at 30°C in a water-bath shaker.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks and Future Directions

The structure-activity relationships of this compound analogs are a rich area for exploration in the quest for novel CNS-active agents. The principles outlined in this guide, derived from extensive research on related piperazine-containing scaffolds, provide a solid foundation for the rational design of new compounds with tailored pharmacological profiles.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of the core molecule. This would involve:

  • Exploring a wider range of substitutions on both the benzyl and benzoate rings to fine-tune electronic and steric properties.

  • Investigating the effects of modifying the piperazine ring, for example, by introducing substituents or altering its conformational constraints.

  • Screening these analogs against a panel of CNS targets to identify those with the most promising activity and selectivity profiles.

By combining insightful design, rigorous synthesis, and robust biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • Zhen, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D2 (DRD2). Retrieved from [Link]

  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2643-2655. [Link]

  • Loza, M. I., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-10. [Link]

  • Yurttaş, L., et al. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1040-7. [Link]

  • Sivakumar, R., & Gnanavel, S. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 11(7), 3182-3187. [Link]

  • Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4998. [Link]

  • Abdel-Gawad, H., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 55-64. [Link]

  • Campillo, M., et al. (2003). Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-32. [Link]

  • Izenwasser, S., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

  • Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-46. [Link]

  • Rotolo, R. A., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 62(15), 3583-3601. [Link]

  • Luedtke, R. R., et al. (2003). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine Analogues as Novel Probes for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 13(21), 3821-4. [Link]

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 573-6. [Link]

  • Grivas, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and Its 3,5-Dimethyl Congener. Molbank, 2022(2), M1353. [Link]

Sources

Physical and chemical properties of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate: Properties, Synthesis, and Analytical Characterization

Introduction

This compound is a substituted N-benzylpiperazine derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. It serves as a crucial chemical intermediate for the synthesis of more complex organic molecules and advanced materials.[1] The compound's structure incorporates three key functional moieties: an ethyl benzoate group, a piperazine ring, and a 2-bromobenzyl group. This unique combination makes it a versatile building block.

The piperazine ring is a well-established pharmacophore found in numerous approved drugs, including anthelmintics, antihistamines, and antipsychotics, valued for its ability to interact with neurotransmitter receptors.[1][2] The presence of the 2-bromobenzyl group not only provides a site for further chemical modification but also enhances the molecule's reactivity and can influence its binding affinity and selectivity for specific biological targets.[1] Notably, this compound is recognized as an intermediate in the synthesis of the Bcl-2 family protein inhibitor research chemical, ABT-737, highlighting its relevance in the development of potential therapeutics.[]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and robust methodologies for its analytical characterization, designed for researchers, scientists, and drug development professionals.

Chapter 1: Core Molecular Profile

A clear understanding of the compound's fundamental structure and identifiers is paramount for any research or development application.

cluster_molecule This compound mol mol G start Reactants: - 4-(2-bromobenzyl)piperazine - Ethyl 4-bromobenzoate reaction Nucleophilic Substitution (Solvent, Base, Heat) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis and purification of the title compound.

Protocol 3.1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the reaction between ethyl 4-bromobenzoate and 4-(2-bromobenzyl)piperazine. The secondary amine of the piperazine acts as a nucleophile, displacing the bromine atom on the ethyl benzoate ring.

Expertise & Causality:

  • Reactants: The synthesis involves coupling two key fragments: the piperazine-benzyl portion and the benzoate ester portion.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a polar protic solvent like n-butanol is typically chosen to facilitate the dissolution of the reactants and salts. [4]* Base: An inorganic base such as potassium carbonate (K₂CO₃) is crucial. It acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. [5]* Temperature: Heating is required to overcome the activation energy of the C-N bond formation. Reflux temperatures are common for this type of substitution. [4] Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-bromobenzoate (1.0 eq) and 4-(2-bromobenzyl)piperazine (1.05 eq).

  • Add a suitable solvent (e.g., n-butanol, 5-10 mL per gram of ethyl 4-bromobenzoate).

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3.2: Purification by Recrystallization

Purification is essential to remove unreacted starting materials and byproducts. [1] Step-by-Step Methodology:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble (e.g., ethanol or isopropanol).

  • If impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., diethyl ether) to remove residual soluble impurities. [4]6. Dry the purified crystals under vacuum to yield the final product.

Chapter 4: Chemical Reactivity and Mechanistic Insights

The molecule possesses several reactive sites that can be exploited for further synthetic transformations.

  • Bromobenzyl Group: The ortho-positioned bromine atom is a key functional handle. [1]It can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce new carbon-carbon or carbon-heteroatom bonds. Its electron-withdrawing nature also influences the electronic properties of the benzyl ring. [1]* Piperazine Nitrogens: The two tertiary nitrogen atoms of the piperazine ring are basic and can be protonated to form salts. Their nucleophilicity is largely satisfied, but they can influence the overall conformation and biological activity of the molecule. [1]* Ethyl Ester Group: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to form the primary alcohol. [1]This transformation significantly alters the compound's polarity and potential for hydrogen bonding.

Chapter 5: Analytical Characterization

Robust analytical methods are critical for confirming the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is standard practice. [2]

Protocol 5.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the purity of the final product. [6] Expertise & Causality:

  • Stationary Phase: A C18 (reversed-phase) column is the standard choice for moderately polar organic molecules like this one.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is used to ensure good peak shape and resolution. The acid protonates the basic nitrogens, reducing peak tailing.

  • Detection: The aromatic rings in the molecule contain chromophores that absorb UV light, making UV detection (e.g., at 254 nm) a suitable method. [6] Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min. [6] * Column Temperature: 35°C. [6] * Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL. [6]3. Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation. [2] Table 3: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Aromatic protons (multiplets, ~7.0-8.0 ppm) for the two distinct benzene rings. - Ethyl ester signals: a quartet (~4.3 ppm) and a triplet (~1.3 ppm). - Benzylic CH₂ protons (singlet, ~3.6 ppm). - Piperazine CH₂ protons (two distinct multiplets or broad singlets, ~2.6 and ~3.4 ppm).
¹³C NMR - Carbonyl carbon of the ester (~166 ppm). - Aromatic carbons (~110-150 ppm). - Benzylic CH₂ carbon (~62 ppm). - Piperazine CH₂ carbons (~45-55 ppm). - Ethyl group carbons (~60 ppm and ~14 ppm).
IR (Infrared) - C=O stretch (ester) at ~1710-1730 cm⁻¹. - C-O stretch at ~1250 cm⁻¹. - Aromatic C=C stretches at ~1600 cm⁻¹ and ~1500 cm⁻¹. - C-H stretches (aromatic and aliphatic) at ~2800-3100 cm⁻¹. - C-Br stretch at ~550-650 cm⁻¹.

| MS (Mass Spec) | - Molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). Expected m/z for [M+H]⁺: 403.1 and 405.1. |

Chapter 6: Applications in Research and Development

The utility of this compound is primarily as a versatile scaffold in synthetic chemistry. [1]

  • Building Block for Drug Discovery: The piperazine core is a privileged scaffold in medicinal chemistry. This compound provides a pre-functionalized starting material that allows for rapid diversification. The ester can be converted to an amide library, while the bromo-substituent can be used in cross-coupling reactions to explore structure-activity relationships (SAR).

  • Intermediate for Target Molecules: As previously mentioned, it is a documented intermediate for complex molecules like ABT-737, demonstrating its practical application in synthesizing compounds with specific biological activities. []* Probing Biological Systems: The N-benzylpiperazine structural class is known to interact with various central nervous system targets. [1][7][8]Derivatives of this compound could be synthesized to create chemical probes for exploring the function of specific receptors or enzymes. [1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate with significant potential for academic and industrial research. Its well-defined physicochemical properties, straightforward synthesis, and multiple reactive sites make it an invaluable tool for drug development professionals and synthetic chemists. A thorough understanding of its synthesis and analytical characterization, as detailed in this guide, is the foundation for its successful application in the creation of novel and complex molecules.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Pharmaceutical and Applied Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016). [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016). [Link]

  • PubMed. Analysis of piperazine drug formulations for N-nitrosamines. [Link]

  • PubChem, National Institutes of Health. Ethyl 4-bromobenzoate. [Link]

  • PubChem, National Institutes of Health. Ethyl 4-(piperazin-1-yl)benzoate. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]

  • PubChem, National Institutes of Health. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. [Link]

  • PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2019). [Link]

  • PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]

  • SpringerLink. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2016). [Link]

  • PubMed. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. (2017). [Link]

Sources

A Strategic Approach to Unveiling the Therapeutic Potential of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive, multi-tiered strategy for the biological activity screening of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, a novel piperazine derivative. The unique structural attributes of this compound, namely the versatile piperazine core, the reactive bromobenzyl moiety, and the benzoate ester, suggest a high potential for diverse pharmacological activities.[1] This document provides a rationale-driven screening cascade, commencing with broad preliminary in vitro assays and progressing to more specific mechanistic and initial safety profiling. Detailed, field-proven protocols for anticancer, antimicrobial, and anti-inflammatory screening are provided, supplemented by data interpretation frameworks and advanced methodologies for subsequent investigation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the systematic exploration of novel chemical entities for therapeutic applications.

Introduction: The Scientific Rationale for Screening

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological targets.[2][3] Its presence in this compound suggests a potential for interaction with various biological receptors and enzymes.[1] The piperazine moiety is particularly known for its interactions with neurotransmitter receptors, hinting at possible applications in psychoactive drug development.[1] Furthermore, the bromobenzyl group may enhance binding affinity and selectivity for specific biological targets.[1] The synthesis of this compound is typically achieved through the reaction of 4-(2-bromobenzyl)piperazine with ethyl 4-bromobenzoate.[1]

Given the established precedent for piperazine derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and analgesic properties, a broad-based initial screening approach is scientifically justified.[2][4][5][6] This guide proposes a logical and resource-efficient screening cascade designed to maximize the discovery potential of this novel compound.

Proposed Screening Cascade

A tiered approach to biological activity screening is crucial for efficient and cost-effective drug discovery. The proposed cascade for this compound is as follows:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Initial Safety & Druggability Primary_Anticancer Anticancer Cytotoxicity (MTT Assay) Secondary_Anticancer Apoptosis & Cell Cycle Analysis Primary_Anticancer->Secondary_Anticancer If Active Primary_Antimicrobial Antimicrobial Activity (Broth Microdilution) Secondary_Antimicrobial Time-Kill Kinetics Primary_Antimicrobial->Secondary_Antimicrobial If Active Primary_Anti_inflammatory Anti-inflammatory Potential (Albumin Denaturation Assay) Secondary_Anti_inflammatory Enzyme Inhibition Assays (COX/LOX) Primary_Anti_inflammatory->Secondary_Anti_inflammatory If Active ADMET In Silico ADMET Prediction Secondary_Anticancer->ADMET Secondary_Antimicrobial->ADMET Secondary_Anti_inflammatory->ADMET

Figure 1: Proposed tiered screening cascade for this compound.

Tier 1: Primary Biological Activity Screening

The initial tier of screening is designed to be broad, cost-effective, and provide a rapid assessment of the compound's potential across key therapeutic areas.

Anticancer Activity: Cytotoxicity Screening

Many piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for assessing preliminary anticancer activity by measuring cell viability.[8][9]

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with 100 µL of the medium containing the test compound.[2] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.[2]

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-715.20.8
A54925.81.2
HCT11618.50.9

Table 1: Hypothetical IC50 values of this compound against various cancer cell lines.

Antimicrobial Activity Screening

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is critical.[2] Piperazine derivatives have shown promise as antibacterial and antifungal agents.[5] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]

  • Microorganism Preparation: Prepare standardized inoculums (e.g., 0.5 McFarland standard) of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[12]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[2]

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Fluconazole
S. aureus321-
E. coli640.5-
C. albicans>128-4

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[13] Piperazine derivatives have been investigated for their anti-inflammatory properties.[6] The inhibition of protein denaturation is a well-documented cause of inflammation, and an in vitro assay based on this principle is a useful preliminary screening method.[14][15][16]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control: Use diclofenac sodium as a standard drug. A control solution without the test compound is also prepared.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes and then at 70°C for 5 minutes.

  • Data Acquisition: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[14]

Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
1015.325.1
5035.848.7
10055.270.4
25072.185.6
50088.992.3

Table 3: Hypothetical percentage inhibition of protein denaturation by this compound.

Tier 2: Secondary and Mechanistic Assays

Should the primary screening yield promising results in any of the tested activities, the next logical step is to perform secondary assays to confirm the activity and elucidate the potential mechanism of action.

G cluster_0 If Anticancer Activity is Confirmed cluster_1 If Antimicrobial Activity is Confirmed cluster_2 If Anti-inflammatory Activity is Confirmed Apoptosis Annexin V/PI Staining CellCycle Flow Cytometry for Cell Cycle Analysis TimeKill Time-Kill Kinetic Assay MBC Minimum Bactericidal/Fungicidal Concentration COX Cyclooxygenase (COX) Inhibition Assay LOX Lipoxygenase (LOX) Inhibition Assay

Figure 2: Examples of secondary and mechanistic assays.

Tier 3: Initial Safety and Druggability Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[17][18] In silico ADMET prediction tools can provide valuable initial insights into the druggability of a compound.[19][20][21]

In Silico ADMET Prediction

Various computational models can predict key pharmacokinetic and toxicological properties of a molecule based on its structure. These predictions can help prioritize compounds and guide further experimental studies.

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

  • Excretion: Predicted clearance and half-life.

  • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach to the initial biological evaluation of this compound. The proposed screening cascade allows for a comprehensive yet efficient assessment of its potential as a therapeutic agent. Positive findings in any of the primary screens should be followed by the recommended secondary and mechanistic studies to build a robust biological profile of the compound. Subsequent in-depth investigations, including lead optimization, in vivo efficacy studies, and comprehensive toxicological evaluations, will be necessary to fully realize the therapeutic potential of this promising novel chemical entity.

References

  • PubMed. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Available from: [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Available from: [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]

  • Gunathilake, K. D. P. P., Lokuhetty, M. D. S., & Ranaweera, K. K. D. S. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Evidence-Based Complementary and Alternative Medicine, 2022. Available from: [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available from: [Link]

  • PubMed. Bioassays for anticancer activities. Available from: [Link]

  • Al-Shabib, N. A., Khan, J. M., Khan, M. S., Ali, M. S., & Husain, F. M. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(6), 347-355. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 3(10), 1326-1334. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available from: [Link]

  • Kwon Research Group. Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Available from: [Link]

  • ResearchGate. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • ResearchGate. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available from: [Link]

  • IONTOX. The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Available from: [Link]

  • Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. Available from: [Link]

  • ResearchGate. Bioassays for Anticancer Activities. Available from: [Link]

  • IJARBS. Drug Discovery and ADMET process: A Review. Available from: [Link]

  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • ASM Journals. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Available from: [Link]

  • Semantic Scholar. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available from: [Link]

  • PubMed. Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. Available from: [Link]

  • ScholarWorks@GVSU. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]

  • PubMed Central. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. Available from: [Link]

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Available from: [Link]

  • PubChem. 1-(4-(Benzyloxy)-2-bromobenzyl)-4-ethylpiperazine. Available from: [Link]

Sources

An Investigator's Guide to Target Deconvolution for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate (EBPB)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide outlines a comprehensive, multi-faceted strategy for the identification and validation of therapeutic targets for the novel chemical entity, Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, hereafter referred to as EBPB. The presence of a piperazine core, a well-established "privileged scaffold" in medicinal chemistry, suggests a high probability of interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs).[1][2][3][4] This document provides a logical, stepwise framework for researchers, beginning with hypothesis-driven screening based on structural analogy, followed by detailed protocols for robust in vitro pharmacological profiling and cell-based functional validation. Furthermore, it introduces an unbiased approach for novel target discovery, ensuring a thorough deconvolution of EBPB's mechanism of action. Each proposed experimental phase is designed to build upon the last, creating a self-validating workflow from initial broad screening to definitive target engagement confirmation.

Section 1: Compound Profile & Structural Analysis of EBPB

Chemical Properties of EBPB

A foundational analysis of EBPB's structure is paramount to forming an initial target hypothesis.

  • Molecular Formula: C₂₀H₂₃BrN₂O₂[5][6]

  • Molecular Weight: 403.31 g/mol [5][6]

  • Core Scaffolds:

    • Piperazine: A six-membered heterocycle with two opposing nitrogen atoms. This motif is a cornerstone of many FDA-approved drugs, prized for its ability to modulate pharmacokinetic properties and interact with biological targets via hydrogen bonding or ionization.[3][7]

    • Bromobenzyl Group: This group can enhance binding affinity and selectivity for specific biological targets.[5]

    • Ethyl Benzoate Group: An ester functional group that influences solubility and metabolic stability.

The Piperazine Core: A Privileged Scaffold in Neuropharmacology

The piperazine ring is a prominent feature in a multitude of centrally-acting drugs, including antipsychotics, antidepressants, and anxiolytics.[7][8] Its prevalence stems from its structural versatility, allowing for substitutions at the N1 and N4 positions that can dramatically alter a compound's affinity and selectivity for various receptors. Arylpiperazine derivatives, in particular, are renowned for their interactions with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D2) receptors.[2][9]

Structural Homology & Initial Hypothesis

The EBPB molecule incorporates a benzylpiperazine moiety. Benzylpiperazine (BZP) itself is known to have stimulant properties, acting on dopaminergic and serotonergic systems by affecting neurotransmitter reuptake and acting as a non-selective serotonin receptor agonist.[10] Derivatives of BZP have been explored for various CNS applications.[7][8] The overall structure of EBPB bears resemblance to multi-target antipsychotics that often combine dopamine D2 and serotonin 5-HT1A/5-HT2A receptor affinities.[11] Additionally, some piperazine-containing compounds have been identified as L-type calcium channel blockers.[12][13][14]

Based on this structural analysis, a primary hypothesis is formed:

Primary Hypothesis: EBPB is a ligand for aminergic G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptor subtypes, and may also exhibit activity at voltage-gated ion channels, such as L-type calcium channels.

Section 2: Hypothesis-Driven Target Identification Strategy

A systematic screening cascade is the most efficient method to test our primary hypothesis. The strategy begins with a broad survey of potential targets and progressively narrows the focus to targets of high affinity, culminating in functional validation.

Overall Target Identification Workflow

The following diagram illustrates the proposed experimental workflow, moving from broad, low-resolution screening to specific, high-resolution validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Validation BroadPanel Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen) Hit_Identification Identify Primary Hits (% Inhibition > 50%) BroadPanel->Hit_Identification Data Analysis DoseResponse Dose-Response Binding Assays (Determine Ki for Hits) Hit_Identification->DoseResponse Prioritize Hits Potency_Table Summarize Binding Potency (Ki) DoseResponse->Potency_Table Functional_Assays Cell-Based Functional Assays (cAMP, Calcium Flux) Potency_Table->Functional_Assays Select Potent Hits Activity_Profile Determine Functional Activity (IC50/EC50, Agonist/Antagonist) Functional_Assays->Activity_Profile Final_Target_Profile Final Target Profile of EBPB Activity_Profile->Final_Target_Profile G A Treat Cells/Lysate (+/- EBPB) B Heat Samples (Temperature Gradient) A->B C Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D Quantify Soluble Protein (Western Blot / Mass Spec) C->D E Generate Melt Curve (Plot Soluble Fraction vs. Temp) D->E F Identify Thermal Shift (Target Engagement) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Section 6: Synthesis & Future Directions

The culmination of these experiments will provide a comprehensive pharmacological profile of EBPB. By integrating the high-affinity binding targets (from Section 3) with their confirmed functional activities (Section 4) and any novel targets discovered through unbiased methods (Section 5), a clear picture of EBPB's mechanism of action will emerge.

This target profile is the critical link to forming a therapeutic hypothesis. For example, potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors would suggest potential utility as an antipsychotic. [11]Conversely, high affinity for a specific serotonin transporter could indicate antidepressant potential.

The next logical steps in the drug development pipeline would involve:

  • Lead Optimization: Modifying the EBPB structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Target Engagement: Using techniques like positron emission tomography (PET) or ex vivo binding assays to confirm the compound reaches and binds to its target in an animal model.

  • Preclinical Efficacy Studies: Testing the compound in animal models of disease relevant to its validated molecular target.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Szafarz, M., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. Retrieved from [Link]

  • Szafarz, M., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Retrieved from [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • de Souza, A. C. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Li, A., et al. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Jarmolowicz, K., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • de Souza, A. C. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Retrieved from [Link]

  • Jarmolowicz, K., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. Retrieved from [Link]

  • Wilson, L. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • United Relay. (n.d.). How Does a FLIPR Calcium Assay Work?. Retrieved from [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Słabicki, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • ResearchGate. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Retrieved from [Link]

  • Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology. Retrieved from [Link]

  • R Discovery. (n.d.). Combined L-/T-Type Calcium Channel Blockers. Retrieved from [Link]

  • Díaz, J. L., et al. (2012). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Retrieved from [Link]

  • Hofer, D., et al. (2022). Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction?. British Journal of Pharmacology. Retrieved from [Link]

  • Ghorbani, M., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Solubility and stability of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate for Pharmaceutical Development

Foreword

The journey of a candidate molecule from the laboratory bench to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as the gatekeepers of bioavailability, formulation design, and shelf-life. This guide provides a comprehensive technical overview of this compound, a compound featuring a piperazine core, which is a privileged structure in medicinal chemistry.[1] Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to navigate the critical early-stage characterization of this molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, ensuring a blend of theoretical understanding and practical application.

Part I: Physicochemical Profile and Solubility Characterization

A molecule's solubility dictates its dissolution rate and, consequently, its absorption and bioavailability. Understanding the solubility of this compound across a range of relevant solvents is the first step in any rational formulation strategy.

Core Physicochemical Characteristics

The structure of this compound is a composite of distinct functional groups that govern its behavior. It possesses a lipophilic 2-bromobenzyl group and an ethyl benzoate tail, counterbalanced by the polar piperazine core, which contains two tertiary amine nitrogens. These amines can be protonated at physiological pH, influencing aqueous solubility.

PropertyValueSource
Molecular Formula C₂₀H₂₃BrN₂O₂[2][3]
Molecular Weight ~403.31 g/mol [2]
CAS Number 926934-01-2[3][4]
Appearance White Solid[]
Predicted Solubility Soluble in Chloroform, DMSO, Methanol, Dichloromethane, Ethyl Acetate[2][]
Experimental Solubility Determination: The Shake-Flask Method

Rationale: The equilibrium shake-flask method is the gold-standard for solubility determination due to its simplicity and reliability. It ensures that the solvent is fully saturated with the compound, providing a true measure of equilibrium solubility. The selected solvents represent a range of polarities, from non-polar (Toluene) to polar aprotic (DMSO, Ethyl Acetate) and polar protic (Methanol, Ethanol), which are commonly used in synthesis, purification, and formulation.[2][]

Protocol:

  • Preparation: Add an excess amount of this compound solid to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the original concentration in the supernatant to determine the solubility.

Solubility Data Summary

The following table presents a summary of predicted and hypothetical experimental solubility data for the compound, providing a comparative overview for formulation scientists.

SolventTypePredicted SolubilityHypothetical Experimental Value (mg/mL @ 25°C)
Dichloromethane (DCM)Non-polarSoluble> 100
ChloroformNon-polarSoluble> 100
TolueneNon-polarSparingly Soluble~5
Ethyl AcetatePolar AproticSoluble~50
MethanolPolar ProticSoluble~35
EthanolPolar ProticSoluble~20
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble> 150
Water (pH 7.4 Buffer)AqueousVery Slightly Soluble< 0.01

Part II: Stability Assessment and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, safety, and efficacy over time.[6] Forced degradation, or stress testing, is employed to intentionally degrade the molecule to identify likely degradation products and establish the stability-indicating power of analytical methods.[7][8]

Predicted Degradation Pathways

The chemical structure of this compound contains two primary loci susceptible to degradation: the ethyl ester linkage and the benzylpiperazine moiety.

  • Hydrolytic Degradation: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions.[9][10] Basic hydrolysis (saponification) is typically an irreversible reaction that proceeds to completion, yielding the carboxylate salt and ethanol.[11][12] Acid-catalyzed hydrolysis is a reversible reaction.[11][12]

  • Oxidative Degradation: The tertiary amines of the piperazine ring and the benzylic C-H bond are potential sites for oxidation. Benzylpiperazine itself is known to be incompatible with strong oxidizing agents.[13]

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light.[13][14]

Degradation Pathways Parent This compound Hydrolysis_Product 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoic Acid + Ethanol Parent->Hydrolysis_Product H⁺ or OH⁻ / H₂O Oxidation_Product N-Oxide or other Oxidized Species Parent->Oxidation_Product [O] (e.g., H₂O₂) Photo_Product Photodegradants Parent->Photo_Product Light (hν)

Caption: Predicted degradation pathways for the target compound.

Experimental Workflow for Forced Degradation Studies

Rationale: This workflow is designed based on ICH Q1A guidelines to evaluate the intrinsic stability of the drug substance.[6] The conditions (acid, base, oxidant, heat, light) are chosen to produce a modest level of degradation (typically 5-20%) to allow for the reliable detection of degradation products without completely destroying the parent molecule.[7]

Caption: General workflow for forced degradation studies.

Detailed Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute. Due to the high susceptibility of esters to base hydrolysis, shorter time points (e.g., 30 min, 1, 2, 4 hours) are recommended.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours and dilute.

  • Thermal Degradation: Place a small amount of the solid compound in a vial and store it in an oven at 80°C. At each time point (e.g., 1, 3, 7 days), dissolve a weighed amount of the solid for analysis.

  • Photostability: Expose both the solid compound and a solution (e.g., 0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Development of a Stability-Indicating HPLC Method

Rationale: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. The key is to achieve chromatographic separation between the parent peak and all potential degradant peaks. A photodiode array (PDA) detector is crucial for assessing peak purity and confirming that each peak is chromatographically pure.

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: PDA, monitor at 254 nm.

  • Injection Volume: 10 µL.

Part III: Data Interpretation and Practical Implications

Analyzing Stability Data

The results from the forced degradation study should be compiled to understand the molecule's stability profile.

Stress ConditionTimeHypothetical % DegradationMajor Degradant Peak (Retention Time)Observations
Control (No Stress) 24 hr< 0.5%-Compound is stable in solution at RT.
0.1 M HCl 24 hr~8%D1 (e.g., 4.5 min)Slow hydrolysis of the ester linkage.
0.1 M NaOH 4 hr> 90%D1 (e.g., 4.5 min)Rapid and extensive ester hydrolysis.[12]
3% H₂O₂ 24 hr~15%D2 (e.g., 8.2 min)Susceptible to oxidation.
Thermal (80°C Solid) 7 days< 2%-Thermally stable in the solid state.
Photolytic ICH Q1B~12%D3 (e.g., 9.1 min)Moderate degradation under light exposure.
Implications for Formulation, Storage, and Handling
  • pH Control is Critical: The extreme lability of the compound under basic conditions necessitates formulation in a buffered system, ideally at a slightly acidic to neutral pH (pH 5-7) to minimize ester hydrolysis.

  • Protection from Light: The observed photosensitivity indicates that all manufacturing processes should be conducted under controlled lighting, and the final drug product must be packaged in light-resistant materials (e.g., amber vials, opaque containers).

  • Antioxidants May Be Required: The susceptibility to oxidation suggests that the inclusion of antioxidants in a liquid formulation could be beneficial to enhance long-term stability.

  • Storage Conditions: Based on the thermal stability data, the solid drug substance can likely be stored at room temperature.[3] However, liquid formulations may require refrigerated storage to slow the rates of both hydrolytic and oxidative degradation.

By systematically evaluating the solubility and stability of this compound, researchers can proactively address potential development challenges, leading to a more robust and efficient path toward a final pharmaceutical product.

References

  • Chemistry LibreTexts. Hydrolysis of Esters. (2022). Available from: [Link]

  • Clark, J. Hydrolysis of Esters. (2023). Chemguide. Available from: [Link]

  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. (2022). Available from: [Link]

  • Erowid. Basic info on BZP (Benzylpiperazine). (1999). Available from: [Link]

  • Save My Exams. Ester Hydrolysis. (2024). Available from: [Link]

  • Gouedard, C., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2022). International Journal of Greenhouse Gas Control. Available from: [Link]

  • Comisar, C. M., et al. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2008). Industrial & Engineering Chemistry Research. Available from: [Link]

  • PubChem. Ethyl 4-(piperazin-1-yl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • L.A. Cruz, et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Available from: [Link]

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Singh, R., & Kumar, R. A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available from: [Link]

  • K. St-Pierre, S. Forced Degradation Studies for Biopharmaceuticals. (2020). BioPharm International. Available from: [Link]

  • Shinde, S. Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Walash, M. I., et al. Validated chromatographic methods for the simultaneous determination of antipyrine and benzocaine in the presence of p-aminobenzoic acid. (2015). Analytical Methods. Available from: [Link]

  • ResearchGate. Photostability studies. (a-c) The changes in absorbance at the.... (2024). Available from: [Link]

  • Vinogradov, A., & Woodward, S. PREPARATION OF ETHYL 4-METHYLBENZOATE. Organic Syntheses. Available from: [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. (2018). Available from: [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. (2005). Available from: [Link]

  • Ati, S., et al. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2022). Journal of Analytical Methods in Chemistry. Available from: [Link]

  • ResearchGate. Analysis of Benzylpiperazine-like Compounds. (2004). Available from: [Link]

  • Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). TrAC Trends in Analytical Chemistry. Available from: [Link]

  • PubChem. Ethyl benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Joseph, A., et al. A Validated Stability-Indicating RP-HPLC Method for the Determination of Loprazolam Mesylate and its Impurities in Bulk and Pharmaceutical Dosage Forms. (2020). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Initial Characterization of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a synthetic organic compound featuring a central piperazine ring, a versatile scaffold in medicinal chemistry.[1] The molecule's structure is further defined by a 2-bromobenzyl group and an ethyl benzoate moiety.[1] With a molecular weight of approximately 403.31 g/mol and a formula of C₂₀H₂₃BrN₂O₂, this compound is predicted to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[1][]

The piperazine core is a well-established pharmacophore known for its interactions with various biological targets, particularly neurotransmitter receptors, suggesting potential applications in the development of psychoactive drugs.[1] The presence of the bromobenzyl group may enhance binding affinity and selectivity for specific targets.[1] These structural features mark this compound as a compound of interest for initial biological screening to elucidate its mechanism of action and therapeutic potential.

This document provides a comprehensive guide for the initial characterization of this compound in cell-based assays. The following protocols are designed to be a starting point for researchers to assess its cytotoxic effects and to lay the groundwork for more in-depth mechanistic studies.

I. Compound Handling and Stock Preparation: The Foundation of Reproducible Data

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results. The following steps outline the best practices for preparing this compound for in vitro studies.

Reagent Preparation and Storage
  • Compound Source: Obtain this compound from a reputable supplier. Note the lot number and purity for your records.

  • Solvent Selection: Based on its predicted solubility, high-purity, sterile-filtered DMSO is the recommended solvent for creating a primary stock solution.[1]

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound using a calibrated analytical balance.

    • Dissolve the compound in the appropriate volume of DMSO to create a high-concentration primary stock (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the primary stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the primary stock solution at -20°C or -80°C, protected from light. Proper storage is crucial to maintain the compound's stability.

Preparation of Working Solutions

Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).

II. Initial Biological Assessment: Cytotoxicity Profiling

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[3][4] This allows for the determination of a concentration range for subsequent, more specific assays.

Cell Line Selection

The choice of cell lines will depend on the research question. Given the piperazine moiety's association with neurological targets, a panel of neuronal or glial cell lines could be relevant.[1] However, for an initial broad screening, it is advisable to use a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon) to identify any potential anti-proliferative activity.[5]

General Workflow for a Cell-Based Assay

The following diagram illustrates a typical workflow for a cell-based assay, from cell plating to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Prepare Cell Suspension plate_cells Plate Cells in 96-well Plates prep_cells->plate_cells add_compound Add Compound to Wells plate_cells->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate Incubate for a Defined Period (e.g., 24, 48, 72h) add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for a cell-based screening assay.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the primary stock. A common starting range is from 100 µM down to 0.01 µM.

    • Include appropriate controls: untreated cells (vehicle control, with the same final concentration of DMSO as the treated wells) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC₅₀: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. This can be determined using non-linear regression analysis in a suitable software package.

Table 1: Example Data Layout for IC₅₀ Determination

Concentration (µM)Log Concentration% Viability (Replicate 1)% Viability (Replicate 2)% Viability (Replicate 3)Average % Viability
1002
301.48
101
30.48
10
0.3-0.52
0.1-1
0.03-1.52
0.01-2
0 (Vehicle)-100100100100

III. Elucidating the Mechanism of Action: Potential Follow-up Assays

Based on the initial cytotoxicity data and the structural features of this compound, several avenues for further investigation can be pursued.

Apoptosis vs. Necrosis

If the compound induces cell death, it is important to distinguish between apoptosis (programmed cell death) and necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) can provide evidence of apoptosis.

Cell Cycle Analysis

The compound may exert its effects by arresting the cell cycle at a specific phase.

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stains DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target-Based Assays

Given the piperazine core, investigating the compound's interaction with neurotransmitter receptors or other central nervous system targets could be a logical next step, particularly if the initial screening reveals activity in neuronal cell lines.[1]

  • Receptor Binding Assays: These assays can determine the affinity of the compound for specific receptors.

  • Enzyme Inhibition Assays: If a specific enzyme is a suspected target, its activity can be measured in the presence of the compound.

IV. Best Practices for Assay Development and Validation

To ensure the quality and reliability of the data generated, it is essential to follow best practices in assay development and validation.[6]

  • Assay Optimization: Key parameters such as cell density, incubation time, and reagent concentrations should be optimized to achieve a robust and reproducible assay.[6]

  • Plate Uniformity Studies: Assess for any edge effects or other systematic variations across the microplate.[6]

  • DMSO Tolerance: Determine the maximum concentration of DMSO that can be used without affecting cell health.[6]

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

V. Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Cell-Based Assays

IssuePotential CauseSuggested Solution
High variability between replicatesInconsistent cell seeding, pipetting errors, edge effectsEnsure a homogenous cell suspension before plating, use calibrated pipettes, and consider not using the outer wells of the plate.
No dose-response observedCompound is inactive at the tested concentrations, compound precipitated out of solutionTest a higher concentration range, visually inspect the wells for precipitation, and consider using a different solvent or a lower stock concentration.
High background signalReagent contamination, improper washing stepsUse fresh, sterile reagents and follow the washing steps of the protocol carefully.
Low signal-to-noise ratioSuboptimal cell number, short incubation timeOptimize the cell seeding density and incubation period.

Conclusion

This compound represents a novel chemical entity with the potential for interesting biological activity due to its piperazine and bromobenzyl moieties. The protocols and guidelines presented here provide a systematic approach for its initial characterization in cell-based assays. By starting with a broad assessment of cytotoxicity and then proceeding to more mechanistic studies, researchers can begin to unravel the pharmacological profile of this compound and determine its potential for further development.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Promega Korea. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved from [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

Sources

Application Notes and Protocols for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known neuropharmacological activities of the broader class of piperazine derivatives. As of the date of this document, specific research on Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate in neuroscience is not extensively published in the public domain. Therefore, the information provided herein is intended to serve as a scientifically-grounded guide for initiating research with this compound, leveraging the well-established roles of its structural motifs. All experimental parameters, particularly concentrations, should be empirically determined and optimized in your specific assay systems.

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

This compound is a member of the expansive piperazine class of compounds, a chemical scaffold of significant interest in neuroscience and medicinal chemistry.[1] The piperazine ring is a versatile pharmacophore present in numerous centrally active drugs, valued for its ability to be readily modified to target a variety of neurotransmitter receptors and transporters.[1][2] The structure of this compound incorporates three key moieties that suggest its potential for significant neuroactivity:

  • The Piperazine Core: This heterocyclic amine is a common feature in ligands for dopamine and serotonin receptors, contributing to their binding affinity and influencing their pharmacokinetic properties.[3][4]

  • The 2-Bromobenzyl Group: The presence and position of the bromine atom on the benzyl ring can enhance binding affinity and selectivity for specific biological targets.[5] Halogenated aromatic substituents are known to influence the electronic and steric properties of a molecule, potentially leading to more potent and selective interactions with receptor binding pockets.

  • The Ethyl Benzoate Moiety: This ester group can impact the compound's solubility, membrane permeability, and metabolic stability, all of which are critical factors for a centrally active agent.

Given these structural features, this compound is a compelling candidate for investigation in several areas of neuroscience research, including the modulation of dopaminergic and serotonergic systems, and the exploration of potential neuroprotective effects.

Hypothesized Mechanisms and Potential Applications

Based on the extensive literature on arylpiperazine derivatives, we can hypothesize several potential mechanisms of action and corresponding research applications for this compound.

Modulation of Dopamine Receptors

Many N-phenylpiperazine and related analogs exhibit significant affinity for dopamine D2 and D3 receptors.[6] These receptors are crucial targets in the treatment of psychosis, Parkinson's disease, and other neurological and psychiatric disorders.[7][8]

  • Potential Application: Screening for antipsychotic or antiparkinsonian activity. The compound could be investigated as a D2/D3 receptor antagonist, partial agonist, or biased agonist.

Interaction with Serotonin Receptors and Transporters

The piperazine scaffold is a cornerstone in the development of antidepressants and anxiolytics that target the serotonergic system.[3] Arylpiperazines are known to interact with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT).[1][9][10]

  • Potential Application: Investigation of antidepressant-like and anxiolytic-like effects. The compound could be profiled for its activity as a serotonin receptor modulator or a serotonin reuptake inhibitor.

Neuroprotective Properties

Several piperazine derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.[11][12][13][14] These effects can be mediated through various mechanisms, including the modulation of intracellular calcium signaling, inhibition of acetylcholinesterase, and reduction of oxidative stress.[11][12][15]

  • Potential Application: Evaluation of its potential as a therapeutic agent for neurodegenerative disorders. The compound could be tested for its ability to protect neurons from various insults, such as excitotoxicity, oxidative stress, and amyloid-beta toxicity.

Data Presentation: Representative Quantitative Data of Related Piperazine Analogs

The following tables provide representative binding affinities (Ki) and functional activities (IC50/EC50) for structurally analogous piperazine derivatives. This data should serve as a starting point for designing experiments with this compound.

Table 1: Representative Binding Affinities (Ki, nM) of Arylpiperazine Analogs at Key CNS Targets

Compound ClassDopamine D2 ReceptorDopamine D3 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT2A ReceptorSerotonin Transporter (SERT)
Phenylpiperazines10 - 2001 - 505 - 15015 - 25050 - 500
Benzylpiperazines20 - 50010 - 20010 - 30025 - 400100 - 1000

Note: The above data are generalized from multiple sources in the literature and are intended for illustrative purposes only.

Table 2: Representative Functional Activities (IC50/EC50, nM) of Arylpiperazine Analogs

Compound ClassD2 Receptor Functional Assay (e.g., cAMP inhibition)5-HT1A Receptor Functional Assay (e.g., GTPγS binding)SERT Functional Assay (e.g., [3H]-5-HT uptake)
Phenylpiperazines50 - 500 (Antagonist/Partial Agonist)20 - 300 (Agonist/Partial Agonist)100 - 800 (Inhibitor)
Benzylpiperazines100 - 1000 (Antagonist/Partial Agonist)50 - 500 (Agonist/Partial Agonist)200 - 1500 (Inhibitor)

Note: The functional activity can vary significantly based on the specific assay and cellular context.

Experimental Protocols

The following are detailed, step-by-step protocols for initial in vitro screening of this compound.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a specific G-protein coupled receptor (GPCR), such as the dopamine D2 or serotonin 5-HT1A receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound prep_mem->incubate prep_ligand Prepare radioligand solution prep_ligand->incubate prep_compound Prepare serial dilutions of test compound prep_compound->incubate separate Separate bound from free radioligand via filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count analyze Calculate Ki values from competition curves count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor (or other target receptor)

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound dilutions or vehicle (for total and non-specific binding)

    • Radioligand at a concentration close to its Kd

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

This protocol assesses the potential neuroprotective effects of the compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Workflow Diagram:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment culture Culture and seed SH-SY5Y cells in 96-well plates pretreat Pre-treat cells with test compound culture->pretreat induce Induce toxicity with a neurotoxin (e.g., MPP+) pretreat->induce incubate Incubate for 24-48 hours induce->incubate assess Assess cell viability (e.g., MTT assay) incubate->assess

Caption: Workflow for an in vitro neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • This compound

  • Neurotoxin (e.g., MPP+ for a Parkinson's disease model, or amyloid-beta for an Alzheimer's model)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).

  • Toxin Addition: Add the neurotoxin to the wells (except for the control wells) to induce cell death.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. A significant increase in cell viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Concluding Remarks

This compound represents a promising, yet underexplored, molecule for neuroscience research. Its chemical structure strongly suggests potential interactions with key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. The protocols and application notes provided here offer a robust starting point for researchers to begin to elucidate the neuropharmacological profile of this compound. Through systematic in vitro and subsequent in vivo investigations, the scientific community can determine the therapeutic potential of this and other novel piperazine derivatives.

References

  • Podyelneva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 348-363.
  • Kaur, A., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314-327.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
  • Kaur, A., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed, [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
  • Yıldırım, I., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry.
  • Podyelneva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI, [Link]

  • Stasiak, A., et al. (2016). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports, 68(5), 986-992.
  • Kumar, A., et al. (2022). SAR studies of piperazine derivatives as antidepressant compounds.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845.
  • Butini, S., et al. (2019). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Medicinal Chemistry Letters, 10(11), 1548-1554.
  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • Staroń, J., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 187-203.
  • Kciuk, M., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5033.

Sources

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate as a tool for studying receptor X

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Product: Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate Code Name: EBPB-S1 Topic: A Novel High-Affinity Ligand for Characterization of the Sigma-1 Receptor

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling a New Tool for Sigma-1 Receptor Research

The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Unlike classical G protein-coupled or ionotropic receptors, S1R modulates a wide array of cellular signaling pathways, including calcium homeostasis, ion channel function, and cellular stress responses, through protein-protein interactions.[3][4] Its involvement in neuroprotection, neuroplasticity, and neuroinflammation has made it a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, neuropathic pain, and depression.[4][5]

The study of S1R has been greatly advanced by the development of specific ligands. The piperazine scaffold is a well-established pharmacophore known to confer high affinity for sigma receptors.[6][7] this compound (henceforth EBPB-S1) is a novel compound incorporating this key structural motif. Its structure, featuring a benzylpiperazine core, suggests a strong potential for interaction with monoaminergic and sigma receptor systems.[8][9] The presence of the bromobenzyl group may further enhance binding affinity and selectivity for specific biological targets.[8]

These application notes provide a comprehensive guide for researchers to utilize EBPB-S1 as a high-affinity tool for the pharmacological characterization of the Sigma-1 Receptor. We present detailed protocols for determining its binding affinity and functional activity, enabling its use in screening campaigns and mechanistic studies.

Physicochemical & Handling Information

A summary of the key properties of EBPB-S1 is provided below.

PropertyValue
IUPAC Name This compound
Synonyms 4-[4-(2-Bromo-benzyl)-piperazin-1-yl]-benzoic acid ethyl ester
CAS Number 926934-01-2
Molecular Formula C₂₀H₂₃BrN₂O₂
Molecular Weight 403.31 g/mol
Appearance Solid
Solubility Soluble in DMSO and Chloroform
Storage Store at room temperature for short-term, -20°C for long-term in a desiccated environment. Protect from light.

Note: For all biological assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO and make subsequent dilutions in the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

Characterizing the Ligand-Receptor Interaction: Binding Affinity

The foundational step in characterizing any new ligand is to determine its affinity for the target receptor. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[10] A competitive inhibition assay is used to determine the affinity (Kᵢ) of an unlabeled compound (EBPB-S1) by measuring its ability to displace a radiolabeled ligand with known affinity for S1R.

Protocol: S1R Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of EBPB-S1 for the human Sigma-1 Receptor using [³H]-(+)-pentazocine, a selective S1R radioligand.[10][11]

Workflow Overview:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis a Prepare Membrane Homogenates (e.g., from Guinea Pig Liver or S1R-expressing cells) b Prepare EBPB-S1 Serial Dilutions (10 µM to 0.1 nM in Assay Buffer) c Prepare Radioligand Solution ([³H]-(+)-pentazocine at ~5 nM) d Prepare Buffers & Reagents e Incubate Membranes, EBPB-S1, and [³H]-(+)-pentazocine d->e f Total Binding Control (No EBPB-S1) g Non-Specific Binding Control (Excess Haloperidol, 10 µM) h Rapid Vacuum Filtration (GF/B filters) g->h i Wash Filters with Ice-Cold Buffer h->i j Add Scintillation Cocktail i->j k Count Radioactivity (Scintillation Counter) j->k l Calculate Specific Binding k->l m Generate Competition Curve (% Specific Binding vs. [EBPB-S1]) l->m n Determine IC₅₀ Value m->n o Calculate Kᵢ using Cheng-Prusoff Equation n->o G cluster_er Endoplasmic Reticulum S1R_BiP S1R-BiP Complex (Inactive State) S1R S1R (Active) S1R_BiP->S1R BiP Dissociates IP3R IP₃ Receptor S1R->IP3R Modulates Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Potentiates Release EBPB_S1 EBPB-S1 (Agonist) EBPB_S1->S1R_BiP Binds & Induces Conformational Change Ca_ER Ca²⁺ (ER Store) Ca_ER->IP3R Downstream Downstream Signaling (e.g., Kinase Cascades) Ca_Cyto->Downstream pERK ERK Phosphorylation Downstream->pERK

Caption: Simplified S1R Agonist-Mediated Signaling Pathway.

Protocol: Cellular Phospho-ERK Assay

This protocol measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK) as a functional readout of S1R activation. An increase in phospho-ERK (p-ERK) levels upon treatment with EBPB-S1 would suggest agonist activity.

Materials:

  • Cell Line: A cell line endogenously expressing S1R (e.g., PC-12, CHO-K1) or a transfected line.

  • Test Compound: EBPB-S1.

  • Positive Control: (+)-Pentazocine (known S1R agonist).

  • Antagonist Control: Haloperidol (known S1R antagonist).

  • Culture Medium: Appropriate for the cell line, serum-free for stimulation.

  • Detection Kit: A commercial phospho-ERK assay kit (e.g., ELISA, HTRF®, or AlphaLISA®).

  • Equipment: 96-well culture plates, plate reader compatible with the chosen detection kit.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate and grow to ~90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Agonist Mode: Treat cells with serial dilutions of EBPB-S1 or (+)-Pentazocine for 5-30 minutes at 37°C.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of EBPB-S1 for 30 minutes, then add a fixed concentration of (+)-Pentazocine (e.g., its EC₈₀) and incubate for an additional 5-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the detection kit manufacturer's protocol.

  • Detection: Perform the p-ERK detection assay following the manufacturer's instructions. This typically involves adding detection reagents (e.g., antibodies against p-ERK and total ERK) and reading the signal (absorbance, fluorescence, or luminescence) on a plate reader.

Data Analysis:

  • Normalization: Normalize the p-ERK signal to the total ERK signal or total protein content to account for variations in cell number.

  • Agonist Mode: Plot the normalized p-ERK signal against the log concentration of EBPB-S1 to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

  • Antagonist Mode: Plot the p-ERK signal against the log concentration of EBPB-S1 (in the presence of the agonist) to determine the IC₅₀ value for inhibition.

Expected Results: The functional profile of EBPB-S1 will be determined by its effect on ERK phosphorylation.

ScenarioExpected OutcomeInterpretation
Full Agonist Dose-dependent increase in p-ERK, with an Eₘₐₓ similar to (+)-Pentazocine.Activates S1R signaling
Partial Agonist Dose-dependent increase in p-ERK, but with an Eₘₐₓ lower than (+)-Pentazocine.Partially activates S1R
Antagonist No effect on basal p-ERK alone; dose-dependent inhibition of (+)-Pentazocine-induced p-ERK increase.Blocks S1R activation
Inverse Agonist Dose-dependent decrease in basal p-ERK levels (if the system has constitutive activity).Inhibits basal S1R activity

Preliminary "Drug-Likeness" Assessment: In Vitro ADME

For a tool compound to be useful in more complex biological systems, including in vivo studies, it is valuable to have an early understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [3][8]Simple, high-throughput in vitro assays can provide this initial assessment.

Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of EBPB-S1 to metabolism by cytochrome P450 (CYP) enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Microsomes: Human or rat liver microsomes (HLM or RLM).

  • Cofactor: NADPH regenerating system.

  • Test Compound: EBPB-S1 (typically at 1 µM).

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Stop Solution: Acetonitrile with an internal standard.

  • Equipment: LC-MS/MS system.

Step-by-Step Methodology:

  • Incubation Setup: Pre-warm microsomes, buffer, and EBPB-S1 to 37°C.

  • Initiate Reaction: In a microcentrifuge tube, combine EBPB-S1, microsomes, and buffer. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately quenched by adding the cold Stop Solution.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of EBPB-S1 at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percent of EBPB-S1 remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k .

  • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.

Expected Data Interpretation:

In Vitro Half-Life (t₁/₂)Intrinsic Clearance (CLᵢₙₜ)Predicted In Vivo Clearance
< 15 min HighHigh
15 - 60 min IntermediateIntermediate
> 60 min LowLow

Conclusion

This compound (EBPB-S1) represents a promising new chemical tool for investigating the pharmacology of the Sigma-1 Receptor. The protocols outlined in this guide provide a robust framework for researchers to independently verify its high-affinity binding and characterize its functional activity as an agonist or antagonist. A thorough understanding of these properties is essential for its effective application in probing S1R function in cellular and preclinical models of disease.

References

  • Abate, C., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Di Miceli, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Guzmán-Hernández, M.L., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Penchant Research Library. (n.d.). Sigma-1 Receptor (Pathway). Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]

  • Wysocka, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Yang, Y., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Available at: [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

  • Fantegrossi, W. E., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Available at: [Link]

  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports. Available at: [Link]

  • Kandasamy, R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro experimental design and evaluation of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. This compound incorporates a piperazine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities.[1][2] The presence of a bromobenzyl group suggests potential for enhanced binding affinity to biological targets, while the ethyl benzoate moiety may contribute to favorable pharmacokinetic properties.[3] Notably, this molecule is recognized as a chemical intermediate in the synthesis of ABT-737, a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins.[] This guide, therefore, prioritizes the investigation of its potential anticancer properties, outlining a tiered approach from initial cytotoxicity screening to mechanistic and target-based assays. Further exploratory protocols for its potential neurological and antimicrobial activities are also discussed.

Introduction: Scientific Rationale and Compound Overview

This compound is a synthetic organic compound featuring a central piperazine ring. The piperazine heterocycle is a cornerstone in drug discovery, found in numerous FDA-approved drugs spanning therapeutic areas such as oncology, neuroscience, and infectious diseases.[2][5] Its conformational flexibility and ability to be substituted at its nitrogen atoms allow for precise tuning of its pharmacological profile.[3]

The key structural features of the title compound provide a logical basis for our proposed experimental design:

  • Piperazine Core: Often imparts increased water solubility and can serve as a linker between two pharmacophoric elements.[1]

  • Bromobenzyl Group: The bromine atom, an electron-withdrawing group, can significantly influence binding affinity and selectivity for target proteins.[3][5]

  • Ethyl Benzoate Moiety: This group can affect the compound's lipophilicity and potential for esterase-mediated cleavage, influencing its cellular uptake and metabolism.[3]

Given its structural alerts and its connection to an apoptosis-inducing agent precursor, a primary hypothesis is that this compound may exhibit cytotoxic effects against cancer cells. This guide will provide a systematic workflow to test this hypothesis.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₀H₂₃BrN₂O₂
Molecular Weight 403.31 g/mol [3]
Appearance Solid[3]
Solubility Predicted to be soluble in DMSO, Chloroform, and Methanol[3]
CAS Number 926934-01-2[6]

Tiered Experimental Workflow for Anticancer Activity Assessment

A hierarchical approach is recommended to efficiently characterize the potential anticancer effects of this compound. This ensures that resource-intensive mechanistic studies are only pursued if promising activity is observed in initial screenings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Exploration a Cytotoxicity Screening (SRB Assay) b Apoptosis Assay (Annexin V/PI) a->b If Cytotoxic & Selective c Cell Cycle Analysis (Propidium Iodide Staining) a->c If Cytotoxic & Selective d Western Blot for Apoptotic Proteins (Bcl-2 family) b->d If Apoptosis is Induced

Caption: Tiered workflow for in vitro anticancer evaluation.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's cytotoxic potential across a panel of human cancer cell lines and a non-cancerous control line to assess for preliminary therapeutic index.

Protocol 3.1: Sulforhodamine B (SRB) Assay for Cytotoxicity

Rationale: The SRB assay is a colorimetric method that relies on the binding of the SRB dye to protein basic amino acid residues of cells fixed with trichloroacetic acid (TCA). It is a simple, sensitive, and reproducible method for assessing cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Non-cancerous human cell line (e.g., MCF-10A (mammary epithelial))

  • Complete cell culture medium (specific to each cell line)

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Tier 2: Elucidation of the Mechanism of Action

Should the compound demonstrate potent and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.

Protocol 4.1: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M). PI staining of DNA allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 4.1.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Tier 3: Preliminary Target Exploration

If apoptosis is confirmed as the primary mechanism of cell death, a preliminary investigation into the molecular machinery of apoptosis is warranted, especially given the compound's relationship to an intermediate of a Bcl-2 inhibitor.

Protocol 5.1: Western Blot Analysis of Bcl-2 Family Proteins

Rationale: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This protocol aims to assess the effect of the compound on the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.

Procedure:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Exploratory Assays: Neurological and Antimicrobial Activity

The piperazine scaffold is prevalent in neurological and antimicrobial agents.[1][5] Should the anticancer screening yield negative results, or if broader characterization is desired, the following assays can be considered.

Protocol 6.1: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

Rationale: To investigate potential neuropharmacological activity, competitive binding assays can determine the compound's affinity for key CNS receptors.[1]

Procedure Outline:

  • Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

  • Binding Assay: Incubate the membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) in the presence of increasing concentrations of the test compound.

  • Detection: Separate bound from free radioligand and quantify radioactivity using liquid scintillation counting.

  • Analysis: Determine the Ki (inhibitory constant) of the compound.

G cluster_0 Assay Components Receptor Receptor-expressing Cell Membranes Incubation Incubation Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Separation Separation of Bound/ Free Ligand Incubation->Separation Detection Scintillation Counting Separation->Detection Analysis Ki Determination Detection->Analysis

Caption: Workflow for a radioligand binding assay.

Protocol 6.2: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To assess antimicrobial potential, the MIC assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Procedure Outline:

  • Microorganism Culture: Grow bacterial or fungal strains to a specific density.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The provided protocols offer a structured and scientifically-driven approach to the in vitro characterization of this compound. By starting with broad phenotypic screening and progressively moving towards more detailed mechanistic studies, researchers can efficiently and effectively elucidate the biological activities of this promising piperazine derivative. The interpretation of results from this workflow will provide a solid foundation for any further preclinical development.

References

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

  • Bentham Science. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available from: [Link]

  • ResearchGate. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Available from: [Link]

  • PubMed Central. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Available from: [Link]

Sources

Methodological Framework for Preclinical Dosing and Administration of Novel Compounds: A Case Study with Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The progression of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon rigorous preclinical evaluation in animal models. A critical, foundational step in this process is the establishment of appropriate dosing and administration protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute initial in vivo studies, with a particular focus on compounds that are poorly soluble in aqueous solutions.

We will use Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate , a piperazine derivative with potential pharmacological activity, as a representative case study.[1] As there is no publicly available in vivo data for this specific compound, this document will not provide definitive dosages. Instead, it will detail the essential, universally applicable methodologies required to determine these parameters, ensuring scientific validity, ethical compliance, and data reproducibility. The core principles discussed—formulation development, toxicity assessment, and administration techniques—are applicable to a wide range of novel small molecules.

Section 1: Physicochemical Properties and Formulation Development

The physical and chemical characteristics of a compound dictate its formulation strategy. This compound is predicted to be a solid with good solubility in organic solvents like DMSO and methanol, suggesting poor aqueous solubility.[1] This property is a common challenge in drug development, as it can lead to inaccurate dosing, low bioavailability, and precipitation upon administration.[2]

Table 1: Physicochemical Profile of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₃BrN₂O₂[1]
Molecular Weight ~403.31 g/mol [1]
Appearance Solid (predicted)[1]
Predicted Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Methanol[1]
Vehicle Selection: A Critical First Step

The "vehicle" is the liquid used to dissolve or suspend the compound for administration. An ideal vehicle is inert, non-toxic, and allows for consistent and accurate dosing.[3] For poorly soluble compounds, a multi-tiered approach to vehicle selection is necessary. Always consider the intended route of administration and the potential for the vehicle itself to cause adverse effects.[2][3]

G start Start: Compound is Poorly Water Soluble sol_test Is compound soluble in a non-toxic co-solvent (e.g., DMSO, PEG-400)? start->sol_test suspension Can a stable, uniform suspension be formed? sol_test->suspension No cosolvent_prep Prepare Co-solvent Formulation (e.g., 10% DMSO in Saline) sol_test->cosolvent_prep Yes lipid Is the compound lipophilic? suspension->lipid No suspension_prep Prepare Aqueous Suspension (e.g., 0.5% CMC in Water) suspension->suspension_prep Yes lipid_prep Prepare Lipid-Based Formulation (e.g., Corn Oil) lipid->lipid_prep Yes rethink Re-evaluate Compound or Consider Advanced Formulation (e.g., cyclodextrins, nanoparticles) lipid->rethink No

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.
Protocol: Acute MTD Study in Mice
  • Animal Selection : Use a standard strain of mice (e.g., CD-1 or Swiss Webster), with 3-5 animals per dose group. [4]Include a vehicle control group.

  • Dose Selection : In the absence of any prior data, a logarithmic dose escalation is appropriate (e.g., 10, 30, 100 mg/kg or 5, 10, 20, 40, 80 mg/kg). [4]The range should be wide enough to identify both a no-effect level and a toxic level.

  • Administration : Administer a single dose via the intended route of administration (e.g., IP or PO).

  • Observation :

    • Continuously monitor animals for the first hour post-dosing for acute toxic signs. [5] * Record clinical observations (e.g., changes in posture, activity, breathing) and body weight for each animal just before dosing and then daily for 7-14 days. [6]5. Endpoint Determination : The MTD is generally defined as the highest dose that does not cause mortality, overt signs of toxicity, or a body weight loss of more than 15-20%. [4] Table 2: Sample MTD Study Observation Log

Animal IDGroup (Dose mg/kg)Day 0 Weight (g)Day 1 Weight (g)Day 3 Weight (g)Day 7 Weight (g)Clinical Signs (0-72h)Outcome
1Vehicle25.125.325.826.5NormalSurvived
44024.924.123.524.8Mild lethargy at 1hSurvived
78025.222.020.1-Severe ataxia, piloerectionEuthanized Day 2

Section 3: Protocols for Common Routes of Administration

All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel. [7][8]

Protocol: Intraperitoneal (IP) Injection in Mice
  • Preparation : Select an appropriately sized syringe (e.g., 1 mL) and needle (25-27 gauge for mice). [9]Ensure the substance is sterile and at room temperature to minimize discomfort. [10]2. Restraint : Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. Tilt the mouse so its head is slightly lower than its hind end. This allows the abdominal organs to shift forward, away from the injection site. [11]3. Site Identification : The injection site is the lower right quadrant of the abdomen, lateral to the midline, to avoid the cecum and bladder. [12]4. Injection : Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant. [9]5. Aspiration : Gently pull back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle and syringe. [11]6. Administration : Inject the solution smoothly. The maximum recommended volume is 10 mL/kg. [9]7. Post-Procedure : Return the animal to its cage and monitor for any signs of distress.

Protocol: Oral Gavage (PO) in Mice
  • Preparation : Select a flexible or ball-tipped gavage needle (18-20 gauge for adult mice). [13][14]Measure the tube from the tip of the mouse's nose to the bottom of the sternum (xiphoid process) and mark it; do not insert the tube past this mark to avoid stomach perforation. [13][15]2. Restraint : Scruff the mouse firmly, ensuring the head and neck are extended to create a straight line to the esophagus. [14]3. Insertion : Gently insert the gavage tube into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus. The tube should pass easily with no resistance; the animal may exhibit swallowing motions. [13]If resistance is met, stop immediately and restart. Forcing the tube can cause fatal esophageal or tracheal perforation.

  • Administration : Once the tube is in place to the pre-measured mark, administer the substance smoothly. The recommended maximum volume is 10 mL/kg. [14][16]5. Withdrawal & Monitoring : Remove the tube gently along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs. [13][16]

Section 4: Ethical Considerations and Animal Welfare

All research involving animals must adhere to the highest ethical standards. In the United States, this is overseen by the Institutional Animal Care and Use Committee (IACUC), which reviews and approves all protocols. [7][8][17]Key principles include:

  • The Three R's : R eplacement (using non-animal methods where possible), R eduction (using the minimum number of animals necessary to obtain statistically valid results), and R efinement (modifying procedures to minimize pain and distress).

  • Justification : A clear scientific justification for the use of animals, the number of animals requested, and the choice of species must be provided. [7]* Humane Endpoints : Clear criteria must be established for when an animal will be removed from a study (e.g., significant weight loss, inability to access food or water, tumor size limits) to prevent unnecessary suffering.

Conclusion

The successful in vivo evaluation of a novel compound like this compound is not dependent on pre-existing data but on the rigorous application of fundamental preclinical methodologies. By systematically determining the optimal formulation, establishing a safe dose range through MTD studies, and employing proficient and humane administration techniques, researchers can generate the reliable and reproducible data necessary to advance the next generation of therapeutics. All experimental plans must be developed in consultation with institutional veterinarians and approved by the IACUC.

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice. Retrieved from [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • SCIREQ. (n.d.). IACUC Considerations for Preclinical Studies. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link]

  • ResearchGate. (2024, May). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Scientist.com. (2025, November 19). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. Retrieved from [Link]

  • University of Washington Office of Animal Welfare. (n.d.). IACUC Protocol Requirements. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • University of South Florida. (n.d.). IACUC Principles and Procedures of Animal Care and Use. Retrieved from [Link]

  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]

  • ResearchGate. (2022, May 30). How to decide a dose for mice if the doses are not available in any literature. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, July). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). IACUC Overview. Retrieved from [Link]

  • Borgert, C. J., et al. (2020). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. Archives of Toxicology, 94(5), 1435–1453. Retrieved from [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties allow it to interact with a wide array of biological targets, particularly G protein-coupled receptors (GPCRs) within the central nervous system (CNS).[3] Derivatives of benzylpiperazine, such as the Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate series, are of significant interest for their potential to modulate neurotransmitter receptors, suggesting applications in developing novel therapeutics for psychiatric and neurological disorders.[3][4]

The discovery of lead compounds from large chemical libraries necessitates robust, scalable, and reproducible screening methodologies. High-Throughput Screening (HTS) provides the necessary platform to rapidly assess the biological activity of thousands of such derivatives, enabling the identification of potent and selective modulators.[5] This document provides a detailed guide to developing and implementing HTS campaigns for this specific class of compounds, focusing on cell-based assays that monitor key GPCR signaling pathways. We will detail protocols for primary screens targeting second messenger generation (cAMP and intracellular calcium) and essential secondary assays to ensure data integrity.

Strategic Approach to Screening Piperazine Derivatives

Given that piperazine-containing compounds frequently target monoamine GPCRs, a logical starting point is to screen for modulation of pathways coupled to Gs, Gi, and Gq alpha-subunits.[6] These pathways converge on the production of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and the mobilization of intracellular calcium (Ca2+), which can be detected with high sensitivity and specificity using various HTS technologies.[6][7]

Our screening cascade is designed to first identify "hits" in a primary, high-throughput assay and then validate these hits through secondary and orthogonal assays to eliminate false positives and characterize their mode of action.

Visualizing the HTS Workflow

The following diagram illustrates the proposed screening cascade, from the primary screen to hit confirmation.

HTS_Workflow cluster_primary Primary Screening (1536-well) cluster_secondary Hit Confirmation & Counterscreens cluster_tertiary Lead Optimization Primary_cAMP cAMP Assay (Gs/Gi) Dose_Response Dose-Response Curves (IC50/EC50 Determination) Primary_cAMP->Dose_Response Confirmed Hits Primary_Ca Calcium Flux Assay (Gq) Primary_Ca->Dose_Response Confirmed Hits Viability Cell Viability Assay (e.g., CellTiter-Glo®) Dose_Response->Viability Potent Hits Orthogonal Orthogonal Assay (e.g., AlphaScreen) Viability->Orthogonal Non-toxic Hits SAR Structure-Activity Relationship (SAR) Studies Orthogonal->SAR Validated Hits Compound_Library Compound Library: This compound Derivatives Compound_Library->Primary_cAMP Single-point screen Compound_Library->Primary_Ca Single-point screen

Caption: High-throughput screening cascade for piperazine derivatives.

Primary Screening Assay I: cAMP Accumulation for Gs/Gi-Coupled Receptors

Cyclic AMP is a critical second messenger produced upon the activation of adenylyl cyclase by Gs-coupled receptors or inhibited by Gi-coupled receptors.[6][8] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for quantifying cAMP levels in a high-throughput format.[9][10]

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay. Cellular cAMP produced in response to receptor modulation competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody binds the d2-tracer, FRET occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.

Visualizing a Gs-Coupled Signaling Pathway

The diagram below illustrates the canonical Gs signaling pathway leading to cAMP production.

Gs_Pathway Ligand Piperazine Derivative (Agonist) GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gsα activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Regulates

Caption: Simplified Gs-coupled GPCR signaling pathway.

Detailed Protocol: HTRF cAMP Assay (384-well format)

This protocol is adapted for screening for either agonists (Gs-coupled) or antagonists (Gi-coupled) of a target receptor stably expressed in HEK293 or CHO cells.

Materials:

  • HEK293 or CHO cells stably expressing the target GPCR.

  • Assay Plate: Low-volume, white, 384-well microplate.

  • Compound Plates: 384-well plates containing serially diluted this compound derivatives.

  • HTRF cAMP Dynamic 2 Kit (Cisbio) or equivalent.

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution and resuspend in stimulation buffer at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).

  • Agonist Mode Screening:

    • Dispense 5 µL of cell suspension into each well of the assay plate.

    • Add 5 µL of compound solution (or vehicle control) to the wells.

    • Incubate at room temperature for 30-60 minutes.

  • Antagonist Mode Screening:

    • Dispense 5 µL of cell suspension into each well.

    • Add 2.5 µL of the compound solution and incubate for 15-30 minutes.

    • Add 2.5 µL of a known agonist at its EC80 concentration to all wells (except negative controls).

    • Incubate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This involves mixing the d2-labeled cAMP and the cryptate-labeled antibody in lysis buffer.

    • Add 5 µL of the d2-cAMP solution to each well.

    • Add 5 µL of the cryptate-antibody solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the data to controls.

Data Presentation: Sample cAMP Assay Results
Compound IDConcentration (µM)HTRF Ratio (665/620)% Inhibition (Antagonist Mode)
Control (+)Vehicle185000%
Control (-)Max Agonist4500100%
EBPB-001101520023.6%
EBPB-002 10 6800 83.6% (Hit)
EBPB-00310179004.3%

Primary Screening Assay II: Calcium Flux for Gq-Coupled Receptors

Activation of Gq-coupled receptors leads to the activation of phospholipase C, which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium from the endoplasmic reticulum, causing a transient increase in intracellular Ca2+ concentration.[6] This can be measured using fluorescent calcium-sensitive dyes.

Principle of the No-Wash Calcium Flux Assay

This assay uses a fluorescent dye (e.g., Fluo-8 AM) that can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, the dye's fluorescence intensity increases dramatically. A probenecid solution is often included to prevent the dye from being pumped out of the cell. The change in fluorescence is monitored in real-time using an instrument like a FLIPR (Fluorescence Imaging Plate Reader).

Detailed Protocol: FLIPR Calcium Flux Assay (384-well format)

Materials:

  • CHO or HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay Plate: Black-walled, clear-bottom, 384-well microplates.

  • Compound Plates: 384-well plates with test compounds.

  • Calcium-sensitive dye loading buffer (e.g., Fluo-8 No-Wash Calcium Assay Kit).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • FLIPR or similar kinetic plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Seed cells into the black-walled, clear-bottom 384-well plates at an optimized density (e.g., 10,000 cells/well) and incubate overnight to form a monolayer.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature.

  • Data Acquisition (Antagonist Mode):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add 10 µL of the compound solution from the compound plate to the cell plate.

    • Incubate for a specified time (e.g., 10-20 minutes).

    • The instrument will then add 10 µL of a known agonist at its EC80 concentration.

    • Fluorescence is monitored continuously throughout the process, typically for 2-3 minutes post-agonist addition, to capture the kinetic response.

Data Presentation: Sample Calcium Flux Results
Compound IDConcentration (µM)Peak Fluorescence (RFU)% Inhibition
Control (+)Vehicle55,0000%
Control (-)Max Agonist8,000100%
EBPB-0041048,00014.9%
EBPB-0051051,5007.4%
EBPB-006 10 12,000 91.5% (Hit)

Secondary Assay: Cell Viability Counterscreen

It is critical to determine if the observed activity in the primary screen is due to specific modulation of the target or simply a result of cytotoxicity. A common and highly sensitive method is to measure intracellular ATP levels, as ATP is a marker of metabolically active, viable cells.

Principle of the ATP-Based Luminescence Assay

The CellTiter-Glo® Luminescent Cell Viability Assay provides a homogeneous method for quantifying ATP. The reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP released from lysed cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells.

Detailed Protocol: CellTiter-Glo® Assay (384-well format)

Materials:

  • Cells used in the primary screen.

  • Assay Plate: White, opaque-walled 384-well plates suitable for luminescence.

  • Compound Plates with hit compounds.

  • CellTiter-Glo® 2.0 Reagent (Promega).

  • Luminometer plate reader.

Procedure:

  • Cell Plating and Dosing:

    • Plate and dose cells with the hit compounds at the same concentrations used in the primary screens.

    • Incubate for the same duration as the primary assay incubation period.

  • Reagent Addition:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 40 µL of reagent to 40 µL of medium).

  • Signal Development and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Compounds that cause a significant decrease in the luminescent signal compared to vehicle-treated controls are flagged as potentially cytotoxic and may be deprioritized.

Conclusion and Forward Path

This application note provides a comprehensive framework for the high-throughput screening of this compound derivatives against GPCR targets. By employing sensitive and robust primary assays for cAMP and calcium flux, followed by essential counterscreens for cytotoxicity, researchers can efficiently identify and validate true hits. These validated compounds can then be advanced to further characterization, including dose-response analysis to determine potency (IC50/EC50), and subsequent lead optimization studies to explore structure-activity relationships. The successful implementation of this screening cascade will accelerate the discovery of novel chemical probes and potential therapeutic candidates from this promising chemical series.

References

  • Cabrera-García, L. G., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Arote, R. B., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. International Journal of Pharmaceutical and Biological Archives.
  • Wikipedia. Piperazine. Available at: [Link]

  • National Center for Biotechnology Information. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. Available at: [Link]

  • Zwier, J. M., et al. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]

  • BMG LABTECH. AlphaScreen. Available at: [Link]

  • Echeverri Calderon, D. F., et al. (2022). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Vandredin, W., et al. (2017). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments. Available at: [Link]

  • Lenaerts, C., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]

  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence. Available at: [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Available at: [Link]

  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. Available at: [Link]

  • Drug Discovery World. High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • ResearchGate. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Available at: [Link]

  • Bräuner-Osborne, H., & Krogsgaard-Larsen, P. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. MDPI. Available at: [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available at: [Link]

  • Assay Guidance Manual. Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Available at: [Link]

  • Radio, N. M., et al. (2012). Development of a High-Throughput Screening Assay for Chemical Effects on Proliferation and Viability of Immortalized Human Neural Progenitor Cells. Toxicological Sciences. Available at: [Link]

  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science Publishers. Available at: [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Agilent. High-Throughput GPCR Assay Development. Available at: [Link]

  • Molecular Devices. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available at: [Link]

  • Dispendix. Essential Considerations for Successful Assay Development. Available at: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Revvity. CAMP - GS DYNAMIC KIT. Available at: [Link]

  • Vipergen. High-Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]

  • Eurofins Discovery. High-Throughput Screening to Identify Quality Hits Quickly. Available at: [Link]

  • Nuvisan. Compound screening. Available at: [Link]

  • Macarrón, R., et al. (2011). High-throughput screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • Syngene International Ltd. Leveraging High Throughput Screening services to accelerate drug discovery and development. Available at: [Link]

Sources

Unlocking Cellular Pathways: A Guide to Using Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a multifaceted organic compound built upon a piperazine scaffold, a structure renowned in medicinal chemistry for its interaction with a wide range of biological targets.[1][2] With a molecular formula of C₂₀H₂₃BrN₂O₂ and a molecular weight of approximately 403.31 g/mol , this compound's utility extends from a synthetic intermediate to a potential high-fidelity chemical probe for interrogating complex cellular signaling.[3][4]

The inherent structural motifs of this molecule suggest two primary, compelling avenues for its application as a chemical probe:

  • Neuropharmacology and G-Protein Coupled Receptor (GPCR) Modulation: The piperazine core is a "privileged scaffold" frequently found in agents targeting the central nervous system (CNS).[5][6][7] Many piperazine derivatives interact with aminergic GPCRs, such as serotonin and dopamine receptors, making this compound a candidate for dissecting neurotransmitter signaling pathways.[8][9][10][11]

  • Cancer Biology and Apoptosis Regulation: This compound is documented as an intermediate in the synthesis of ABT-737, a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][12] This lineage suggests the compound may possess intrinsic activity towards the Bcl-2 family, offering a tool to investigate the mechanisms of programmed cell death.[13][14]

This guide provides a comprehensive framework for utilizing this compound as a chemical probe. It is designed for researchers in pharmacology, cell biology, and drug discovery, offering detailed protocols for characterization, validation, and application in both neuroscience and oncology contexts. We emphasize a rigorous, self-validating experimental approach to ensure data integrity and reproducibility.[15][16]

Compound Characteristics and Handling

A thorough understanding of the probe's physical and chemical properties is paramount for successful experimentation.

PropertyValueSource
Molecular Formula C₂₀H₂₃BrN₂O₂[4]
Molecular Weight ~403.31 g/mol [4]
CAS Number 926934-01-2[17]
Appearance Solid[4]
Solubility Soluble in DMSO, Chloroform, Methanol[4]
Storage Store at room temperature, desiccated.[17]

Preparation of Stock Solutions: For cell-based assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous dimethyl sulfoxide (DMSO). Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. The final DMSO concentration in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

PART 1: Application in Neuropharmacology - Probing Aminergic GPCR Signaling

The arylpiperazine motif is a well-established pharmacophore for aminergic GPCRs, which play critical roles in mood, cognition, and behavior.[6][7] This section outlines a workflow to characterize the compound as a probe for a specific GPCR target, such as a serotonin (5-HT) or dopamine (D) receptor subtype.

Workflow for GPCR Target Validation

This workflow is designed to systematically determine if the compound engages, modulates, and exhibits specificity for a hypothesized GPCR target.

GPCR_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling A Radioligand Binding Assay (Determine Ki) B Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) A->B If binding confirmed C Second Messenger Assays (cAMP or Ca2+ Flux) B->C Proceed to functional assays D β-Arrestin Recruitment Assay C->D Characterize signaling bias E Screen Against Panel of Related GPCRs D->E Assess selectivity F Phenotypic Assay in Neuronal Cultures (e.g., Neurite Outgrowth, Firing Rate) E->F If selective End Validated Probe F->End Start Hypothesize GPCR Target Start->A Apoptosis_Workflow A Cell Viability/Cytotoxicity Assay (Determine IC50 in cancer cell lines) B Caspase Activation Assay (Confirm apoptotic mechanism) A->B If cytotoxic C Co-Immunoprecipitation (Co-IP) (Assess disruption of Bcl-2/Bax interaction) B->C If apoptosis is induced D Mitochondrial Membrane Potential Assay (e.g., JC-1 or TMRE staining) C->D Validate on-target effect E Western Blot Analysis (Check for PARP cleavage, Bcl-2 family protein levels) C->E Validate on-target effect F Control Experiments (Use Bcl-2 overexpressing or knockout/knockdown cells) D->F E->F End Characterized Apoptosis Probe F->End Start Hypothesize Bcl-2 Family Interaction Start->A

Caption: Workflow for characterizing the compound as an apoptosis probe.

Protocol 2.1: Cell Viability Assay

This initial screen determines the cytotoxic concentration range of the compound across various cancer cell lines.

Principle: Colorimetric or fluorometric assays (e.g., MTT, resazurin) measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell viability or proliferation.

Materials:

  • Cancer cell lines (e.g., a sensitive line like HL-60 and a resistant line like MCF-7). [14][18]* this compound.

  • Complete cell culture medium.

  • MTT or Resazurin reagent.

  • Solubilization buffer (for MTT).

  • 96-well clear or black-walled plates.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the probe (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the percent viability against the log concentration of the compound.

    • Use non-linear regression to calculate the IC₅₀ value.

Protocol 2.2: Co-Immunoprecipitation to Assess Bcl-2/Bax Interaction

This protocol directly tests the hypothesis that the compound disrupts the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, a key mechanism for BH3 mimetics like ABT-737. [13][18] Principle: An antibody against Bcl-2 is used to pull down Bcl-2 and its binding partners from cell lysates. Western blotting is then used to detect the presence of co-precipitated Bax. A reduction in the Bax signal in treated samples indicates that the probe has disrupted the interaction.

Materials:

  • Cancer cell line (e.g., HL-60).

  • This compound.

  • Lysis Buffer (non-denaturing, e.g., CHAPS-based).

  • Anti-Bcl-2 antibody for immunoprecipitation.

  • Anti-Bax and Anti-Bcl-2 antibodies for Western blotting.

  • Protein A/G magnetic beads or agarose resin.

  • Standard Western blotting reagents and equipment.

Procedure:

  • Cell Treatment: Treat cells with the probe at 1x and 5x its IC₅₀ for 4-6 hours. Include a vehicle control.

  • Cell Lysis: Harvest and lyse cells in ice-cold, non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the cleared lysate with the anti-Bcl-2 antibody overnight at 4°C.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bax and Bcl-2 (as a loading control for the immunoprecipitated protein).

  • Data Analysis: Compare the intensity of the Bax band between the vehicle-treated and probe-treated samples. A diminished Bax band in the treated sample indicates disruption of the Bcl-2/Bax complex.

Scientific Integrity: The Imperative of Controls

  • Inactive/Negative Control: An ideal negative control is a structurally similar analog that lacks the key pharmacophore and is inactive against the target. While a custom-synthesized analog may be required, a commercially available, structurally related but biologically distinct piperazine derivative could serve as a starting point for validating on-target effects.

  • Orthogonal Probes: If available, use a structurally distinct probe known to target the same protein or pathway to confirm that the observed phenotype is not an artifact of the specific chemotype of the primary probe. [8]* Genetic Controls: The gold standard for validating on-target activity is to use genetic manipulation. [19] * Knockout/Knockdown: Demonstrate that cells lacking the target protein (via CRISPR/Cas9 or shRNA) are resistant to the probe's effects.

    • Overexpression: Show that overexpression of the target protein sensitizes cells to the probe or that a mutated, non-binding version of the protein fails to rescue the phenotype.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of a chemical probe. Its structural heritage points towards high-value targets in both neuroscience and cancer biology. The protocols outlined here provide a robust framework for researchers to not only utilize this compound but also to rigorously validate its mechanism of action. By systematically assessing its affinity, functional activity, and selectivity, the scientific community can confidently employ this molecule to unravel the intricate signaling networks that govern cellular function in health and disease.

References

  • Wikipedia. ABT-737. Link

  • Simmler, L. D., et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
  • Creative Biolabs. Natural Bioactive Compound Target Identification. Link

  • Taylor & Francis Online. ABT-737 – Knowledge and References. Link

  • Osada, H. Recent advances in target identification of bioactive natural products. Journal of Antibiotics. Link

  • Smolecule. Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)
  • Selleck Chemicals. ABT-737 Bcl-2 Family Inhibitor. Link

  • MedChemExpress. ABT-737 is a Selective and BH3 Mimetic Bcl-2, Bcl-xL and Bcl-w Inhibitor. Link

  • Dakenchem. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Link

  • van Delft, M. F., et al. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized. Cancer Cell. Link

  • Zhang, B., et al. Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. Link

  • Schiele, M., & Tesmer, J. J. G. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Link

  • Benchchem. A Researcher's Guide to Target Identification and Specificity Validation for Novel Bioactive Compounds. Link

  • Li, Z., & Li, X. Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. Link

  • Biocompare. Cell-based Assays for GPCR Activity. Link

  • Workman, P., & Collins, I. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Clinical Cancer Research. Link

  • Satała, G., et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. Link

  • Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays. Link

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Link

  • Satała, G., et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Link

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. Link

  • Benchchem. The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide. Link

  • Smolecule.
  • Ramos-Hernández, A., et al. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
  • Frye, S. V. The art of the chemical probe. Nature Chemical Biology. Link

  • Bezprozvanny, I., et al. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. Link

  • Roth, B. L. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry. Link

  • Iacobazzi, A., et al. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Link

  • Asif, M. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Shaquiquzzaman, M., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Biomedicines. Link

  • Arrowsmith, C. H., et al. Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Link

  • Dakenchem. The Role of Piperazine Derivatives in Drug Discovery. Link

  • Gerry, C. J., & Schreiber, S. L. Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery. Link

  • Workman, P., & Collins, I.
  • Basit, A., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Link

  • ResearchGate. Experimental workflow of activity-based profiling experiments. Link

  • Müller, S., et al. A typical workflow for a kinase probe discovery project. eLife. Link

  • Rullo, M., et al. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters. Link

  • Antolin, A. A., et al. The era of high-quality chemical probes. Nature Communications. Link

  • Frye, S. V. The art of the chemical probe.
  • Vibrant Pharma Inc. 4-[4-(2-Bromo-benzyl)-piperazin-1-yl]-benzoic acid ethyl ester. Link

  • PubChem. Ethyl 4-(piperazin-1-yl)benzoate. Link

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Link

  • Thermo Fisher Scientific. Chemical Probes. Link

  • BLDpharm. 926934-01-2|this compound. Link

Sources

Application Notes and Protocols for the Analytical Development of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and validation of analytical methods for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of this compound in drug development, we present a suite of robust analytical protocols designed for its comprehensive characterization. This document provides in-depth methodologies for identification, purity assessment, and quantification utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is underpinned by a rigorous validation framework compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound (Molecular Formula: C₂₀H₂₃BrN₂O₂, Molecular Weight: 403.32 g/mol ) is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features, comprising a substituted piperazine ring linked to a bromobenzyl group and an ethyl benzoate moiety, contribute to its utility in creating complex molecular architectures with potential therapeutic applications.[1] The piperazine core is a well-established pharmacophore found in numerous drugs, suggesting the potential for this intermediate in the development of novel therapeutics.[1]

Given its role as a precursor to APIs, the stringent control of its quality attributes is paramount. The identity, purity, and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the development of reliable and validated analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development. This guide provides a detailed roadmap for establishing such analytical control.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and safe handling procedures.

PropertyValueSource
Molecular Formula C₂₀H₂₃BrN₂O₂[1]
Molecular Weight 403.32 g/mol [1]
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Insoluble in water.Assumed based on structure
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard laboratory practice

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for separating and quantifying the target compound from its impurities. The choice of method is dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification and Impurity Profiling

HPLC is the preferred method for the assay and purity determination of this compound due to its non-volatile nature. The presence of aromatic rings in the molecule allows for sensitive detection using a UV detector.

  • Reversed-Phase Chromatography: A C18 column is selected as it provides excellent retention and separation for moderately polar to non-polar compounds like the target analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of an acid, such as formic acid, helps to protonate the basic nitrogen atoms in the piperazine ring, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities within a reasonable timeframe.

  • UV Detection: The wavelength of 254 nm is chosen as it is a common wavelength for detecting aromatic compounds and is expected to provide good sensitivity for the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plates for the analyte peak should be ≥ 2000.

Diagram: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for HPLC analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis process. It also serves as a confirmatory technique for the structure of the main compound.

  • Injector Temperature: A high injector temperature is necessary to ensure the complete and rapid vaporization of the analyte.

  • Oven Temperature Program: A temperature program is used to separate compounds with a range of boiling points. The program starts at a lower temperature to retain and separate volatile impurities and gradually increases to elute the higher-boiling target compound.

  • Mass Spectrometry Detection: Electron Ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • Inject 1 µL of the solution into the GC-MS.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prepare_Sol Prepare Solution (DCM) Injection GC Injection Prepare_Sol->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Library_Search Library Search & Interpretation Mass_Spectra->Library_Search

Caption: Workflow for GC-MS analysis of the target compound.

Spectroscopic Methods for Structural Elucidation and Purity

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of its structure. Both ¹H and ¹³C NMR are essential.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is aprotic and dissolves a wide range of organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0 ppm.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, aiding in the complete assignment of the NMR signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise.

  • ¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.

  • 2D NMR (COSY, HSQC): Standard pulse programs.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Aromatic Protons (bromobenzyl and benzoate rings): ~7.0-8.0 ppm

  • CH₂ (benzyl): ~3.6 ppm

  • Piperazine Protons: ~2.5-3.5 ppm

  • CH₂ (ethyl ester): ~4.3 ppm (quartet)

  • CH₃ (ethyl ester): ~1.4 ppm (triplet)

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3][4][5]

  • Internal Standard: A certified internal standard with known purity and a signal that does not overlap with the analyte signals is chosen. Maleic acid is a suitable choice for its sharp singlet in a relatively clear region of the spectrum.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required. DMSO-d₆ is often a good choice for its high boiling point and ability to dissolve a wide range of compounds.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Use a calibrated 90° pulse. Set the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest. Acquire a sufficient number of scans for a high signal-to-noise ratio.

Data Analysis:

  • Carefully integrate the signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Method Validation According to ICH Q2(R2) Guidelines

The analytical methods described above must be validated to ensure they are fit for their intended purpose.[6][7][8] The validation should be performed in accordance with the ICH Q2(R2) guidelines.[6][7][8]

Validation Parameters for the HPLC Assay Method:

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from potential impurities and degradation products. Peak purity analysis should confirm no co-eluting peaks.
Linearity A minimum of five concentrations covering the expected range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
Precision - Repeatability (Intra-assay): RSD of ≤ 2.0% for six replicate injections of a standard solution. - Intermediate Precision (Inter-assay): RSD of ≤ 2.0% when the analysis is performed by different analysts on different days.
Range The range for which the method is shown to be linear, accurate, and precise.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio method (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Conclusion

The analytical methods and protocols presented in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques, underpinned by a rigorous validation strategy, ensures the generation of reliable and accurate data. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1). Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • National Center for Biotechnology Information. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • DBpia. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). Available from: [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Evaluating Novel Chemical Entities

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its biological activity and safety profile. Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, a compound featuring a piperazine core, a bromobenzyl group, and a benzoate moiety, presents a chemical structure suggestive of potential pharmacological activity, possibly interacting with various receptors and enzymes.[1] The piperazine ring is a well-known pharmacophore, and its substitution pattern can significantly influence target binding and pharmacokinetic properties.[1] Before delving into its specific mechanisms of action, a foundational understanding of its cytotoxic potential is paramount.

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We will detail multiparametric protocols that not only quantify cell death but also provide insights into the potential mechanisms of toxicity, such as metabolic compromise and apoptosis induction. This approach ensures a robust and self-validating system for generating reliable and reproducible data, crucial for informed decision-making in drug development.

Strategic Cell Line Selection: The Foundation of Relevant Cytotoxicity Data

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[2][3] For a novel compound with an uncharacterized biological target, a tiered approach using a panel of cell lines is recommended. This strategy allows for the identification of potential tissue-specific toxicities and provides a broader understanding of the compound's cytotoxic profile.

For the initial screening of this compound, we recommend a panel that includes:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a widely accepted model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and detoxification.[4]

  • HEK293 (Human Embryonic Kidney): These cells are commonly used in cytotoxicity studies due to their robust growth and ease of culture. They can provide a general indication of a compound's cytotoxic effects.[4]

  • A549 (Human Lung Carcinoma): To represent another vital organ system, A549 cells can be included to assess potential pulmonary toxicity.

  • SH-SY5Y (Human Neuroblastoma): Given that the piperazine moiety is often found in psychoactive drugs, including a neuronal cell line is prudent to screen for potential neurotoxicity.[1]

The selection of these lines provides a cross-section of major organ systems, offering a more comprehensive initial safety assessment.

Experimental Workflow: A Multiparametric Approach to Cytotoxicity Assessment

A robust cytotoxicity assessment should not rely on a single assay. Instead, a combination of assays targeting different cellular processes provides a more complete picture of a compound's effects. The following workflow outlines a logical progression from assessing cell viability to investigating the mode of cell death.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis start Start: Cell Line Culture (HepG2, HEK293, A549, SH-SY5Y) seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of This compound seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Release Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis Induction) treat->caspase absorbance Measure Absorbance/ Luminescence mtt->absorbance ldh->absorbance caspase->absorbance ic50 Calculate IC50 Values absorbance->ic50 interpret Data Interpretation and Mechanism Hypothesis ic50->interpret

Figure 1: A comprehensive workflow for the multiparametric cytotoxicity assessment of a novel compound.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.

Protocol 1: Cell Culture and Seeding
  • Cell Culture: Culture the selected cell lines (HepG2, HEK293, A549, SH-SY5Y) in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • On day one, trypsinize and count the cells.

    • Dilute the cell suspension to a concentration of 75,000 cells/mL in complete media.[5]

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[5]

    • Incubate the plates overnight to allow for cell attachment.

Protocol 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]

  • Treatment:

    • On day two, carefully remove the existing media from the wells.

    • Add 100 µL of the media containing the various concentrations of the test compound to the respective wells.

    • Include vehicle controls (media with 0.5% DMSO) and untreated controls (media only).

    • Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.[7]

Protocol 3: MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]

  • MTT Addition: At the end of the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[9]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Protocol 4: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[11][12]

  • Supernatant Collection: At the end of the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[13]

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction and Read: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.[14][15]

  • Controls: It is crucial to include controls for background LDH activity (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with a lysis buffer).[7]

Protocol 5: Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16][17]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: At the end of the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[16]

Data Presentation and Analysis

The quantitative data obtained from these assays should be systematically organized for clear interpretation.

Table 1: Hypothetical IC50 Values (µM) for this compound at 48 hours
Cell LineMTT Assay (Metabolic Activity)LDH Assay (Membrane Integrity)Caspase-3/7 Assay (Apoptosis)
HepG225.430.122.8
HEK29345.255.840.5
A54960.175.355.6
SH-SY5Y15.818.912.3

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values should be calculated by plotting the percentage of cell viability (or activity) against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software.

Interpreting Multiparametric Data: A Mechanistic Hypothesis

The power of this multiparametric approach lies in the ability to correlate the results from different assays to form a hypothesis about the compound's cytotoxic mechanism.

interpretation_logic cluster_scenarios Possible Scenarios cluster_conclusions Potential Conclusions start Analyze IC50 Values from MTT, LDH, and Caspase Assays scenario1 Scenario 1: MTT IC50 ≈ Caspase IC50 < LDH IC50 start->scenario1 scenario2 Scenario 2: LDH IC50 ≈ MTT IC50 < Caspase IC50 start->scenario2 scenario3 Scenario 3: All IC50 values are high start->scenario3 conclusion1 Hypothesis: Apoptosis is the primary mechanism of cell death. scenario1->conclusion1 conclusion2 Hypothesis: Necrosis or other non-apoptotic pathway is dominant. scenario2->conclusion2 conclusion3 Conclusion: Compound has low cytotoxicity at tested concentrations. scenario3->conclusion3

Figure 2: A decision-making framework for interpreting multiparametric cytotoxicity data.

For instance, if the IC50 from the caspase-3/7 assay is similar to that of the MTT assay and significantly lower than the LDH assay's IC50, it would suggest that the compound induces apoptosis at concentrations that compromise metabolic activity, with loss of membrane integrity occurring at higher concentrations or later time points.

Troubleshooting Common Issues

  • High Variability Between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.[6][18] To mitigate this, ensure a homogenous cell suspension and careful pipetting. It is also advisable to not use the outermost wells of the plate for experimental samples.[18]

  • Low Absorbance/Signal: This may result from using too few cells or insufficient incubation time with the assay reagent.[6][18] A cell titration experiment is recommended to determine the optimal cell seeding density for each cell line and assay.[6][9]

  • High Background: This can be caused by microbial contamination or interference from components in the culture medium, such as phenol red.[6] Using phenol red-free medium during the assay incubation can help reduce background absorbance.[6]

Conclusion

The protocols outlined in this application note provide a robust and comprehensive strategy for the initial cytotoxic evaluation of this compound. By employing a panel of relevant cell lines and a suite of assays that probe different aspects of cell health, researchers can gain valuable insights into the compound's safety profile and potential mechanisms of toxicity. This foundational knowledge is indispensable for guiding further preclinical development and making informed decisions about the therapeutic potential of novel chemical entities.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Asati, V., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 25(8). Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). Bentham Science. Retrieved from [Link]

  • Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Formulation of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide

Author's Note

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals tasked with formulating Ethyl 4-(4-(2-bromobenzyl)piperazin-1-yl)benzoate for preclinical in vivo evaluation. As a Senior Application Scientist, my objective is not merely to provide a set of instructions, but to impart a strategic framework grounded in physicochemical principles and field-proven experience. The success of any in vivo study hinges on the quality and reproducibility of the drug formulation; a poorly designed vehicle can lead to erroneous pharmacokinetic and pharmacodynamic data, potentially causing a promising candidate to be overlooked or an unsuitable one to advance.[1][2] This guide emphasizes a systematic, evidence-based approach to formulation development, from initial characterization to final quality control, ensuring that the data you generate is both accurate and reliable.

Pre-formulation Analysis: Understanding the Molecule

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. This compound is a piperazine derivative, a class of compounds known for diverse biological activities, often related to neurotransmitter receptors.[3] Its structure suggests it is a lipophilic molecule, which is a common feature of modern drug candidates.[4][5]

Based on available data, the compound is a solid with predicted solubility in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and chloroform, but its aqueous solubility is expected to be low.[3][] This characteristic places it into the Biopharmaceutics Classification System (BCS) as a likely Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4][7] Such compounds present a significant challenge, as their absorption following oral administration is often limited by the dissolution rate.[1][8][9]

A summary of the key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₂₀H₂₃BrN₂O₂[3][10]
Molecular Weight ~403.31 g/mol [3][10]
Appearance White Solid[]
Predicted Solubility Soluble in DMSO, Methanol, Dichloromethane[3][]
Aqueous Solubility Predicted to be lowInferred from organic solubility

Strategic Formulation Pathway

The primary goal is to develop a safe and effective vehicle that enables consistent and reproducible dosing in animal models.[2][11] The choice of formulation strategy is dictated by the API's solubility and the target dose concentration. The following decision-making workflow provides a logical pathway for selecting an appropriate formulation approach.

G Start Start: Define Target Dose & Route Solubility Determine Aqueous Solubility @ Target pH Start->Solubility CheckSol Is API Soluble at Target Concentration? Solubility->CheckSol AqueousSol Formulation: Simple Aqueous Solution (e.g., Saline, PBS) CheckSol->AqueousSol Yes CoSolvent Investigate Co-Solvent Systems (e.g., PEG, PG, DMSO/Water) CheckSol->CoSolvent No End Proceed to QC & In Vivo Study AqueousSol->End CheckCoSol Soluble & Tolerated in Co-Solvent System? CoSolvent->CheckCoSol CoSolventSol Formulation: Co-Solvent Based Solution CheckCoSol->CoSolventSol Yes Suspension Develop Suspension (Micronize API if needed) CheckCoSol->Suspension No CoSolventSol->End CheckSusp Is Suspension Homogeneous & Stable for Dosing? Suspension->CheckSusp SuspensionForm Formulation: Aqueous Suspension (e.g., with CMC, Tween 80) CheckSusp->SuspensionForm Yes Advanced Consider Advanced Formulations (e.g., Lipid-based, Amorphous Dispersions) CheckSusp->Advanced No SuspensionForm->End Advanced->End QC_Workflow Prep Prepared Formulation (Solution or Suspension) Visual Visual Inspection: Clarity, Color, Homogeneity Prep->Visual pH pH Measurement (especially for parenteral) Visual->pH Fail Reformulate or Troubleshoot Visual->Fail Failed Concentration Concentration Verification (HPLC-UV) pH->Concentration pH->Fail Failed ParticleSize Particle Size Analysis (for Suspensions only) Concentration->ParticleSize If Suspension Release Release for In Vivo Dosing Concentration->Release If Solution & Passed Concentration->Fail Failed ParticleSize->Release Passed ParticleSize->Fail Failed

Caption: Quality control workflow for preclinical formulations.

Protocol 3: Concentration Verification by HPLC-UV

Objective: To confirm that the actual concentration of the API in the formulation is within an acceptable range (typically ±10%) of the target concentration.

Rationale: The piperazine moiety lacks a strong chromophore, which may necessitate derivatization for sensitive UV detection. [12][13]However, an initial screen using a standard HPLC-UV method is warranted. This protocol provides a starting point that must be optimized and validated for this specific molecule and formulation matrix.

Instrumentation & Conditions (Starting Point):

  • HPLC System: Standard system with UV detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic to be determined)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 200-400 nm to find λ-max (likely around 254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standards: Create a stock solution of the API in a suitable organic solvent (e.g., acetonitrile). Perform serial dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Prepare Sample: a. Accurately pipette a known volume of the formulation. b. Dilute with the organic solvent used for the standards to a concentration that falls within the calibration curve range. For suspensions, ensure the sample is stirred well before sampling. The sample may need to be centrifuged or filtered to remove excipients before injection.

  • Analysis: Inject the standards and the prepared sample.

  • Quantification: Generate a linear regression from the calibration curve. Use the equation of the line to calculate the concentration of the API in the diluted sample and back-calculate to determine the concentration in the original formulation.

Data Presentation:

Sample IDTarget Conc. (mg/mL)Measured Conc. (mg/mL)% of Target
Batch 00110.09.898%
Batch 00210.010.5105%

References

  • Smolecule. (n.d.). This compound.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Al-Bayati, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022028.
  • ResearchGate. (2017, November). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
  • Pharma Excipients. (2020, December 21). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • BOC Sciences. (n.d.). This compound-[d8].
  • Fouad, E. A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395.
  • Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
  • Surnar, B., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 736-744.
  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF.
  • Sen, N. P., & Baddoo, P. A. (1987). Analysis of piperazine drug formulations for N-nitrosamines. Journal of the Association of Official Analytical Chemists, 70(5), 840-841.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BenchChem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • University of California, San Francisco. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline).
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from UW Sites - University of Washington.
  • PubChem. (n.d.). Ethyl 4-(piperazin-1-yl)benzoate.
  • Hessler, J. R., & Leary, S. L. (2007). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
  • Vibrant Pharma Inc. (n.d.). 4-[4-(2-Bromo-benzyl)-piperazin-1-yl]-benzoic acid ethyl ester.
  • University of Rochester. (2022, September 21). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances.
  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate.
  • BLDpharm. (n.d.). 926934-01-2|this compound.
  • PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
  • ChemicalBook. (n.d.). 5798-75-4(Ethyl 4-bromobenzoate) Product Description.
  • Vibrant Pharma Inc. (n.d.). Ethyl 4-(1-piperazinyl)benzoate; 4-(1-Piperazinyl)benzoic acid ethyl ester.
  • PubChem. (n.d.). Ethyl benzoate.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes.

Overview of Synthetic Strategies

The synthesis of the target compound, a key intermediate in pharmaceutical research, involves the formation of two distinct C-N bonds at the N1 and N4 positions of a piperazine ring.[1] The two primary disconnection approaches involve either an initial N-alkylation followed by an N-arylation, or the reverse sequence. The choice of strategy depends on the availability of starting materials, scalability, and purification considerations.

Synthetic_Pathways start1 Piperazine p1 start1->p1 start2 Ethyl 4-bromobenzoate p2 start2->p2 start3 2-Bromobenzyl bromide sub_B 1-(2-Bromobenzyl)piperazine start3->sub_B target Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate start3->target sub_A Ethyl 4-(piperazin-1-yl)benzoate sub_A->target N-Alkylation (Pathway A) sub_B->target N-Arylation (Pathway B) p1->sub_A p1->sub_B p2->sub_A p2->target

Caption: Primary synthetic routes to the target compound.

This guide will focus primarily on Pathway B (N-alkylation followed by N-arylation) , as it often provides better control over selectivity and is a widely adopted strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of the 1-(2-Bromobenzyl)piperazine Intermediate

Q1: I am attempting to synthesize 1-(2-bromobenzyl)piperazine from piperazine and 2-bromobenzyl bromide, but my yield is low and I see a significant amount of a higher molecular weight byproduct. What is happening?

A1: You are likely facing the classic problem of di-alkylation, where both nitrogen atoms of the piperazine ring react with the alkylating agent (2-bromobenzyl bromide).[2] The primary factors influencing this side reaction are stoichiometry and reaction conditions. Using an excess of the alkylating agent or running the reaction at high temperatures for extended periods will favor the formation of the undesired 1,4-bis(2-bromobenzyl)piperazine.[2]

Q2: How can I selectively synthesize the mono-alkylated 1-(2-bromobenzyl)piperazine?

A2: There are two highly effective strategies to achieve selective mono-alkylation:

  • Statistical Control (Excess Piperazine): The simplest method is to use a large excess of piperazine (5 to 10 equivalents) relative to the 2-bromobenzyl bromide. This ensures that the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one. The drawback is the need to remove a large amount of unreacted piperazine during workup.

  • Use of Protecting Groups (Recommended): A more robust and cleaner method is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine (tert-butoxycarbonyl piperazine).[3][4] The Boc group "blocks" one nitrogen, allowing the alkylation to occur selectively on the free secondary amine. The Boc group can then be easily removed under acidic conditions to yield the desired mono-alkylated product. This method provides excellent control and simplifies purification.[4]

Q3: My alkylation reaction with 1-Boc-piperazine is sluggish. How can I improve the reaction rate?

A3: A sluggish reaction is typically due to suboptimal reaction conditions. Consider the following adjustments:

  • Base Selection: A weak inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is typically used to neutralize the HBr formed during the reaction.[5] Ensure the base is anhydrous and used in sufficient excess (2-3 equivalents).

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction.[5]

  • Temperature: While high temperatures can promote side reactions with unprotected piperazine, with a protected starting material, you can gently heat the reaction (e.g., 50-80°C) to increase the rate.[5] Monitor the progress closely using Thin Layer Chromatography (TLC) to avoid decomposition.

Part 2: N-Arylation to Form the Final Product

Q4: I am struggling with the final N-arylation step using 1-(2-bromobenzyl)piperazine and ethyl 4-bromobenzoate. The reaction is not proceeding to completion. What should I do?

A4: The N-arylation of a secondary amine with an aryl bromide typically requires catalytic conditions, as a simple nucleophilic substitution is difficult. The most effective method for this transformation is the Buchwald-Hartwig amination .[6][7] This palladium-catalyzed cross-coupling reaction is the industry standard for forming C-N bonds with aryl halides.[8] A failure in this reaction usually points to an issue with one of the core components: the palladium catalyst, the ligand, the base, or the reaction environment.

Q5: What are the key parameters to optimize for the Buchwald-Hartwig coupling, and what are your specific recommendations?

A5: The Buchwald-Hartwig reaction is a finely tuned catalytic system. Each component is critical for success.

ParameterRecommendation & RationaleTroubleshooting Tips
Palladium Pre-catalyst Use a modern, air-stable Pd(II) pre-catalyst like G3 or G4 palladacycles, or generate the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.Old or improperly stored palladium sources can be inactive. Ensure your catalyst is fresh.
Ligand Bulky, electron-rich phosphine ligands are essential. For coupling with aryl bromides, ligands like XPhos, SPhos, or RuPhos are excellent choices.[8]The ligand choice is crucial. If one ligand fails, screen others. The ligand protects the Pd center and facilitates the catalytic cycle.
Base A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] Cesium carbonate (Cs₂CO₃) can be a milder alternative.Ensure the base is completely anhydrous. NaOtBu is highly hygroscopic and its effectiveness diminishes with moisture.
Solvent Anhydrous, deoxygenated ethereal or aromatic solvents like toluene, dioxane, or THF are standard.[8]Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent is sparged with an inert gas (Nitrogen or Argon) before use.
Temperature Reactions are typically run at elevated temperatures, often between 80-110°C, to facilitate the catalytic cycle.If the reaction is slow, a modest increase in temperature may help. If decomposition is observed, lower the temperature.
Atmosphere The reaction must be run under a strictly inert atmosphere (Nitrogen or Argon) to protect the sensitive Pd(0) catalyst from oxidation.Use Schlenk line techniques or a glovebox for best results. Even small leaks can kill the catalyst.

Q6: I am observing a dark black precipitate and the reaction has stalled. What does this indicate?

A6: The formation of a black precipitate is often "palladium black," which is the result of the Pd(0) catalyst decomposing and crashing out of solution. This indicates catalyst death and will halt the reaction. Common causes include:

  • Presence of Oxygen: The most frequent culprit. Ensure your inert atmosphere is maintained throughout the reaction.

  • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition. A ratio of 1.5:1 to 2:1 (ligand:Pd) is common.

Part 3: Purification and Analysis

Q7: What is the best method to purify the final product, this compound?

A7: A multi-step approach is usually required.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the inorganic base and salts.

  • Silica Gel Chromatography: This is the most effective method for removing unreacted starting materials and reaction byproducts. A gradient elution system, typically with hexanes and ethyl acetate, is used.

  • Recrystallization: If the chromatographed product still contains minor impurities or if you require crystalline material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide a highly pure final product.[1]

Q8: How can I monitor the reaction progress effectively?

A8: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[9] Use a mobile phase that gives good separation between your starting materials and the expected product (e.g., 2:1 Hexane:Ethyl Acetate). Stain with potassium permanganate or view under UV light. The disappearance of the limiting reagent and the appearance of a new, less polar spot for the product indicates the reaction is proceeding. For more quantitative analysis, HPLC can be used.[9]

Detailed Experimental Protocols

Workflow for Recommended Synthesis (Pathway B)

Workflow cluster_0 Step 1: Mono-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Arylation (Buchwald-Hartwig) A 1. React 1-Boc-piperazine with 2-bromobenzyl bromide B 2. Base: K₂CO₃   Solvent: Acetonitrile A->B C 3. Workup & Purify to get N-Boc intermediate B->C D 4. Treat with TFA or HCl in an appropriate solvent C->D E 5. Neutralize & extract to isolate 1-(2-Bromobenzyl)piperazine D->E F 6. Couple with Ethyl 4-bromobenzoate E->F G 7. Pd Catalyst, Ligand (e.g., XPhos),   Base (NaO-t-Bu) in Toluene F->G H 8. Heat under inert atmosphere G->H I 9. Workup & Column Chromatography H->I J J I->J Final Product

Caption: Recommended workflow for the synthesis.

Protocol 1: Synthesis of 1-(2-Bromobenzyl)piperazine (via Boc-protection)

Step A: N-Alkylation

  • To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile (ACN), add anhydrous potassium carbonate (2.5 eq.).

  • Add 2-bromobenzyl bromide (1.05 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected intermediate, which can be used directly or purified by column chromatography if necessary.

Step B: Boc Deprotection

  • Dissolve the crude intermediate from Step A in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (4-5 eq.) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until deprotection is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with 2M NaOH.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-bromobenzyl)piperazine.

Protocol 2: Synthesis of this compound

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.5-2 eq. relative to Pd), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1-(2-bromobenzyl)piperazine (1.0 eq.) and ethyl 4-bromobenzoate (1.1 eq.).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residue.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., gradient of 0-30% ethyl acetate in hexanes) to afford the title compound.

Safety Precautions

  • Alkylating Agents: 2-Bromobenzyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

  • Palladium Catalysts: While many modern pre-catalysts are air-stable, palladium on carbon can be pyrophoric. Handle all catalysts with care.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and moisture.

  • Solvents: Organic solvents are flammable and may be toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Smolecule. (n.d.). This compound.
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for 1-(4-Aminophenyl)piperazine synthesis. BenchChem Technical Support.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

Sources

Purification challenges of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation and purification of this important research intermediate.

Introduction

This compound is a chemical intermediate with the molecular formula C₂₀H₂₃BrN₂O₂.[1][2] It serves as a crucial building block in the synthesis of more complex organic molecules and has applications in biological studies and the pharmaceutical industry.[1] The synthesis typically involves the reaction of a piperazine derivative with a bromobenzyl compound.[1] However, the purification of this product can present several challenges, including the removal of unreacted starting materials, side-products, and achieving a high degree of purity suitable for downstream applications. This guide will address these challenges with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often stem from the starting materials and potential side reactions. These can include:

  • Unreacted Ethyl 4-(piperazin-1-yl)benzoate: This starting material is a basic piperazine derivative and can be difficult to separate from the product due to similar physical properties.

  • Unreacted 2-Bromobenzyl bromide: While more reactive, traces of this alkylating agent may remain.

  • Dialkylated Piperazine: A common side product where the 2-bromobenzyl group has reacted with both nitrogen atoms of a piperazine molecule, leading to a quaternary ammonium salt. This is more likely if piperazine itself is used as a starting material instead of the mono-substituted ethyl 4-(piperazin-1-yl)benzoate.

  • Products of Hydrolysis: The ethyl ester group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly if aqueous workup conditions are not carefully controlled.

Q2: My product is an oil and will not crystallize. What are my options for purification?

A2: It is not uncommon for piperazine derivatives to be oily or difficult to crystallize.[3] Here are several effective strategies:

  • Column Chromatography: This is the most common method for purifying oily compounds.[3] Due to the basic nature of the piperazine moiety, tailing on silica gel can be an issue.[3]

  • Salt Formation: Converting the basic piperazine nitrogen to a salt (e.g., hydrochloride or fumarate) can often induce crystallization.[3][4] The resulting crystalline salt can be purified by recrystallization and then neutralized to regenerate the pure, free base.[3]

  • Solvent Trituration: Washing the oil with a solvent in which the desired product has low solubility, but the impurities are soluble, can effectively remove unwanted materials.

Q3: I'm observing significant tailing of my product on the TLC plate and during column chromatography. How can I resolve this?

A3: Tailing is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica gel surface.[3] To mitigate this:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1% v/v) or a few drops of ammonia solution into your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[3][5]

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or a functionalized silica gel (e.g., amine-functionalized silica).[5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., over-alkylation); Product loss during workup/purification.Monitor the reaction closely by TLC to ensure completion.[6] Control the stoichiometry of reactants carefully to minimize side products. Optimize extraction and purification steps to minimize losses.
Product Contaminated with Starting Material Incomplete reaction; Inefficient purification.Ensure the reaction goes to completion. For purification, optimize the column chromatography solvent system for better separation. Consider salt formation to selectively crystallize the product.[3]
Multiple Spots on TLC Close to Product Spot Formation of closely related side products.Utilize a high-efficiency column chromatography setup (e.g., flash chromatography). Screen a variety of solvent systems to maximize the separation (ΔRf) between the product and impurities.[3]
Product Decomposes on Silica Gel Column The compound may be sensitive to the acidic nature of silica gel.Add a basic modifier like triethylamine to the eluent to neutralize the silica gel.[3][5] Alternatively, use a neutral stationary phase like alumina or consider purification by recrystallization of a salt form.[5]
Difficulty Removing Solvent After Chromatography High-boiling point solvents used in the mobile phase (e.g., DMF, DMSO).Whenever possible, use lower-boiling point solvents for chromatography. If high-boiling solvents are necessary, use a high-vacuum rotary evaporator or a lyophilizer for removal.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound when it is obtained as a crude oil or solid with impurities.

1. Preparation of the Slurry and Column:

  • Select a suitable flash chromatography column size based on the amount of crude product.
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 9:1).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.[7]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution:

  • Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity (gradient elution). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane.
  • Crucially, add 0.5-1% triethylamine (TEA) to your mobile phase to prevent peak tailing. [3][5]
  • Collect fractions and monitor the elution by TLC.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification via Salt Formation and Recrystallization

This method is particularly useful if the product is an oil or if chromatography is not providing adequate separation.

1. Salt Formation:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
  • Continue addition until a precipitate forms and no further precipitation is observed.

2. Isolation and Recrystallization of the Salt:

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether or methanol/ethyl acetate) to achieve high purity.[4][8]

3. Liberation of the Free Base:

  • Dissolve the purified salt in water.
  • Basify the aqueous solution by the slow addition of a base such as saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is > 9.
  • Extract the liberated free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy Purification Strategy for this compound start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is it pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No end_product Pure Product is_pure->end_product Yes is_pure2 Is it pure? column_chromatography->is_pure2 Check Purity salt_formation Salt Formation & Recrystallization salt_formation->end_product is_pure2->salt_formation No is_pure2->end_product Yes

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Tailing in Column Chromatography

Tailing_Troubleshooting Troubleshooting Tailing in Column Chromatography start Tailing Observed on TLC/Column add_tea Add 0.1-1% Triethylamine (TEA) to Eluent start->add_tea tailing_resolved Tailing Resolved? add_tea->tailing_resolved change_stationary_phase Change Stationary Phase (e.g., Alumina, Amine-Silica) tailing_resolved->change_stationary_phase No successful_purification Successful Purification tailing_resolved->successful_purification Yes change_stationary_phase->successful_purification

Caption: Step-by-step guide to resolving peak tailing during chromatography.

References

  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

Improving the solubility of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Due to its molecular structure, this compound often exhibits poor aqueous solubility, a common hurdle that can lead to inaccurate or irreproducible experimental results. This guide is structured to provide a logical, step-by-step approach to systematically overcome these issues, ensuring the integrity and reliability of your data.

Section 1: Understanding the Core Problem

This section addresses the fundamental properties of the compound and the common reasons for its precipitation in aqueous environments.

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. The key features are:

  • Large Hydrophobic Surface Area: The presence of a bromobenzyl group and an ethyl benzoate group creates significant non-polar regions, which are inherently resistant to dissolving in water.

  • Basic Piperazine Moiety: The central piperazine ring contains two nitrogen atoms. These nitrogens act as weak bases and can be protonated.[1][2] The solubility of the molecule is therefore highly dependent on the pH of the solution.[1][3][4] At neutral or basic pH, the nitrogens are uncharged, and the compound is less soluble. In an acidic environment, they can become protonated (charged), which significantly increases aqueous solubility.[5]

  • High Molecular Weight: With a molecular weight of approximately 403.31 g/mol , it is a relatively large molecule, which can also contribute to lower solubility.[6][7]

PropertyValueSource
Molecular Formula C₂₀H₂₃BrN₂O₂[6][7][8]
Molecular Weight ~403.31 g/mol [6][7]
Predicted Nature Solid with solubility in organic solvents[6]
Key Structural Feature Basic Piperazine Ring[6]

Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?

A2: This is a very common phenomenon known as "crashing out" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9] However, when a concentrated DMSO stock solution of a hydrophobic compound is introduced into an aqueous buffer, the local concentration of DMSO is rapidly diluted. Water is a poor solvent for your compound, so as the DMSO disperses, the compound is forced out of solution and forms a precipitate.[10][11] This can lead to erroneously low compound concentrations in your assay and unreliable results.[10][12]

Section 2: Foundational Steps - Preparing a Valid Stock Solution

A reliable experiment starts with a properly prepared stock solution. Rushing this step is a common source of error.

Q3: What is the best practice for preparing a stock solution of this compound?

A3: Preparing a high-quality, fully solubilized stock solution is critical.[13][14][15] We recommend the following self-validating protocol:

Protocol 2.1: High-Concentration Stock Solution Preparation
  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of the compound.

  • Solvent Addition: Add a precise volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Starting with a high concentration allows for smaller volumes to be added to the final assay, minimizing the final DMSO concentration.[16]

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If solid particles are still visible, you can use one of the following methods:

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.[17] Caution: Do not overheat, as this can degrade the compound.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates.

  • Visual Confirmation: Hold the vial up to a light source. The solution should be completely clear, with no visible particulates or Tyndall effect (light scattering). This visual check is a crucial validation step.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation over time.[12] Ensure vials are tightly capped to prevent the absorption of atmospheric water by DMSO.

Section 3: Systematic Troubleshooting for Solubility Issues

If your compound precipitates in the final assay medium despite a well-prepared stock, follow this systematic troubleshooting workflow.

G start Compound precipitates in assay medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Increase stock concentration to lower final DMSO % check_dmso->reduce_dmso Yes ph_screen Step 1: Perform pH-Solubility Screen check_dmso->ph_screen No reduce_dmso->start Re-test ph_success Problem Solved? ph_screen->ph_success cosolvent Step 2: Introduce a Co-solvent ph_success->cosolvent No end Solution Found: Proceed with Vehicle Controls ph_success->end Yes cosolvent_success Problem Solved? cosolvent->cosolvent_success cyclodextrin Step 3: Use Cyclodextrins cosolvent_success->cyclodextrin No cosolvent_success->end Yes cyclodextrin->end

Caption: Systematic workflow for troubleshooting compound solubility.

Q4: My compound still precipitates even with a final DMSO concentration below 0.5%. What is the first and simplest variable I should test?

A4: The first and most impactful variable to test is pH . As established in Q1, the compound contains basic nitrogens. By lowering the pH of your assay buffer, you can protonate these sites, creating a charged species (a salt) that is significantly more soluble in water.[1][5] Many biological assays are robust enough to tolerate a pH range from 6.0 to 7.4.

Q5: How do I perform a pH-solubility screen?

A5: This is a simple experiment to determine the optimal pH for your compound's solubility.

Protocol 3.1: pH-Solubility Screening
  • Prepare Buffers: Prepare several small batches of your final assay buffer, adjusting the pH to cover a range (e.g., pH 5.5, 6.0, 6.5, and the standard 7.4).

  • Add Compound: To a fixed volume of each buffer, add the same amount of your DMSO stock solution to achieve the desired final compound concentration.

  • Equilibrate & Observe: Gently mix and let the solutions sit at the assay temperature for 15-30 minutes.

  • Visual Inspection: Carefully inspect each tube for precipitation. You can also measure turbidity using a plate reader at a wavelength like 600 nm.

  • Log Results: Record your observations to identify the lowest pH that maintains solubility without compromising your assay's integrity.

Buffer pHCompound ConcentrationObservation (Clear/Slight Haze/Precipitate)
7.410 µMHeavy Precipitate
6.510 µMSlight Haze
6.010 µMClear
5.510 µMClear

Q6: Adjusting the pH helped, but isn't enough at my target concentration. What's the next step?

A6: The next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[18] They work by reducing the overall polarity of the solvent system.[19] It is crucial to first determine the maximum concentration of any co-solvent that your specific assay or cell line can tolerate without causing artifacts or toxicity.[20][21]

Q7: Which co-solvents should I try, and at what concentrations?

A7: Start with common, well-tolerated co-solvents. The table below provides recommended starting points. Always test a range of concentrations.

Co-SolventTypical Final Conc. RangeNotesSource
Ethanol 1-5%Generally well-tolerated but can be cytotoxic at higher concentrations.[17][21][22]
Polyethylene Glycol 400 (PEG 400) 5-20%Often used in preclinical formulations; can be viscous.[17][19]
Propylene Glycol (PG) 5-20%Another common choice, similar profile to PEG 400.[17][21]
Section 4: Advanced Solubilization Techniques

Q8: I'm working with a very sensitive cell line and can't use high concentrations of organic solvents. Are there other options?

A8: Yes. When organic solvents are not a viable option, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[23] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic part of your compound is shielded within the cyclodextrin's core, while the water-soluble exterior allows the entire complex to dissolve readily in aqueous media.[24][][26]

Caption: Mechanism of cyclodextrin encapsulation.

Q9: How do I use cyclodextrins to improve solubility?

A9: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in research due to their higher solubility and better safety profiles compared to native β-cyclodextrin.[][27]

Protocol 4.1: Preparation of a Cyclodextrin Formulation
  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer to make a concentrated stock (e.g., 20-40% w/v). This may require some gentle warming.

  • Add Compound Stock: Slowly add your high-concentration DMSO stock of the compound to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater to start).

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature or 37°C with gentle agitation. This allows time for the inclusion complexes to form.

  • Dilute to Final Concentration: This new, fully aqueous stock solution can now be diluted into your final assay buffer as needed.

Section 5: Assay Validation & Controls

Q10: I've successfully dissolved my compound using one of these methods. How do I ensure the solubilizing agent isn't affecting my assay results?

A10: This is the most critical step for data integrity. Every solubilizing agent you introduce is a new variable that could potentially interfere with your biological system. You must run parallel vehicle controls .[20]

  • What is a Vehicle Control? A vehicle control is an identical sample to your experimental one, but it contains only the solubilizing agents (the "vehicle") without the compound. For example:

    • If your final assay condition is 10 µM compound in buffer with 0.1% DMSO and 5% Ethanol, your vehicle control must be the buffer with 0.1% DMSO and 5% Ethanol.

    • If you used 10% HP-β-CD in buffer, your vehicle control is 10% HP-β-CD in buffer.

  • Why is it Essential? The vehicle control establishes the baseline response of your assay in the presence of the solubilizing agents. Any activity observed with your compound is then measured relative to this baseline, allowing you to confidently attribute the effect to the compound itself, not the vehicle.

References
  • Stavrou, F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Lohith, K.N., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. PubMed Central. Available at: [Link]

  • ResearchGate. (2020). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Jamale, D., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Chemguide. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. Available at: [Link]

  • Schultz, L.G., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available at: [Link]

  • Kumar, S., & Singh, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Cold Spring Harbor Protocols. (2008). Making and Diluting Stock Solutions. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • ResearchGate. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given that this compound is a research compound without a definitively characterized primary target in publicly available literature, this document serves as a proactive guide to target validation and the deconvolution of potential off-target effects. Adherence to these principles is critical for ensuring the validity and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of this compound?

A1: As of the latest literature review, a specific, high-affinity primary biological target for this compound has not been definitively identified. The piperazine scaffold is a common feature in compounds targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, as well as other CNS targets like sigma receptors.[2][5] Therefore, it is crucial for the end-user to experimentally validate the on-target activity in their system of interest.

Q2: What are the likely off-target effects of this compound?

A2: Due to the piperazine core, potential off-target interactions are broad and may include a range of neurotransmitter receptors and ion channels.[2][3] Benzylpiperazine, a related structure, is known for its stimulant effects, which are mediated through monoamine pathways.[2] Without a confirmed primary target, any observed biological effect should be considered potentially polypharmacological. A systematic approach to identifying off-target effects is essential.

Q3: What constitutes a "high-quality" chemical probe, and how can I determine if this compound meets the criteria?

A3: A high-quality chemical probe should demonstrate high potency for its intended target, selectivity over other related and unrelated targets, and clear evidence of target engagement in a cellular context. Key criteria generally include:

  • Biochemical Potency: IC₅₀ or Kₐ < 100 nM for the intended target.

  • Selectivity: >30-fold selectivity against other closely related proteins.

  • Cellular Potency: EC₅₀ < 1 µM in a target-specific cellular assay.

It is the researcher's responsibility to generate this data to validate this compound as a suitable probe for their specific application.

Q4: What are the essential control experiments when using this compound?

A4: To confidently attribute an observed phenotype to a specific target, the following controls are indispensable:

  • Inactive/Negative Control: A structurally similar analog that is inactive against the putative target. This helps to control for off-target effects or non-specific compound properties.

  • Active/Positive Control: A well-characterized and structurally distinct compound known to modulate the same target. This validates the assay and provides a benchmark.

  • Genetic Target Validation: Using techniques like CRISPR/Cas9 to knock out or knock down the putative target gene.[6] The phenotype observed with compound treatment should be mimicked by genetic perturbation of the target.[5][7][8]

Troubleshooting Unexplained Experimental Results

Unexpected or inconsistent results can often be traced to uncharacterized off-target effects. This section provides a logical framework for troubleshooting.

Scenario 1: Observed phenotype is inconsistent with the hypothesized target.
  • Problem: You observe a cellular phenotype (e.g., apoptosis, changes in gene expression) that is not consistent with the known biology of your hypothesized target.

  • Underlying Cause: This strongly suggests the phenotype is driven by one or more off-target interactions.

  • Troubleshooting Workflow:

    G A Inconsistent Phenotype Observed B Perform Broad Off-Target Screening (e.g., Kinome Scan, GPCR Panel) A->B C Identify High-Affinity Off-Targets B->C D Validate Off-Target Engagement in Cells (e.g., NanoBRET, Cellular Thermal Shift Assay) C->D E Use Genetic Knockdown (CRISPR/siRNA) of Off-Target(s) D->E F Does Knockdown of Off-Target Recapitulate Phenotype? E->F G Phenotype is likely due to this off-target. Re-evaluate initial hypothesis. F->G Yes H Phenotype is not explained by this off-target. Consider other off-targets or polypharmacology. F->H No

    Caption: Workflow for deconvoluting inconsistent phenotypes.

Scenario 2: High degree of cell toxicity at effective concentrations.
  • Problem: The compound shows significant cytotoxicity at or near the concentrations required to observe the desired biological effect.

  • Underlying Cause: The desired on-target effect may be inseparable from a cytotoxic off-target effect.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both the desired activity and cytotoxicity to see if they can be separated.

    • Broad Toxicity Profiling: Screen the compound against a panel of known toxicity targets (e.g., hERG, CYP450 enzymes).

    • Mitochondrial Toxicity Assays: Assess mitochondrial function (e.g., Seahorse assay) as this is a common off-target liability.

    • Structural Analogs: Test structurally related analogs to see if the desired activity can be dissociated from the toxicity.

Protocols for Target Validation and Off-Target Profiling

Protocol 1: Initial Broad-Spectrum Off-Target Screening

To understand the selectivity profile of this compound, a broad screening panel is the recommended first step. Commercial services are available for this.

  • Objective: To identify potential off-target interactions across major protein families.

  • Methodology:

    • Select a reputable vendor offering broad panel screening (e.g., Eurofins, Reaction Biology, Pharmaron).[4][9]

    • Choose panels relevant to the compound's chemical scaffold. Recommended panels include:

      • Kinome Scan: A comprehensive panel of kinases to identify any unexpected kinase inhibition.[3][10]

      • GPCR Panel: Given the piperazine moiety, a panel of common GPCRs is essential.

      • Ion Channel Panel: To assess potential cardiac liabilities and other channel-mediated effects.

    • Submit the compound for screening at a standard concentration (e.g., 1 or 10 µM).

    • Analyze the results to identify any proteins that show significant inhibition (typically >50% at the screening concentration).

Parameter Description Significance
Screening Concentration Typically 1-10 µMA high concentration helps to identify even weak off-target interactions.
% Inhibition The percentage reduction in activity of the screened protein.Hits are typically defined as >50% inhibition.
Follow-up IC₅₀ Dose-response determination for initial hits.Quantifies the potency of the off-target interaction.
Protocol 2: Cellular Target Engagement using NanoBRET™

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to confirm that the compound binds to its putative target in living cells.

  • Objective: To quantify the binding affinity of the compound to a specific target protein within a physiological cellular environment.

  • Principle: The assay measures energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound that binds the target will compete with the tracer and disrupt BRET.

  • Methodology:

    • Construct Generation: Clone the gene for the putative target protein into a vector containing a NanoLuc® luciferase tag.

    • Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with the NanoLuc-target fusion construct.

    • Tracer Titration: Determine the optimal concentration of the fluorescent tracer for your target.

    • Competitive Binding Assay:

      • Plate the transfected cells.

      • Add a serial dilution of this compound.

      • Add the pre-determined optimal concentration of the fluorescent tracer.

      • Add the NanoLuc® substrate.

      • Read the luminescence at two wavelengths (donor and acceptor) on a BRET-capable plate reader.

    • Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀, which reflects the cellular binding affinity.

    Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 3: Genetic Target Validation with CRISPR/Cas9

This is the gold standard for confirming that a compound's effect is mediated through a specific target.[7][8]

  • Objective: To determine if genetic knockout of the putative target protein phenocopies the effect of the compound.

  • Methodology:

    • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting early exons of the gene for your putative target to induce frameshift mutations.

    • Cell Line Engineering: Deliver Cas9 nuclease and the gRNAs to your experimental cell line using lentiviral transduction or electroporation.

    • Clonal Selection and Validation: Isolate single-cell clones and validate target knockout by Sanger sequencing and Western blot.

    • Phenotypic Assay: Perform the same phenotypic assay on the wild-type and knockout cell lines in the presence and absence of this compound.

    • Data Interpretation:

      • On-Target Effect: If the compound has no effect in the knockout cells, this strongly supports an on-target mechanism.

      • Off-Target Effect: If the compound still produces the phenotype in the knockout cells, the effect is independent of this target.

References

  • Tahirovic, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446–451. Available from: [Link].

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link].

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link].

  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-150. Available from: [Link].

  • MDPI. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available from: [Link].

  • ResearchGate. (2021). Effect of a novel piperazine compound on cancer cells. Available from: [Link].

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link].

  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 319–323. Available from: [Link].

  • Romeo, G., et al. (2012). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 55(22), 10243–10256. Available from: [Link].

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Available from: [Link].

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available from: [Link].

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available from: [Link].

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link].

  • Biocompare.com. (2022). Target Validation with CRISPR. Available from: [Link].

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link].

  • Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Available from: [Link].

  • Fabgennix International. Competition Assay Protocol. Available from: [Link].

  • Oncolines B.V. (2024). Kinome Profiling. Available from: [Link].

  • Profacgen. Cell-based Kinase Assays. Available from: [Link].

  • AACR Journals. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Available from: [Link].

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available from: [Link].

  • NIH. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Available from: [Link].

  • Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer). Available from: [Link].

Sources

Technical Support Center: Stabilizing Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a versatile research compound featuring a piperazine core, a structure common in pharmacologically active agents.[1] Its utility in chemical synthesis and biological assays is significant.[1][2] However, the molecule's composite structure, containing an ethyl ester, a tertiary amine within a piperazine ring, and a bromobenzyl group, presents specific stability challenges in solution. This guide provides in-depth troubleshooting advice and preventative protocols to help researchers maintain the integrity of this compound during experimental workflows.

Understanding the Molecule's Vulnerabilities

The degradation of this compound in solution is not random; it is dictated by the chemical reactivity of its functional groups. Understanding these potential failure points is the first step toward prevention.

  • Piperazine Ring Oxidation: The piperazine moiety, particularly its tertiary amine nitrogens, is susceptible to oxidation.[3] This process can be initiated by dissolved molecular oxygen in the solvent, and significantly accelerated by the presence of metal ions (e.g., Fe²⁺, Cu²⁺) which can act as catalysts.[4][5][6] Oxidation can lead to the formation of N-oxides or more complex ring-opened byproducts like ethylenediamine.[4][7]

  • Ester Hydrolysis: The ethyl benzoate group is an ester, making it vulnerable to hydrolysis—cleavage by water.[8] This reaction can be catalyzed by either acid or base, breaking the ester linkage to form the corresponding carboxylic acid (4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoic acid) and ethanol.[9][10][11][12] The presence of even trace amounts of water in a solvent or exposure to non-neutral pH can initiate this degradation.

  • Photodegradation: The bromobenzyl group introduces photosensitivity. Aromatic halides can absorb UV light, which may lead to the cleavage of the carbon-bromine bond, generating reactive radical species that can trigger further degradation pathways.[13][14]

  • Thermal Degradation: Elevated temperatures act as a universal accelerant for all degradation pathways, increasing the rates of oxidation, hydrolysis, and other decomposition reactions.[3][6]

The following diagram illustrates these primary degradation pathways.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation main This compound N_Oxide Piperazine N-Oxide Derivative main->N_Oxide O₂, Metal Ions Ring_Opened Ring-Opened Products main->Ring_Opened O₂ Carboxylic_Acid Carboxylic Acid Derivative main->Carboxylic_Acid H₂O, H⁺/OH⁻ Debrominated Debrominated Species + Radical Byproducts main->Debrominated UV Light Ethanol Ethanol

Caption: Primary degradation pathways for the target molecule.

Troubleshooting Guide

Q1: I prepared a stock solution in DMSO, but after a week at room temperature, HPLC analysis shows a new, more polar peak. What is happening?

A1: This is a classic sign of hydrolysis. Although DMSO is a polar aprotic solvent, it can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can hydrolyze the ethyl ester group to the more polar carboxylic acid, which typically elutes earlier on a reverse-phase HPLC column.

  • Causality: The ester linkage is susceptible to cleavage by water.[10][12] Even in "anhydrous" solvents, water absorbed from the air can be sufficient to cause slow degradation over time, a process accelerated by ambient temperatures.

  • Immediate Action: Aliquot your stock solution into smaller, single-use vials to minimize exposure of the bulk stock to atmospheric moisture each time it's opened.

  • Preventative Protocol:

    • Purchase high-purity, anhydrous grade DMSO.

    • Store the solvent under an inert gas (like argon or nitrogen) and use a syringe with a needle to withdraw the solvent, rather than opening the cap repeatedly.

    • Store your prepared stock solutions at -20°C or -80°C to dramatically slow the rate of hydrolysis.[15][16]

Q2: My compound seems to be losing activity in my cell culture experiments, which use an aqueous buffer. Why?

A2: The issue is likely twofold: hydrolysis and oxidation. Aqueous buffers, by definition, provide the water necessary for rapid hydrolysis. Furthermore, these buffers are typically saturated with dissolved oxygen, creating an ideal environment for the oxidation of the piperazine ring.

  • Causality: The rate of ester hydrolysis is highly dependent on pH, with both acidic and basic conditions often accelerating the reaction.[11] Simultaneously, dissolved oxygen in the buffer can oxidize the tertiary amines of the piperazine ring.[4][17]

  • Immediate Action: Prepare fresh dilutions of your compound from a concentrated, non-aqueous stock solution (e.g., in DMSO) immediately before each experiment. Do not store the compound in aqueous solutions for extended periods.

  • Preventative Protocol:

    • When preparing the working solution, add the DMSO stock to the aqueous buffer last, and mix gently.

    • If your experimental design allows, degas the buffer before adding the compound to reduce dissolved oxygen.

    • Conduct a time-course stability study in your specific buffer to determine the time window in which the compound remains stable (e.g., >95% purity).

Q3: We've noticed batch-to-batch inconsistency, and some older solutions stored on the benchtop have a slight yellow tint. What could cause this?

A3: The color change and inconsistency point towards photo-oxidation. Exposure to ambient laboratory light, especially UV wavelengths, can initiate the degradation of the bromobenzyl and piperazine moieties.[13] This process generates chromophoric (color-producing) byproducts and reduces the concentration of the active compound.

  • Causality: Light, particularly UV, provides the energy to break chemical bonds, initiating radical chain reactions.[18] The piperazine ring can be oxidized, and the C-Br bond can be cleaved, leading to a complex mixture of degradation products.

  • Immediate Action: Discard the discolored solution. It is compromised and will not yield reliable data.

  • Preventative Protocol:

    • Always store stock solutions and even temporary dilutions in amber glass vials or tubes.[15][16]

    • If amber vials are unavailable, wrap clear containers completely in aluminum foil.

    • Minimize the time solutions are exposed to light on the lab bench during experimental setup.

Frequently Asked Questions (FAQs)

What is the ideal solvent for long-term storage? For long-term storage, a high-purity, anhydrous aprotic solvent is required. Anhydrous DMSO or N,N-Dimethylformamide (DMF) are excellent choices. Acetonitrile is also a good option. Ensure the solvent is stored properly to prevent water absorption.

How should I store my solutions? Solutions should be stored at low temperatures, protected from light. For short-term storage (1-2 weeks), -20°C is adequate. For long-term storage (>2 weeks), -80°C is strongly recommended.[16]

Can I add any stabilizers to my solution? For specialized long-term storage, adding an antioxidant or a free-radical scavenger can be beneficial. Hindered Amine Light Stabilizers (HALS) are a class of compounds that are particularly effective at inhibiting photo-oxidation by scavenging free radicals.[19][20] However, you must first validate that any additive does not interfere with your downstream experimental assay.

What analytical method is best for monitoring stability? High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method.[21][22] It allows for the separation and quantification of the parent compound from its potential degradation products.[13][23] A stability-indicating method would show a decrease in the main peak area and the emergence of new peaks corresponding to impurities.

Summary of Recommended Conditions

ParameterRecommendationRationale
Solvent Anhydrous, aprotic (e.g., DMSO, DMF)Prevents ester hydrolysis.
Temperature -20°C (short-term), -80°C (long-term)Slows all degradation reaction rates.[15]
Atmosphere Inert gas (Argon/Nitrogen) overlayMinimizes oxidation of the piperazine ring.[15]
Container Amber glass vials with PTFE-lined capsProtects from light; provides an inert storage surface.[16]
Handling Prepare fresh dilutions for aqueous workAvoids prolonged exposure to water and dissolved oxygen.

Experimental Protocols

Protocol 1: Preparation and Long-Term Storage of a Stock Solution

This protocol is designed to maximize the shelf-life of your compound.

  • Preparation:

    • Use an analytical balance to accurately weigh the desired amount of this compound in a new, clean amber glass vial.

    • Under a stream of inert gas (e.g., Argon), use a calibrated pipette to add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Seal the vial immediately with a PTFE-lined screw cap.

  • Solubilization:

    • Vortex the vial for 30 seconds.

    • If necessary, sonicate in a water bath for 2-5 minutes until all solid is dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use amber vials, filling each vial to minimize headspace. This prevents repeated warming and exposure of the main stock.

    • Flush the headspace of each aliquot with inert gas before sealing.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store all aliquots at -80°C.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for monitoring the purity of your compound over time.

  • Instrumentation: HPLC system with a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

  • Injection Volume: 5-10 µL.

  • Procedure:

    • Dilute a sample of your stock solution to an appropriate concentration (e.g., 50 µM) in a 50:50 mixture of Acetonitrile:Water.

    • Inject and run the HPLC method.

    • Record the retention time and peak area of the main compound.

    • To assess stability, repeat this analysis at set time points (e.g., T=0, 1 week, 1 month) on a stored aliquot. A stable sample will show a consistent peak area for the parent compound and no significant increase in impurity peaks.

Caption: Workflow for a basic stability assessment experiment.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Creative Proteomics. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide.
  • Pharma Tutor. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.
  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
  • ACS Publications. (n.d.). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.
  • The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture.
  • Wyzant. (2021). Ethyl Benzoate plus water and heat. Retrieved from [Link]

  • Nielsen, P. T., et al. (n.d.). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. ResearchGate.
  • ACS Publications. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Freeman, S. A., et al. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Ren, Z., & da Silva, G. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
  • Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
  • ResearchGate. (2025). Piperazine Degradation in Pilot Plants.
  • Smolecule. (n.d.). This compound.
  • Wikipedia. (n.d.). Hindered amine light stabilizers.
  • Mayzo. (n.d.). Hindered Amine Stabilizers.
  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
  • LGC Standards. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Vibrant Pharma Inc. (n.d.). 4-[4-(2-Bromo-benzyl)-piperazin-1-yl]-benzoic acid ethyl ester.
  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Zschimmer & Schwarz. (n.d.). Aromatic Esters Technical Data Sheet.
  • BOC Sciences. (n.d.). This compound-[d8].
  • Accio. (2025). Aromatic Esters: Uses, Safety & Synthesis Explained.
  • HCH Bio. (n.d.). 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester.
  • PubChem. (n.d.). Ethyl 4-(piperazin-1-yl)benzoate.
  • Research.com. (n.d.). Benzyl bromide.
  • PubChem. (n.d.). Bromobenzyl Cyanide.
  • PubChem. (n.d.). 4-Bromobenzyl bromide.

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a key chemical intermediate frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The piperazine moiety is a common scaffold in drug development, making the purity and consistency of this intermediate critical for the success of downstream applications.[1][2] Inconsistent batches can lead to failed reactions, unexpected impurity profiles in the final product, and significant delays in research and development timelines.[3]

This guide provides a structured, in-depth approach for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the batch-to-batch variability of this compound. It is designed to move beyond simple checklists to an understanding of the root causes, enabling robust and reproducible synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that users may encounter during their work. Each answer provides a diagnostic workflow and actionable solutions grounded in chemical principles.

Q1: My latest synthesis batch resulted in a significantly lower yield. What are the most likely causes and how can I investigate them?

Low yield is one of the most common frustrations in batch synthesis. The root cause can typically be traced to one of three areas: starting materials, reaction conditions, or the work-up and purification process.[4][5] A systematic investigation is the most efficient way to pinpoint the problem.

Causality & Investigation Workflow:

  • Starting Material Integrity: The quality of the two primary reactants, Ethyl 4-(piperazin-1-yl)benzoate and 2-Bromobenzyl bromide, is paramount.

    • Purity: Were the starting materials from a new supplier or a new lot number? Request and compare the Certificates of Analysis (CoA) with previous, successful batches.[6] Pay close attention to assay values and impurity profiles.

    • Degradation: 2-Bromobenzyl bromide can be susceptible to hydrolysis or oxidation. Ethyl 4-(piperazin-1-yl)benzoate can degrade if stored improperly.[7] Re-test the purity of your starting materials via quantitative NMR (qNMR) or HPLC if there is any doubt.

  • Reaction Condition Control: The nucleophilic substitution (SN2) reaction to form the product is sensitive to several parameters.[8]

    • Stoichiometry & Addition: Inaccurate weighing of reagents can lead to excess starting material or side reactions. Was the 2-Bromobenzyl bromide added too quickly? Rapid addition can cause localized temperature spikes, promoting side reactions.[5]

    • Temperature Control: Was the reaction temperature consistent? Fluctuations can alter the reaction rate and favor the formation of byproducts.[9] Use a calibrated thermometer and ensure uniform heating.

    • Solvent and Base Quality: Was the solvent (e.g., acetonitrile, DMF) anhydrous? Water can hydrolyze the benzyl bromide.[9] Was the base (e.g., K₂CO₃, Et₃N) fresh and free of clumps? An inefficient base will slow the reaction, leaving starting material unreacted.

  • Work-up and Purification Losses: Product can be lost during extraction, washing, and crystallization steps.

    • Phase Separation: During aqueous work-up, was there a clean separation of organic and aqueous layers? Emulsions can trap the product.

    • Crystallization: Was the correct solvent and temperature profile used for crystallization? If the product is too soluble in the chosen solvent, a significant portion will remain in the mother liquor.[7]

Troubleshooting Workflow Diagram

G start Low Yield Observed sm Step 1: Verify Starting Materials start->sm sm_check Compare CoAs & Re-test Purity (HPLC/NMR) sm->sm_check rc Step 2: Review Reaction Conditions rc_check Check Logs: Temp, Addition Rate, Reagent Source rc->rc_check wp Step 3: Analyze Work-up & Purification wp_check Analyze Mother Liquor & Filter Cake for Lost Product wp->wp_check sm_ok Materials OK? sm_check->sm_ok rc_ok Conditions OK? rc_check->rc_ok wp_ok Process OK? wp_check->wp_ok sm_ok->rc Yes sm_issue Root Cause: Starting Material Quality sm_ok->sm_issue No rc_ok->wp Yes rc_issue Root Cause: Reaction Deviation rc_ok->rc_issue No wp_issue Root Cause: Purification Loss wp_ok->wp_issue No end Implement Corrective Action wp_ok->end Yes sm_issue->end rc_issue->end wp_issue->end

Caption: Systematic workflow for diagnosing low reaction yield.

Q2: My HPLC analysis shows a new, significant impurity peak. How can I identify its source and prevent it?

The appearance of a new impurity is a clear sign of a deviation in the synthetic process. The most common impurities in this type of N-alkylation of piperazine are related to starting materials or side reactions.[7]

Potential Impurity Sources & Identification:

  • Unreacted Starting Materials: The most straightforward impurities to identify are the starting materials: Ethyl 4-(piperazin-1-yl)benzoate and 2-Bromobenzyl bromide. Confirm by comparing retention times with authentic standards.

  • Over-alkylation (Quaternary Salt Formation): If the product, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of 2-Bromobenzyl bromide, it can form a quaternary ammonium salt. This is more likely if the reaction is overheated or run for an extended period.

  • Di-substitution on Piperazine: If the starting material was contaminated with piperazine (unsubstituted), the reaction could produce a bis-alkylated byproduct.

  • Positional Isomer of Bromobenzyl Bromide: If the 2-Bromobenzyl bromide starting material is contaminated with its 3- or 4-bromo isomers, this will lead to the formation of isomeric products which may be difficult to separate.

Analytical Identification Strategy:

A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis is the most powerful tool for identifying unknown impurities.[10] The mass-to-charge ratio (m/z) provides the molecular weight of the impurity, offering direct clues to its structure.

Potential Impurity Plausible Cause Expected [M+H]⁺ (m/z)
Ethyl 4-(piperazin-1-yl)benzoateIncomplete reaction235.14
1,4-bis(2-Bromobenzyl)piperazineImpurity in starting material425.04
Quaternary Salt (Product + Bromobenzyl)Over-alkylation, excess heat572.15
Isomeric ProductContaminated 2-Bromobenzyl bromide403.11

Prevention Protocol:

  • Strict Control of Stoichiometry: Use a slight excess of the piperazine starting material relative to the benzyl bromide to minimize over-alkylation.

  • Temperature Management: Maintain the recommended reaction temperature. Avoid localized heating by ensuring good stirring and controlled addition of the alkylating agent.

  • Starting Material QC: Qualify new batches of starting materials, particularly the 2-Bromobenzyl bromide, for isomeric purity using a validated HPLC or GC method.

Q3: The physical appearance (color, crystallinity) of my latest batch is different from previous ones. Is this a cause for concern?

Yes, a change in physical appearance is a strong indicator of a change in the material's chemical composition and should always be investigated.[6]

  • Color: The ideal product should be a white to off-white solid. A yellow or brown tint often suggests the presence of trace impurities, potentially from oxidation or degradation products formed during a reaction that was run at too high a temperature or exposed to air for too long.

  • Crystallinity/Melting Point: A "gummy" or less crystalline solid, or a lower and broader melting point range compared to a reference batch, strongly suggests lower purity. Impurities disrupt the crystal lattice, leading to these changes.

Actionable Steps:

  • Side-by-Side Comparison: Compare the new batch against a "golden batch" or a previously validated lot.[6]

  • Analytical Confirmation: Use HPLC to quantify the purity and impurity profile. Use Powder X-Ray Diffraction (PXRD) to check for changes in the crystalline form (polymorphism), as different polymorphs can have different physical properties.

  • Traceability: Review the batch records to identify any deviations in the work-up, such as the solvent used for crystallization or the drying temperature and duration.

Logical Relationship Diagram

G cluster_0 Observed Change cluster_1 Potential Root Cause cluster_2 Required Action color_change Color Change (e.g., Yellowing) impurity Chemical Impurity (>0.1%) color_change->impurity Indicates mp_change Lower/Broader Melting Point mp_change->impurity Indicates polymorph Change in Crystal Form (Polymorphism) mp_change->polymorph Indicates hplc Purity Check (HPLC) impurity->hplc Verify with pxrd Polymorph Check (PXRD) polymorph->pxrd Verify with

Sources

Optimization of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate concentration in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Technical Resource Hub: Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate (EBPB)

Last Updated: January 12, 2026

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with the novel compound this compound, hereafter referred to as EBPB. Given the unique structural characteristics of EBPB, including its piperazine core, this guide provides a comprehensive framework for optimizing its concentration in in vitro cell-based assays. Our goal is to equip you with the foundational principles, detailed protocols, and troubleshooting logic required to generate robust, reproducible, and meaningful data.

Part 1: Compound Profile & Initial Considerations

EBPB is a heterocyclic compound featuring a piperazine scaffold. The piperazine ring is a common "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of FDA-approved drugs and its ability to interact with multiple biological targets.[1][2] This structural feature suggests that EBPB may have potent biological activity but also necessitates careful characterization to understand its specificity.[3][4]

Key Structural Implications for In Vitro Testing:

  • Piperazine Core: This diprotic base can be protonated under physiological pH, which often enhances aqueous solubility and allows for strong interactions with biological targets.[1] However, this moiety is also associated with polypharmacology (interacting with multiple targets), making target validation crucial.[1]

  • Solubility: The overall structure suggests moderate lipophilicity. Poor aqueous solubility is a common challenge for in vitro assays, potentially leading to compound precipitation and erroneous results.[5][6] Therefore, initial solubility and cytotoxicity assessments are not just recommended; they are critical checkpoints.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of such compounds.[7][8] However, it is crucial to control the final concentration of DMSO in the cell culture medium, as levels above 0.5% can induce cytotoxicity and other cellular artifacts, with many sensitive or primary cell lines requiring concentrations below 0.1%.[9][10][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first experiment I should run with EBPB? A1: Before assessing biological activity, you must perform two preliminary experiments: a Solubility Assessment in your specific cell culture medium and a Cytotoxicity Profile . These will define the viable experimental concentration range and prevent misleading data due to compound precipitation or overt cell death.

Q2: How do I determine the starting concentration range for my dose-response experiments? A2: For a novel compound like EBPB, a wide, logarithmic dilution series is essential to capture the full scope of its activity without prior assumptions.[12] A common and effective starting range spans several orders of magnitude, for example, from 1 nM to 100 µM.[12][13] This broad screen helps identify the narrower, effective concentration range for more detailed follow-up studies.

Q3: What controls are essential for a robust EBPB experiment? A3: Every experiment should include the following controls:

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This control normalizes for any effects of the solvent itself.[7][8]

  • Untreated Control: Cells in media alone, representing the baseline health and response of the cells.

  • Positive Control: (If available) A known activator or inhibitor of the pathway being studied to ensure the assay is performing as expected.

  • No-Cell Control: Media only (and assay reagents) to determine the background signal.[14]

Q4: How important is cell seeding density and health? A4: It is critically important. Assay results are only relevant if the cells are healthy and in a logarithmic growth phase.[10][15] Cell density must be optimized to ensure the signal-to-noise ratio is maximized without overcrowding the wells, which can lead to artifacts.[15][16] Always perform a viability count before seeding.

Part 3: Core Experimental Workflow for Concentration Optimization

This workflow provides a systematic, multi-phase approach to accurately determine the optimal in vitro concentration of EBPB.

dot graph TD; A[Phase 1: Pre-Assay Validation] --> B{Determine Max Soluble Concentration}; B --> C{Assess Cytotoxicity & Determine Max Tolerated Concentration}; C --> D[Phase 2: Range-Finding]; D --> E{Perform Broad-Range Dose-Response Assay (e.g., 1 nM to 100 µM)}; E --> F{Identify Narrower Effective Concentration Range}; F --> G[Phase 3: Definitive Analysis]; G --> H{Conduct Detailed Dose-Response with More Data Points in Effective Range}; H --> I{Calculate EC50 / IC50 Value}; I --> J[Phase 4: Final Selection]; J --> K{Select Optimal Concentrations Around EC50/IC50 for Mechanism of Action Studies (e.g., 0.5x, 1x, 5x EC50)};

end Caption: Systematic workflow for in vitro concentration optimization.

Detailed Protocols

Protocol 1: Maximum Soluble Concentration Assessment

  • Prepare a high-concentration stock of EBPB (e.g., 10 mM) in 100% DMSO.

  • Serially dilute this stock into your complete cell culture medium (including serum) to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM).

  • Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂) for the maximum duration of your planned experiment (e.g., 48 hours).[7]

  • Visually inspect each solution for signs of precipitation (cloudiness, crystals) under a microscope at several time points.

  • The highest concentration that remains clear throughout the incubation is the maximum soluble concentration to be used in subsequent experiments.

Protocol 2: Cytotoxicity Assessment (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of EBPB in culture medium, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[10] Treat the cells for your desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle and untreated controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that results in >90% viability is the maximum non-toxic concentration.

Protocol 3: Dose-Response Curve Generation

  • Based on the results from Protocols 1 and 2, design a serial dilution series. For the initial range-finding experiment, use 8-12 points with half-log or log dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, etc.).

  • Perform your primary biological assay (e.g., measuring a specific protein, reporter gene activity, etc.) using this concentration range.

  • Plot the assay response (normalized to controls) against the logarithm of the EBPB concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 (potency) and the top and bottom plateaus of the curve.[19]

  • For follow-up experiments, select a narrower range of concentrations centered around the determined EC50 value to confirm the result with higher precision.

Part 4: Troubleshooting Guide

This section addresses common issues encountered during concentration optimization experiments.

Troubleshooting_Guide

Data Summary Table: Hypothetical EBPB Dose-Response Results

Concentration (µM)% Inhibition (Mean)Std. Dev.Cell Viability (MTT)Notes
10098.23.145%Significant cytotoxicity observed.
3095.62.588%Precipitation noted in some wells.
1085.14.296%Top of dose-response curve.
368.33.898%
149.55.199%Approximate IC50
0.325.74.5101%
0.18.93.3100%
0 (Vehicle)0.02.8100%Vehicle control (0.1% DMSO).

This table illustrates how correlating biological activity with viability and solubility data is crucial for accurate interpretation.

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. [Link]

  • Jampilek, J., & Kralova, K. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Mini-Reviews in Medicinal Chemistry, 15(11), 949-977.
  • Bentham Science Publishers. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35). Retrieved from [Link]

  • Franchini, S., Sorbi, C., & Tait, A. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 16(11), 1259-1273.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Dai, Y., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of visualized experiments : JoVE, (87), 51433. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. [Diagram]. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. [Request PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity tests: (a) MTT assay of HeLa cells and (b) lactate dehydrogenase (LDH) release study. [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • ResearchGate. (2017, February 1). Which concentrations-steps are the best for a series for screen in in vitro experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio [Video]. YouTube. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2021, December 9). How do I choose the concentration for primary screening in drug discovery process? Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. Retrieved from [Link]

  • NCATS NIH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

Sources

Side product formation in the synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert troubleshooting and in-depth answers to frequently asked questions regarding the synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. This document will delve into the intricacies of side product formation, offering preventative measures and purification strategies to ensure the integrity of your synthesis.

The synthesis of this compound is a critical step for many research applications, including its use as a chemical intermediate in the creation of more complex organic molecules and as a foundational component in the pharmaceutical industry for developing specialty chemicals.[1] The piperazine moiety, in particular, is known for its interactions with neurotransmitter receptors, making this compound a point of interest in pharmacological research.[1]

Two primary synthesis routes are commonly employed: a direct N-alkylation of ethyl 4-(piperazin-1-yl)benzoate with 2-bromobenzyl bromide, or a Buchwald-Hartwig amination coupling ethyl 4-bromobenzoate with 1-(2-bromobenzyl)piperazine.[1] Both pathways, while effective, are susceptible to the formation of specific side products that can complicate purification and impact final yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing a logical framework for identifying and resolving them.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily related to reactant purity, reaction conditions, and the presence of competing side reactions.[2]

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.[2]

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, consider extending the reaction time. A gradual increase in temperature may also be beneficial, but be cautious of promoting side reactions.[2]

  • Poor Quality of Reagents: The purity of starting materials is paramount.

    • Ethyl 4-(piperazin-1-yl)benzoate / 1-(2-bromobenzyl)piperazine: Impurities in the piperazine starting material can lead to undesired side products.

    • 2-Bromobenzyl bromide: This reagent can degrade over time, especially if exposed to moisture or light, leading to the formation of 2-bromobenzyl alcohol or other inactive species.[3]

    • Action: Ensure all starting materials are of high purity and are handled under appropriate conditions (e.g., anhydrous solvents, inert atmosphere).[4] It is advisable to use freshly opened or purified reagents.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for efficient reaction.

    • N-Alkylation: A common issue is the use of a base that is not strong enough to effectively deprotonate the piperazine nitrogen, or a solvent that does not adequately dissolve all reactants.[4]

    • Buchwald-Hartwig Amination: The selection of the palladium catalyst and ligand system is crucial and highly substrate-dependent.[5][6]

    • Action: For N-alkylation, consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN).[7] For the Buchwald-Hartwig reaction, screening different palladium precatalysts and phosphine ligands may be necessary to find the optimal combination.[8]

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My post-reaction TLC plate shows several spots in addition to my desired product. What are these impurities and how can I prevent their formation?

Answer: The formation of multiple side products is a common challenge. Understanding the potential side reactions is key to mitigating their occurrence.

Common Side Products and Prevention Strategies:

Side Product Formation Mechanism Prevention Strategy
1,4-bis(2-Bromobenzyl)piperazine Dialkylation of the piperazine ring, where a second molecule of 2-bromobenzyl bromide reacts with the product.[9]Use a molar excess of the piperazine starting material relative to the 2-bromobenzyl bromide.[10][11] Slow, controlled addition of the alkylating agent can also minimize this side reaction.[12]
Starting Materials Unreacted ethyl 4-(piperazin-1-yl)benzoate or 1-(2-bromobenzyl)piperazine, and 2-bromobenzyl bromide.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[2]
Hydrolysis Products Hydrolysis of the ethyl ester to the corresponding carboxylic acid, particularly during workup if aqueous basic conditions are used.Maintain neutral or slightly acidic conditions during the aqueous workup. If a basic wash is necessary, perform it quickly and at a low temperature.
Homocoupling Products (Buchwald-Hartwig) Dimerization of the aryl halide starting materials.Optimize the catalyst and ligand system and ensure stringent anaerobic conditions.
Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to isolate a pure sample of this compound. What purification techniques are most effective?

Answer: Effective purification often requires a multi-step approach.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove any unreacted piperazine starting material, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related side products.[13]

    • Stationary Phase: Silica gel is typically used.[13]

    • Mobile Phase: A gradient elution system of ethyl acetate and hexane is a good starting point. The optimal ratio will need to be determined by TLC analysis.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent final purification step.[14]

    • Solvent System: A mixture of ethanol and water, or ethyl acetate and hexane, may be suitable. The ideal solvent system should dissolve the compound when hot but result in poor solubility when cold.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the N-alkylation reaction in this synthesis?

A1: The N-alkylation proceeds via a nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide and displacing the bromide leaving group.[15]

Q2: In the Buchwald-Hartwig amination route, what is a common side reaction to be aware of?

A2: A notable side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen atom.[5] This can be minimized by careful selection of the catalyst, ligand, and base, as well as maintaining an inert atmosphere.[8]

Q3: Can I use 2-bromobenzyl chloride instead of the bromide?

A3: Yes, 2-bromobenzyl chloride can be used. However, alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions, so the reaction may require more forcing conditions (higher temperature or longer reaction time).[2]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample.

Q5: What are the safety precautions I should take when working with 2-bromobenzyl bromide?

A5: 2-Bromobenzyl bromide is a lachrymator and is corrosive.[3][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic routes and the formation of a key side product.

Main Synthesis Pathways

SynthesisPathways cluster_0 N-Alkylation Route cluster_1 Buchwald-Hartwig Amination Route A Ethyl 4-(piperazin-1-yl)benzoate C This compound A->C Base, Solvent B 2-Bromobenzyl bromide B->C D Ethyl 4-bromobenzoate F This compound D->F Pd Catalyst, Ligand, Base E 1-(2-Bromobenzyl)piperazine E->F

Caption: The two primary synthetic routes to the target compound.

Formation of a Dialkylation Side Product

SideProductFormation Product This compound SideProduct 1,4-bis(2-Bromobenzyl)piperazine derivative Product->SideProduct Excess Alkylating Agent AlkylatingAgent 2-Bromobenzyl bromide AlkylatingAgent->SideProduct

Caption: Formation of the dialkylated side product from the desired product.

References

  • National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Available from: [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available from: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Pharmacompass. Ethyl 4-aminobenzoate. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Available from: [Link]

  • ChemBK. Ethyl 4-aminobenzoate. Available from: [Link]

  • Reddit. BH amination side products and purification. Available from: [Link]

  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminobenzoate. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • West Liberty University. Material Safety Data Sheet - Ethyl 4-aminobenzoate. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]

  • PubMed. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Available from: [Link]

Sources

Refining column chromatography methods for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related piperazine derivatives. Here, we distill complex chromatographic principles into actionable, field-proven advice to help you overcome common purification challenges, enhance yield, and achieve high purity.

The unique structure of this compound—featuring a basic piperazine core, a bulky aromatic bromide, and an ethyl ester—presents specific challenges in purification. The tertiary amine is prone to strong interactions with acidic silica gel, leading to common issues like peak tailing and poor resolution. This guide provides a systematic approach to troubleshooting and optimizing your column chromatography methods.

Troubleshooting Guide: From Tailing Peaks to Elusive Impurities

This section addresses the most frequently encountered problems during the column chromatography purification of our target molecule. Each solution is grounded in chromatographic theory to empower you to make informed decisions.

Question 1: My product is showing significant peak tailing on a standard silica gel column. How can I achieve a more symmetrical peak shape?

Answer:

Peak tailing with amine-containing compounds like this compound is a classic problem. It arises from the strong interaction between the basic lone pair of electrons on the piperazine nitrogens and the acidic silanol groups (-Si-OH) on the surface of standard silica gel[1]. This leads to a portion of the molecules being retained more strongly, resulting in a "tail."

Here are several effective strategies to mitigate this issue:

1. Mobile Phase Modification with a Basic Additive:

The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive competes with your product for the acidic sites on the silica, effectively masking them and allowing your compound to elute in a sharper band[1].

  • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase[1]. This is the go-to choice for most basic compounds.

  • Ammonia in Methanol: For very strong tailing, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be more effective[1].

Experimental Protocol: Selecting a Modified Mobile Phase

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate.

  • Solvent System Screening: Develop the plate in a suitable solvent system (e.g., Hexane/Ethyl Acetate). Aim for an Rf value of 0.2-0.4 for your product[2].

  • Modifier Addition: Prepare the same solvent system but with the addition of 0.5-1% TEA.

  • Comparison: Run a new TLC plate with the modified eluent. You should observe a higher Rf value and a more compact, less streaky spot for your product. This confirms the additive is effective.

  • Column Implementation: Use the optimized solvent system with TEA for your flash column chromatography[3].

2. Change of Stationary Phase:

If mobile phase modification is insufficient, consider a different stationary phase where the acidic silanol interactions are not a factor.

  • Amine-Functionalized Silica: This is an excellent choice as the surface is rendered basic, which repels basic compounds and prevents tailing. It often allows for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic additives[4][5][6].

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying amines[7][8]. Basic alumina is generally preferred for this type of compound.

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be very effective[9][10]. Here, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. To ensure good peak shape for amines in reversed-phase, it is often necessary to make the mobile phase pH alkaline (e.g., by adding 0.1% TEA) to run the amine in its free-base form[6][11].

Question 2: My product is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution occurs when your product and an impurity have very similar affinities for the stationary and mobile phases. Improving separation, or resolution, requires altering the chromatographic selectivity.

1. Optimize the Solvent System:

  • Change Solvent Polarity: If you are using a hexane/ethyl acetate system, try switching to a different solvent combination with similar polarity but different chemical properties, such as dichloromethane/methanol[12][13]. Different solvents interact with your compounds in unique ways, which can alter the relative retention times.

  • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over the course of the separation (gradient elution). This can sharpen peaks and improve the separation of compounds with different polarities. A typical gradient for this compound might start at 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.

2. Consider a Different Chromatographic Mode:

If normal-phase chromatography is not providing the required separation, switching to a different mode can provide a completely different selectivity profile.

  • Reversed-Phase Chromatography: As mentioned before, this is a powerful alternative. Non-polar impurities will be retained more strongly, while your polar product may elute earlier.

  • Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple interaction modes (e.g., ionic and hydrophobic)[14][15][16]. MMC can offer unique selectivity for complex mixtures and can sometimes separate impurities that are inseparable by other methods[17][18].

Troubleshooting Workflow for Separation Issues

Caption: A decision-making workflow for troubleshooting poor separation.

Question 3: I'm getting a low yield after my column. Where could my product be going?

Answer:

Low recovery can be frustrating. There are several potential culprits:

  • Irreversible Adsorption on the Column: If you are not using a basic modifier (like TEA), your highly basic product can bind irreversibly to the acidic silica gel[4][19]. Always perform a TLC test with and without a modifier to check for streaking, which is an indicator of strong, potentially irreversible binding.

  • Product Decomposition on Silica: Standard silica gel is acidic and can cause decomposition of sensitive compounds[19]. To test for this, dissolve a small amount of your crude product in your chosen eluent, add some silica gel, and stir for a few hours. Then, spot the solution on a TLC plate next to a sample that was not exposed to silica to see if any new spots (decomposition products) have appeared. If decomposition is an issue, switching to a neutral stationary phase like deactivated silica or alumina is recommended[8].

  • Improper Fraction Collection: Your compound may have eluted earlier or later than expected.

    • Eluted too fast: This can happen if your sample was loaded in a solvent that is too strong (too polar for normal-phase), causing it to travel with the solvent front[19].

    • Eluted too slowly or not at all: This happens when the eluent is not polar enough to move the compound down the column.

    • Solution: Always monitor your column elution carefully using TLC on every few fractions until you are confident where your product is eluting.

  • Sample Loading Issues:

    • Dry Loading: For compounds that are not very soluble in the starting eluent, dry loading is recommended. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column[20]. This ensures a narrow starting band and prevents precipitation at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For routine purifications, standard flash silica gel (40-63 µm) is a good starting point, but it must be used with a mobile phase containing a basic modifier like 0.1-1% triethylamine (TEA) to prevent peak tailing[1]. For more challenging separations or to avoid additives, amine-functionalized silica is an excellent and often superior choice[5][21].

Q2: How do I choose the right solvent system?

The process should always start with Thin Layer Chromatography (TLC)[2][22][23]. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.

Solvent System Polarity Application Notes
Hexane / Ethyl Acetate Low to MediumThe standard choice for many organic compounds. A good starting point is 30% Ethyl Acetate in Hexane.
Dichloromethane / Methanol Medium to HighExcellent for more polar compounds that do not move in Hex/EtOAc[13]. Start with 2-5% Methanol in Dichloromethane.
Acetonitrile / Water (Reversed-Phase) HighUsed with a C18 stationary phase. Ideal for very polar compounds or as an orthogonal separation technique[10].

Q3: How much silica gel should I use?

A general rule of thumb for flash chromatography is to use a silica gel to crude sample weight ratio of about 30:1 to 100:1. For a difficult separation, use a higher ratio. For an easy separation, you can use less.

Q4: What are the likely impurities I need to separate?

Based on the common synthesis of benzylpiperazine derivatives, potential impurities include:

  • Starting Materials: Unreacted ethyl 4-aminobenzoate and 1-(2-bromobenzyl)piperazine.

  • N,N-Dibenzylpiperazine (DBZP): A common byproduct formed if the piperazine nitrogen reacts with two benzyl groups[24][25][26].

  • Other Reaction Byproducts: Depending on the specific synthetic route, other related substances may be present.

It is highly recommended to use a technique like LC-MS to identify the major components of your crude mixture before attempting purification. This will help you to specifically target the separation of your product from known impurities.

References

  • Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Available from: [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Available from: [Link]

  • BioPharm International. (2009). Mixed-Mode Chromatography in Downstream Process Development. Available from: [Link]

  • Biotage. (2023). 5 Steps to successful flash chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • BioProcess International. Mixed-Mode Chromatography Resins. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available from: [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available from: [Link]

  • Teledyne ISCO. Correlating TLC to Isocratic Separation. Available from: [Link]

  • Axion Labs. HPLC problems with very polar molecules. Available from: [Link]

  • GL Sciences. Normal Phase Column Selection Guide. Available from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]

  • Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC?. Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

  • Grigoryan, A., & Cunningham, C. W. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 234(12), 1841–1850. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Available from: [Link]

  • University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]

  • Chen, E., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]

  • ResearchGate. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Available from: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Available from: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Available from: [Link]

  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • Reddit. (2022). Chromotography with free amines?. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

Sources

Validation & Comparative

Comparative Analysis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate with Known Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its unique physicochemical properties allow for broad target engagement within the central nervous system. This guide provides a detailed comparative analysis of a novel piperazine derivative, Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, against established inhibitors of monoamine transporters. Based on the well-documented pharmacology of N-benzylpiperazine analogs, which act as monoamine releasing agents and reuptake inhibitors, it is hypothesized that this compound will exhibit inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1]

This guide will delineate the experimental framework for characterizing the inhibitory profile of this compound and compare its potency and selectivity with that of well-known selective inhibitors: GBR 12909 for DAT, Fluoxetine for SERT, and Desipramine for NET. The objective is to provide researchers with a comprehensive understanding of the compound's potential as a modulator of monoaminergic neurotransmission.

Rationale for Comparator Selection

To accurately profile the inhibitory activity of this compound, a panel of highly selective and well-characterized inhibitors for each of the primary monoamine transporters was chosen.

  • GBR 12909 (Vanoxerine): A potent and selective competitive inhibitor of the dopamine transporter (DAT).[2][3] Its high selectivity makes it an excellent tool for dissecting the dopaminergic component of a test compound's activity.[4]

  • Fluoxetine (Prozac): A widely known selective serotonin reuptake inhibitor (SSRI).[5][6][7] It is a benchmark compound for assessing a compound's interaction with the serotonin transporter (SERT).[1][8]

  • Desipramine (Norpramin): A tricyclic antidepressant that acts as a relatively selective and potent norepinephrine reuptake inhibitor (NRI).[9][10][11] It is a standard reference compound for evaluating inhibition of the norepinephrine transporter (NET).[12]

Experimental Design: In Vitro Profiling of Monoamine Transporter Inhibition

To quantitatively assess the inhibitory potency and selectivity of this compound, a series of in vitro radioligand binding and uptake inhibition assays are proposed. These assays are the gold standard for characterizing drug interactions with monoamine transporters.[13][14]

Workflow for In Vitro Assay

G cluster_prep Cell Line Preparation cluster_binding Radioligand Binding Assay cluster_uptake Uptake Inhibition Assay cluster_analysis Data Analysis & Comparison prep1 Culture HEK293 cells stably expressing human DAT, SERT, or NET prep2 Harvest and prepare cell membranes or whole cells for assays prep1->prep2 bind1 Incubate membranes with radioligand ([3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET) prep2->bind1 uptake1 Pre-incubate whole cells with increasing concentrations of test compound or known inhibitor prep2->uptake1 bind2 Add increasing concentrations of test compound or known inhibitor bind1->bind2 bind3 Separate bound and free radioligand by filtration bind2->bind3 bind4 Quantify radioactivity using liquid scintillation counting bind3->bind4 bind5 Calculate Ki values from competition binding curves bind4->bind5 analysis1 Determine IC50 and Ki values for this compound bind5->analysis1 uptake2 Initiate uptake by adding radiolabeled substrate ([3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine) uptake1->uptake2 uptake3 Terminate uptake and wash cells uptake2->uptake3 uptake4 Lyse cells and quantify intracellular radioactivity uptake3->uptake4 uptake5 Calculate IC50 values from dose-response curves uptake4->uptake5 uptake5->analysis1 analysis2 Compare potency and selectivity with GBR 12909, Fluoxetine, and Desipramine analysis1->analysis2

Caption: Workflow for determining the inhibitory profile of the test compound.

Detailed Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

    • Test compound: this compound.

    • Reference compounds: GBR 12909, Fluoxetine, Desipramine.

    • Assay buffer, glass fiber filters, scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound.

    • For non-specific binding determination, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM cocaine for DAT).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

2. Synaptosomal Uptake Inhibition Assays

  • Objective: To determine the functional inhibitory potency (IC50) of this compound on the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

  • Materials:

    • Crude synaptosomal preparations from rat striatum (for DAT), whole brain minus striatum (for SERT), and hypothalamus (for NET).

    • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

    • Test compound and reference compounds.

    • Krebs-Ringer buffer.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • Pre-incubate synaptosomes with varying concentrations of the test or reference compound in Krebs-Ringer buffer.

    • Initiate the uptake reaction by adding the respective radiolabeled substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Inhibitory Profile

The following table summarizes the hypothetical inhibitory potencies (IC50 values in nM) of this compound and the selected reference inhibitors against the human monoamine transporters. This data is illustrative and would be generated using the protocols described above.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT Selectivity (vs. SERT/NET)SERT Selectivity (vs. DAT/NET)NET Selectivity (vs. DAT/SERT)
This compound 120450850.71 (vs. NET) / 3.75 (vs. SERT)0.19 (vs. NET) / 0.27 (vs. DAT)1.41 (vs. DAT) / 5.29 (vs. SERT)
GBR 12909 1.5350250167 (vs. NET) / 233 (vs. SERT)--
Fluoxetine 11001.2320-267 (vs. NET) / 917 (vs. DAT)-
Desipramine 1800250.8--31.25 (vs. SERT) / 2250 (vs. DAT)

Analysis and Interpretation

Based on the hypothetical data, this compound demonstrates a mixed inhibitory profile with a preference for the norepinephrine transporter, followed by the dopamine transporter, and the weakest activity at the serotonin transporter.

  • Potency: The compound exhibits moderate potency, with IC50 values in the nanomolar range for all three transporters. Its highest potency is at the NET (85 nM).

  • Selectivity: Compared to the reference compounds, this compound is non-selective. It displays a slight preference for NET over DAT (approximately 1.4-fold) and a more pronounced preference for NET over SERT (approximately 5.3-fold). This contrasts sharply with the high selectivity of GBR 12909 for DAT, Fluoxetine for SERT, and Desipramine for NET.

The presence of the 2-bromobenzyl moiety likely contributes to the compound's interaction with the monoamine transporters. Structure-activity relationship studies of related piperazine-containing compounds could further elucidate the specific molecular interactions responsible for its binding and inhibitory activity.

Signaling Pathway Modulation

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporter Monoamine Transporters cluster_inhibitors Inhibitors cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_release Release MA Monoamines (DA, NE, 5-HT) MA_release->MA DAT DAT Dopamine MA->DAT:f1 Reuptake NET NET Norepinephrine MA->NET:f1 Reuptake SERT SERT Serotonin MA->SERT:f1 Reuptake Receptors Postsynaptic Receptors MA->Receptors Binding Test_Cmpd Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate Test_Cmpd->DAT:f0 Inhibition Test_Cmpd->NET:f0 Inhibition Test_Cmpd->SERT:f0 Inhibition GBR GBR 12909 GBR->DAT:f0 Selective Inhibition Des Desipramine Des->NET:f0 Selective Inhibition Fluox Fluoxetine Fluox->SERT:f0 Selective Inhibition Signal Signal Transduction

Caption: Mechanism of action of monoamine transporter inhibitors.

Conclusion

This guide outlines a systematic approach for the comparative analysis of this compound with known selective inhibitors of monoamine transporters. The proposed experimental workflow, utilizing radioligand binding and uptake inhibition assays, provides a robust framework for determining the compound's inhibitory potency and selectivity. The hypothetical data suggest that this compound is a non-selective monoamine transporter inhibitor with a preference for NET. This profile distinguishes it from the highly selective comparators and suggests a broader spectrum of pharmacological activity. Further investigation into its in vivo effects is warranted to fully understand its potential as a neuropharmacological agent.

References

  • Fluoxetine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Desipramine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Selective norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Selective serotonin reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Thour, A., & Marwaha, R. (2023). Desipramine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Healthline. (n.d.). Desipramine: Side Effects, Dosage, Uses, and More. Retrieved from [Link]

  • Dr. Oracle. (2025, December 7). What is a SERT (Serotonin Reuptake Transporter) inhibitor? Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Fluoxetine: Prozac for Depression & Mood Disorders. Retrieved from [Link]

  • Dwoskin, L. P., & Rau, L. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European Journal of Pharmacology, 253(1-2), 175–178.
  • Drugs.com. (2024, November 28). Fluoxetine: Drug Uses, Dosage & Side Effects. Retrieved from [Link]

  • GoodRx. (n.d.). Fluoxetine (Prozac): Uses, Side Effects, Dosage & More. Retrieved from [Link]

  • GoodRx. (n.d.). Desipramine (Norpramin): Uses, Side Effects, Dosage & More. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are SERT inhibitors and how do they work? Retrieved from [Link]

  • RxList. (n.d.). Desipramine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • National Health Service. (n.d.). About fluoxetine. Retrieved from [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
  • Advanced Light Source. (2016, July 12). How Antidepressants Block Serotonin Transport. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • Dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Roth, B. L., & abstracts, N. I. H. (2013). Norepinephrine transporter inhibitors and their therapeutic potential. Neurotransmitter, 4(2).
  • Madras, B. K., Spealman, R. D., Fahey, M. A., Neumeyer, J. L., Saha, J. K., & Milius, R. A. (1992). Selective dopamine transporter inhibition by cocaine analogs. Neuroreport, 3(11), 984-986.
  • Espinoza, S., Linciano, P., et al. (2021). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences, 22(19), 10599.
  • Wong, E. H., Sonders, M. S., et al. (2000). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. Neuropsychopharmacology, 23(4), 333-356.
  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current pharmaceutical design, 13(34), 3575–3588.
  • Norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Quora. (2025, July 2). Why aren't norepinephrine re up take inhibitors called selective norepinephrine re up take inhibitors? Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 688.
  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–938.
  • ResearchGate. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Retrieved from [Link]

  • Methylenedioxypyrovalerone. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Scafuto, G., & Cichero, E. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3356–3370.
  • ResearchGate. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • Kortagere, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78(1), 12-19.
  • BioIVT. (n.d.). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Retrieved from [Link]

  • Lee, J., & Kim, K. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Retrieved from [Link]

  • Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4995.
  • Blough, B. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 39-45.

Sources

A Guide to Determining the Selectivity Profile of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate Against a Panel of Aminergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the receptor selectivity profile of the novel compound, Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate. As a member of the arylpiperazine class, this molecule is structurally predisposed to interact with aminergic G-protein coupled receptors (GPCRs), a target class of immense therapeutic importance for central nervous system (CNS) disorders.[1][2] The precise pattern of receptor affinities, or its "selectivity profile," is a critical determinant of a compound's potential therapeutic efficacy and its likely side-effect profile.

Given the absence of published binding data for this specific molecule, this document serves as a strategic guide for researchers. It outlines the rationale for target selection, provides a robust experimental protocol for determining binding affinities, and establishes a comparative context using well-characterized antipsychotic agents that share the arylpiperazine scaffold.

The Imperative of Selectivity Profiling

The clinical utility of a CNS-active compound is rarely dictated by its interaction with a single target. More often, it is the compound's relative affinity across a spectrum of receptors that defines its therapeutic window. For instance, the "atypical" nature of many second-generation antipsychotics is attributed to a high affinity for the serotonin 5-HT2A receptor relative to the dopamine D2 receptor, a feature believed to reduce the incidence of extrapyramidal side effects.[3][4] Conversely, unintended interactions with receptors such as the histamine H1 or muscarinic M1 receptors can lead to undesirable side effects like sedation, weight gain, or cognitive disturbances.

This compound possesses key structural motifs—the piperazine ring and the aromatic systems—that suggest a potential interaction with the binding sites of aminergic GPCRs.[1][5] Therefore, a systematic in vitro evaluation against a panel of these receptors is the foundational step in elucidating its pharmacological identity.

Comparative Framework: Established Arylpiperazine-Containing Drugs

To provide a meaningful interpretation of the experimental data, the selectivity profile of this compound should be benchmarked against established therapeutic agents. The following atypical antipsychotics serve as excellent comparators due to their extensive characterization and shared structural heritage.

  • Clozapine: A multi-receptor antagonist with a complex profile, known for its efficacy in treatment-resistant schizophrenia.[2][6] It has a relatively low affinity for D2 receptors but potent activity at numerous other sites.[2][6][7]

  • Risperidone: A potent antagonist with very high affinity for both 5-HT2A and D2 receptors.[3][4][8]

  • Olanzapine: Structurally similar to clozapine, it possesses a broad receptor binding profile with high affinity for dopamine, serotonin, muscarinic, and histamine receptors.[9][10][11][12]

  • Ziprasidone: A potent 5-HT2A/D2 antagonist that also inhibits the reuptake of serotonin and norepinephrine, contributing to potential antidepressant effects.[5][13]

  • Aripiprazole: Unique for its mechanism as a D2 partial agonist and 5-HT1A partial agonist, acting as a "dopamine system stabilizer".[14][15][16][17][18][19]

A summary of the receptor binding affinities (Ki, in nM) for these comparators is presented below. A lower Ki value indicates a higher binding affinity.

ReceptorAripiprazole (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Ziprasidone (Ki, nM)
Dopamine
D1542703151>1000
D20.34125-160113.13-3.34.8
D30.8555498.27.2
D44424277.332
Serotonin
5-HT1A1.7120>10004.23.4
5-HT2A3.45.440.160.4
5-HT2C159.411261.3
5-HT6>100041030045
5-HT7196.3572.115
Adrenergic
α1A571.6190.810
α2A51902307.5440
Histamine
H1611.172.2347
Muscarinic
M1>10006.22.5>10000>1000

Note: Ki values are compiled from multiple sources and represent typical reported affinities.[2][8][9][14][20] Experimental conditions can influence absolute values.

Experimental Design: Radioligand Binding Assays

The gold standard for determining a compound's binding affinity and selectivity is the in vitro radioligand binding assay.[1][21][22] This method quantifies the ability of a test compound (the "competitor") to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture 1. Culture Cells Expressing Target Receptor Harvest 2. Harvest & Lyse Cells CellCulture->Harvest Centrifuge 3. Differential Centrifugation to Isolate Membranes Harvest->Centrifuge Quantify 4. Quantify Protein Concentration (BCA Assay) Centrifuge->Quantify Store 5. Aliquot & Store Membranes at -80°C Quantify->Store Incubate 6. Incubate Membranes with Radioligand & Test Compound Store->Incubate Filter 7. Rapid Vacuum Filtration to Separate Bound/Free Ligand Wash 8. Wash Filters to Remove Non-specific Binding Filter->Wash Dry 9. Dry Filter Mats Wash->Dry ScintCount 10. Scintillation Counting to Quantify Radioactivity (CPM) Dry->ScintCount Plotting 11. Plot % Inhibition vs. Log[Compound] to get IC50 ScintCount->Plotting ChengPrusoff 12. Calculate Ki using Cheng-Prusoff Equation Plotting->ChengPrusoff caption Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the inhibition constant (Ki) of this compound for a given GPCR.

1. Membrane Preparation:

  • Source: Utilize commercially available membrane preparations or prepare them in-house from cell lines (e.g., HEK293 or CHO) stably expressing a high density of the human recombinant receptor of interest.[23][24][25]

  • Homogenization: Thaw frozen cell pellets on ice and resuspend in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifugation: Homogenize the cell suspension and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[26]

  • Washing & Storage: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration via a BCA assay, aliquot, and store at -80°C.[26]

2. Assay Execution (96-well plate format):

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Radioligand: Select a specific, high-affinity radioligand for the target receptor. Prepare a working solution at a concentration close to its known dissociation constant (Kd).

    • Test Compound: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

    • Membrane Preparation: Thaw and dilute the membrane preparation in assay buffer to a concentration optimized for a good signal-to-noise ratio.[26]

  • Incubation:

    • To each well of a 96-well plate, add:

      • Assay Buffer.

      • Test compound dilutions (or buffer for "total binding" wells).

      • A high concentration of a known unlabeled ligand for "non-specific binding" wells.

      • Radioligand working solution.

      • Diluted membrane preparation to initiate the reaction.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C), often with gentle agitation.[26]

3. Filtration and Detection:

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[26]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the CPM of that well.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[27] This corrects for the concentration and affinity of the radioligand used in the assay.

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] = Concentration of radioligand used.

      • Kd = Dissociation constant of the radioligand for the receptor.

Interpreting the Selectivity Profile

The resulting Ki values for this compound across the receptor panel will form its selectivity profile. This profile provides the first predictive insights into its potential biological effects.

G cluster_ligand Arylpiperazine Ligand cluster_receptors Receptor Panel Ligand Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate D2 Dopamine D2 (Therapeutic Target) Ligand->D2 High Affinity (Low Ki) = Antipsychotic Effect S2A Serotonin 5-HT2A (Therapeutic Target) Ligand->S2A High Affinity (Low Ki) = Atypicality H1 Histamine H1 (Off-Target) Ligand->H1 Low Affinity (High Ki) = Reduced Sedation M1 Muscarinic M1 (Off-Target) Ligand->M1 Low Affinity (High Ki) = Reduced Cognitive Deficits Alpha1 Adrenergic α1 (Off-Target) Ligand->Alpha1 Low Affinity (High Ki) = Reduced Hypotension caption Interpreting a Multi-Receptor Binding Profile.

Caption: Interpreting a Multi-Receptor Binding Profile.

  • High Affinity at D2 and 5-HT2A Receptors: Potent binding (low nanomolar Ki values) to both D2 and 5-HT2A receptors would classify the compound as a potential atypical antipsychotic. The ratio of Ki (D2 / 5-HT2A) would be a key parameter to compare with drugs like Risperidone and Olanzapine.

  • Activity at Other Serotonin and Dopamine Subtypes: Affinity for D3, D4, 5-HT1A, or 5-HT7 receptors could suggest additional therapeutic benefits, such as effects on negative symptoms, cognition, or mood, similar to Aripiprazole or Ziprasidone.[28][14]

  • Off-Target Affinities: High affinity (Ki < 100 nM) for H1, M1, or α1-adrenergic receptors would predict a higher likelihood of side effects. For example, potent H1 antagonism is linked to sedation and weight gain, while M1 antagonism is associated with anticholinergic effects like dry mouth and cognitive impairment. A compound with low affinity for these receptors, like Ziprasidone or Aripiprazole, would be predicted to have a more favorable side-effect profile in this regard.

Conclusion

This guide provides a strategic and methodological blueprint for the initial pharmacological characterization of this compound. By systematically determining its binding affinities against a clinically relevant panel of aminergic GPCRs and comparing the resulting profile to established drugs, researchers can generate the foundational data necessary to predict its therapeutic potential and guide future development. This rigorous, data-driven approach is indispensable for translating a novel chemical entity into a potential therapeutic candidate.

References

  • Stahl, S. M., & Shayegan, D. K. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. The Journal of Clinical Psychiatry, 64(suppl 19), 6–12. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 302–310. [Link]

  • Stahl, S. M. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of clinical psychiatry, 64 Suppl 19, 6–12. [Link]

  • Dr. Oracle. (2025). What receptor does Clozapine (clozapine) act on?. Retrieved from [Link]

  • De Bartolomeis, A., Tomasetti, C., & Iasevoli, F. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(9), 773–799. [Link]

  • Stahl, S. M., & Shayegan, D. K. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. Psychiatrist.com. [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 14(2), 87–96. [Link]

  • Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]

  • Gründer, G., Fellows, C., Janouschek, H., Veselinovic, T., Boy, C., & Bröcheler, A. (2006). The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 31(5), 1027–1035. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology, 8(2), 92–95. [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]

  • Vernaleken, I., Fellows, C., Janouschek, H., Bröcheler, A., Veselinovic, T., Boy, C., … Gründer, G. (2008). Striatal and Extrastriatal D2/D3-Receptor–Binding Properties of Ziprasidone. Journal of Clinical Psychopharmacology, 28(2), 145–151. [Link]

  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • Bylund, D. B. (2015). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 1272, 25–36. [Link]

  • Granell, S., & Giraldo, J. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(2), 221–226. [Link]

  • Stahl, S. M., & Shayegan, D. K. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. Psychiatrist.com. [Link]

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]

  • Müller-Spahn, F., & Ruther, E. (2001). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparative study with olanzapine and clozapine. Journal of neural transmission (Vienna, Austria : 1996), 108(6), 729–740. [Link]

  • López, L., & G. Campillo, N. (2008). Multi-Receptor Binding Profile of Clozapine and Olanzapine. e-Repositori UPF. [Link]

  • Singh, H., & Saadabadi, A. (2023). Olanzapine. In StatPearls. StatPearls Publishing. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kapur, S., Zipursky, R. B., Jones, C., Remington, G. J., & Houle, S. (1998). 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation. The American journal of psychiatry, 155(7), 921–928. [Link]

  • Stahl, S. M. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 67(6), e09. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., & Caccia, S. (2011). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ACS chemical neuroscience, 2(10), 588–596. [Link]

  • Psychopharmacology Explained. (2020). Why is Clozapine So Unique? - Non D2 Receptor Actions. Retrieved from [Link]

  • Bymaster, F. P., Felder, C. C., & Tzavara, E. (1999). The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors. Psychopharmacology, 145(3), 265–273. [Link]

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • Gründer, G., Fellows, C., Janouschek, H., Veselinovic, T., Boy, C., & Bröcheler, A. (2006). The Striatal and Extrastriatal D2/D3 Receptor-Binding Profile of Clozapine in Patients with Schizophrenia. ResearchGate. [Link]

  • Neubig, R. R., & Sivilotti, L. (2001). Radioligand binding methods for membrane preparations and intact cells. Current protocols in neuroscience, Chapter 7, Unit7.3. [Link]

  • Limbird, L. E. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. [Link]

  • Swinney, D. C. (2012). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Andreozzi, G., Ciano, A., Gado, F., Lo Presti, L., Butini, S., & Gemma, S. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Scribd. (n.d.). Binding Data Analysis Guide. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., & Eison, A. S. (1986). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of medicinal chemistry, 29(3), 359–369. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 22(10), 1667. [Link]

  • Cherry, S. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134268. [Link]

  • ResearchGate. (n.d.). Pharmacological profiling of novel psychoactive substances. Retrieved from [Link]

  • Hulme, E. C. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2733–2738. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Gampfer, T. M., Graw, M., & Pütz, M. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical chemistry, 95(49), 18011–18019. [Link]

  • Cerdán, L., Fabregat, C. A., Grisoni, F., & Grisoni, F. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 25(12), 6672. [Link]

  • OUCI. (n.d.). Pharmacological profiling of novel psychoactive substances. Retrieved from [Link]

Sources

A Comprehensive Guide to the Cross-Validation of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate's Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the systematic evaluation and cross-validation of the biological effects of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, a novel chemical entity with potential therapeutic applications. Given the absence of extensive published data on this specific compound, this document serves as a comprehensive roadmap for researchers, outlining a hypothesized mechanism of action and detailing the necessary experimental protocols to rigorously test its efficacy and selectivity across a panel of cancer cell lines.

Introduction to this compound and the Rationale for Cross-Validation

This compound is a synthetic organic compound with the molecular formula C₂₀H₂₃BrN₂O₂.[1] Its structure is characterized by three key moieties: a piperazine ring, a 2-bromobenzyl group, and an ethyl benzoate group.[1] The piperazine core is a well-established pharmacophore known for its interaction with various neurotransmitter receptors, while the bromobenzyl group can enhance binding affinity and selectivity for specific biological targets.[1]

Hypothesized Mechanism of Action:

Based on its structural similarity to known pharmacologically active agents, we hypothesize that this compound may function as an antagonist of dopamine and/or serotonin receptors. Specifically, the piperazine scaffold is prevalent in antagonists of the dopamine D4 receptor (D4R) and the serotonin 5-HT2A receptor (5-HT2AR). Antagonism of these receptors has been linked to anticancer effects in various malignancies.[2][3][4]

  • Dopamine D4 Receptor Antagonism: The D4R has emerged as a promising target in the treatment of glioblastoma (GBM).[5] Its antagonists have been shown to decrease the viability of GBM cell lines and glioblastoma stem cells, induce cell cycle arrest, and promote apoptosis.[2][4][6]

  • Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is implicated in the progression of several cancers, including colorectal and breast cancer.[3][7] Antagonists like ritanserin have been demonstrated to induce apoptosis in human colorectal cancer cells.[3]

The imperative for cross-validation arises from the inherent heterogeneity of cancer. A compound's efficacy can vary significantly between different cell lines, even those derived from the same tissue of origin.[8][9] A rigorous cross-validation study across a diverse panel of cell lines is therefore essential to:

  • Determine the breadth of the compound's activity.

  • Identify potential biomarkers for sensitivity or resistance.

  • Elucidate the consistency of its mechanism of action.

  • Provide a more reliable prediction of its potential in vivo efficacy.[8]

This guide will focus on a proposed investigation into the potential anticancer effects of this compound, grounded in its hypothesized role as a D4R and/or 5-HT2AR antagonist.

Proposed Experimental Workflow for Cross-Validation

A multi-faceted approach is necessary to thoroughly characterize the effects of the compound. The proposed workflow encompasses initial cytotoxicity screening, followed by more in-depth mechanistic studies into apoptosis and cell cycle progression.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Compound_Prep Compound Solubilization (DMSO Stock) MTT_Assay Cell Viability (MTT) Assay (72h incubation) Compound_Prep->MTT_Assay Cell_Line_Selection Cell Line Panel Selection (e.g., GBM, Colorectal, Breast) Cell_Line_Selection->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Treat cells at IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Treat cells at IC50 concentration Western_Blot Western Blot Analysis (Key Pathway Proteins) Apoptosis_Assay->Western_Blot Validate apoptotic pathway Cell_Cycle_Analysis->Western_Blot Validate cell cycle regulators

Caption: Proposed experimental workflow for the cross-validation of this compound.

Cell Line Selection

The choice of cell lines is critical for a meaningful cross-validation study. We propose a panel that includes cell lines with known expression of D4 and 5-HT2A receptors, as well as representatives from different cancer types to assess the breadth of activity.

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
U87 MG GlioblastomaHigh D4R expressionPrimary target based on hypothesized D4R antagonism.[5]
T98G GlioblastomaTemozolomide-resistantTo assess efficacy in a resistant GBM model.[2]
HT-29 Colorectal CancerHigh 5-HT2A expressionPrimary target based on hypothesized 5-HT2AR antagonism.[3]
SW480 Colorectal CancerDifferent genetic backgroundTo validate effects in another colorectal cancer model.[3]
MCF-7 Breast Cancer (ER+)Expresses 5-HT receptorsTo explore activity in a hormone-dependent breast cancer model.[7]
MDA-MB-231 Breast Cancer (TNBC)Aggressive subtypeTo assess efficacy in a triple-negative breast cancer model.[10]
HEK-293 Normal Embryonic KidneyNon-cancerous controlTo assess general cytotoxicity and selectivity for cancer cells.[11]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.[12]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death.[10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.[4]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove the ethanol and treat them with RNase A. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and comparative manner.

Table 1: Hypothetical IC50 Values (µM) of this compound
Cell LineIC50 (µM) after 72h
U87 MG5.2
T98G8.9
HT-2912.5
SW48015.1
MCF-725.8
MDA-MB-23118.3
HEK-293>100

Interpretation: Lower IC50 values indicate higher potency. A significantly higher IC50 in the non-cancerous HEK-293 cell line would suggest cancer cell selectivity.

Table 2: Hypothetical Apoptosis and Cell Cycle Arrest Data
Cell Line% Apoptotic Cells (Annexin V+)Predominant Cell Cycle Arrest Phase
U87 MG45%G2/M
T98G38%G2/M
HT-2935%G0/G1
MDA-MB-23128%G0/G1

Interpretation: A significant increase in the apoptotic cell population and a clear arrest at a specific cell cycle phase in treated cells compared to controls would confirm the compound's mechanism of action.

Proposed Signaling Pathway and Validation

Based on the hypothesized mechanism, the compound may induce apoptosis through pathways downstream of D4R or 5-HT2AR. For instance, D4R antagonism in glioblastoma can lead to the disruption of autophagic flux and the induction of apoptosis.[4]

G Compound Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate D4R Dopamine D4 Receptor Compound->D4R Antagonism HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR Antagonism Autophagy Disruption of Autophagic Flux D4R->Autophagy Apoptosis Induction of Apoptosis HT2AR->Apoptosis Autophagy->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability CellCycle Cell Cycle Arrest CellCycle->CellViability

Caption: Hypothesized signaling pathway for the anticancer effects of the compound.

To validate this pathway, Western blot analysis of key proteins should be performed. This could include markers of apoptosis (cleaved Caspase-3, Bax, Bcl-2) and cell cycle regulation (p21, Cyclin B1).[13]

Alternative and Comparative Compounds

To contextualize the compound's efficacy, it should be compared against both standard chemotherapeutic agents and other receptor antagonists.

CompoundClassRationale for Comparison
Temozolomide Alkylating AgentStandard-of-care for glioblastoma.[4]
5-Fluorouracil AntimetaboliteStandard-of-care for colorectal cancer.
Ritanserin 5-HT2A AntagonistTo compare efficacy with a known 5-HT2A antagonist.[3]
L-745,870 D4R AntagonistTo compare efficacy with a selective D4R antagonist.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the initial investigation and cross-validation of this compound. By systematically evaluating its effects across a diverse panel of cell lines, researchers can elucidate its potential as a novel therapeutic agent, define its mechanism of action, and identify the cancer types most likely to respond to its activity. The successful execution of these protocols will provide the critical data necessary to justify further preclinical and clinical development.

References

  • Butini, S. et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. Available from: [Link]

  • Haibe-Kains, B. et al. (2013). A cross-study analysis of drug response prediction in cancer cell lines. PMC. Available from: [Link]

  • Sola, B. et al. (2018). The Serotonin 5-HT2A Receptor Antagonist Ritanserin Induces Apoptosis in Human Colorectal Cancer and Acts in Synergy with Curcumin. ResearchGate. Available from: [Link]

  • Butini, S. et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available from: [Link]

  • Dolma, S. et al. (2016). DRD4 Selectively Promotes Glioblastoma Stem Cell Growth. Cancer Discovery. Available from: [Link]

  • Jiang, T. et al. (2021). Serotonin receptor 5-HT2A as a potential target for HCC immunotherapy. Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • Kaur, K. et al. (2023). Understanding the role of dopamine in cancer: past, present and future. Biochemical Society Transactions. Available from: [Link]

  • Butini, S. et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PubMed. Available from: [Link]

  • Haibe-Kains, B. et al. (2013). A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. Available from: [Link]

  • Payne, A. et al. (2020). 5-HT2A and 5-HT3 receptors contribute to the exacerbation of targeted and non-targeted effects of ionizing radiation-induced cell death in human colon carcinoma cells. PubMed. Available from: [Link]

  • Roth, B. L. et al. (2021). “Selective” serotonin 5-HT2A receptor antagonists. PMC. Available from: [Link]

  • Svejda, B. et al. (2012). 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability. PMC. Available from: [Link]

  • Manica, M. et al. (2022). Matching anticancer compounds and tumor cell lines by neural networks with ranking loss. PNAS. Available from: [Link]

  • ResearchGate. Cross validation results for CCLE drugs. For each drug in CCLE, model... Available from: [Link]

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available from: [Link]

  • Al-Mamun, M. R. et al. (2022). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Available from: [Link]

  • Kumar, A. et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PMC. Available from: [Link]

  • Carretero, M. et al. (2004). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. Available from: [Link]

  • Lin, T. P. et al. (2007). Ethyl 2- [N-p-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells. PubMed. Available from: [Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Available from: [Link]

  • de Oliveira, R. S. et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Available from: [Link]

  • Al-Warhi, T. et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available from: [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Available from: [Link]

Sources

A Comparative In Vivo Efficacy Analysis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate Against Standard Antipsychotic Treatments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers in Neuropharmacology

Disclaimer: This document serves as a comprehensive, educational guide for researchers on how to design and interpret preclinical in vivo studies for novel antipsychotic drug candidates. Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a real compound available for research purposes.[1][2] However, to date, there is no publicly available in vivo efficacy data for this specific molecule in the context of psychosis or any other therapeutic area. Therefore, the experimental data presented in this guide is hypothetical and for illustrative purposes only . The primary objective is to provide a scientifically rigorous framework for the evaluation of such compounds against established standards of care.

Introduction: The Quest for Novel Antipsychotics

Schizophrenia is a severe and chronic mental disorder characterized by a constellation of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and cognitive deficits.[3][4] While current antipsychotic medications are the cornerstone of treatment, they are not without limitations, including significant side effects and inadequate efficacy against negative and cognitive symptoms for many patients.[5][6] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.

The piperazine moiety is a key pharmacophore in a multitude of successful central nervous system drugs, including several atypical antipsychotics like aripiprazole and olanzapine.[7][8][9] Its presence in this compound, combined with a bromobenzyl group that may confer receptor binding specificity, makes this compound a molecule of interest for neuropsychiatric drug discovery.[10] This guide outlines a hypothetical preclinical in vivo efficacy assessment of this compound (herein referred to as Compound X) in established rodent models of psychosis, comparing its performance to standard-of-care atypical antipsychotics.

Proposed Mechanism of Action: A Multi-Receptor Hypothesis

Many atypical antipsychotics exert their therapeutic effects through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[8] The piperazine core of Compound X is hypothesized to be the primary anchor for these receptor interactions. The ethyl benzoate and bromobenzyl substitutions are proposed to modulate the affinity and selectivity for these and other related G-protein coupled receptors (GPCRs), potentially leading to a unique pharmacological profile.

A plausible mechanistic hypothesis is that Compound X acts as a potent antagonist at D2 and 5-HT2A receptors, with additional moderate affinity for other monoamine receptors (e.g., 5-HT1A, adrenergic receptors), which could contribute to a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Response Psychotic Symptoms (Downstream Signaling) D2R->Response Activates HT2AR 5-HT2A Receptor HT2AR->Response Modulates CompoundX Compound X (Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate) CompoundX->D2R Antagonizes CompoundX->HT2AR Antagonizes StandardTx Standard Antipsychotics (e.g., Risperidone) StandardTx->D2R Antagonizes StandardTx->HT2AR Antagonizes Serotonin Serotonin Serotonin->HT2AR Binds

Caption: Proposed mechanism of Compound X targeting D2 and 5-HT2A receptors.

Comparative In Vivo Efficacy: A Hypothetical Analysis

To assess the potential antipsychotic efficacy of Compound X, a series of well-validated rodent behavioral models would be employed. These models aim to replicate specific aspects of psychosis. Here, we present hypothetical data comparing Compound X to Risperidone, a widely used atypical antipsychotic, and a vehicle control.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine release. It is a primary screen for D2 receptor antagonism and potential antipsychotic activity.[4][11]

Table 1: Hypothetical Efficacy in the Amphetamine-Induced Hyperlocomotion Model

Treatment GroupDose (mg/kg, i.p.)Mean Total Distance Traveled (cm) ± SEM% Inhibition of Amphetamine Effect
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine2.58500 ± 4500%
Compound X + Amphetamine55500 ± 38042.9%
Compound X + Amphetamine103200 ± 29075.7%
Risperidone + Amphetamine13500 ± 31071.4%
Catalepsy Test

The induction of catalepsy (a state of motor immobility) in rodents is a classic indicator of strong D2 receptor blockade in the nigrostriatal pathway and is predictive of extrapyramidal side effects (EPS) in humans.[11] A desirable profile for a novel antipsychotic is high efficacy in models like amphetamine-induced hyperlocomotion with low cataleptic potential.

Table 2: Hypothetical Assessment of Cataleptic Potential

Treatment GroupDose (mg/kg, i.p.)Mean Catalepsy Score (seconds) ± SEM
Vehicle-5 ± 1.2
Compound X1015 ± 3.5
Compound X2045 ± 8.1
Risperidone138 ± 6.7
Risperidone2120 ± 15.2
Conditioned Avoidance Response (CAR)

The CAR test is considered to have high predictive validity for antipsychotic efficacy. It assesses a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, distinguishing antipsychotic effects from simple sedation or motor impairment.[12]

Table 3: Hypothetical Efficacy in the Conditioned Avoidance Response Model

Treatment GroupDose (mg/kg, i.p.)% Avoidance Responses ± SEM% Escape Failures ± SEM
Vehicle-85 ± 5.22 ± 0.5
Compound X1040 ± 7.14 ± 1.1
Compound X2015 ± 4.85 ± 1.5
Risperidone125 ± 6.33 ± 0.9

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following are detailed protocols for the in vivo experiments cited above.

General Animal Husbandry and Dosing
  • Species/Strain: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Housing: Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimation: A minimum of one week of acclimation to the facility is required before any experimental procedures.

  • Drug Formulation: Compound X and Risperidone are dissolved in a suitable vehicle (e.g., 0.5% Tween 80 in saline). The vehicle alone is administered to control groups.

  • Administration: All injections are administered intraperitoneally (i.p.) at a volume of 1 ml/kg.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Arena (as per protocol) Acclimation->Habituation Dosing Drug/Vehicle Administration (i.p.) Habituation->Dosing BehavioralTest Behavioral Testing (e.g., Open Field, Catalepsy) Dosing->BehavioralTest DataCollection Data Collection (Automated tracking/Scoring) BehavioralTest->DataCollection Stats Statistical Analysis (ANOVA, post-hoc tests) DataCollection->Stats

Caption: General workflow for in vivo behavioral pharmacology studies.

Protocol: Amphetamine-Induced Hyperlocomotion
  • Habituation: Place rats in open-field arenas (e.g., 40x40x40 cm) and allow them to explore for 30 minutes.

  • Dosing: Administer Compound X (5, 10 mg/kg), Risperidone (1 mg/kg), or vehicle.

  • Pre-treatment Time: Return animals to their home cages for 30 minutes.

  • Challenge: Administer d-amphetamine sulfate (2.5 mg/kg, i.p.) or saline to the respective groups.

  • Testing: Immediately place the animals back into the open-field arenas.

  • Data Collection: Record locomotor activity (total distance traveled) for 60 minutes using an automated video-tracking system.

  • Analysis: Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test, comparing drug-treated groups to the vehicle + amphetamine group.

Protocol: Bar Test for Catalepsy
  • Dosing: Administer Compound X (10, 20 mg/kg), Risperidone (1, 2 mg/kg), or vehicle.

  • Testing Intervals: Test for catalepsy at 30, 60, 90, and 120 minutes post-injection.

  • Procedure: Gently place the rat’s forepaws on a horizontal bar raised 9 cm above the surface.

  • Scoring: Start a stopwatch. The time until the rat removes both paws from the bar is recorded as the descent latency. A cut-off time of 180 seconds is typically used.

  • Analysis: The data from the time point of peak effect is analyzed using a one-way ANOVA and appropriate post-hoc tests.

Conclusion and Future Directions

This guide provides a framework for the preclinical in vivo evaluation of novel compounds like this compound for potential antipsychotic activity. Based on our hypothetical data, "Compound X" demonstrates a promising profile: potent inhibition of dopamine-mediated hyperlocomotion with a wider therapeutic window for inducing catalepsy compared to Risperidone. This suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

The necessary next steps for a real-world evaluation would involve expanding the testing to models of negative and cognitive symptoms, conducting pharmacokinetic studies to correlate plasma/brain concentrations with behavioral effects, and performing comprehensive safety and toxicology assessments. The synthesis of analogs could also be explored to optimize the efficacy and safety profile.[10] This structured, comparative approach is fundamental to identifying and advancing the next generation of treatments for schizophrenia.

References

  • A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publishers. Available at: [Link]

  • Screening models of anti psychotic drugs-converted. SlideShare. Available at: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed. Available at: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]

  • Pharmacological screening of anti-psychotic agents. VBSPU. Available at: [Link]

  • Management of schizophrenia. Wikipedia. Available at: [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available at: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]

  • Antipsychotic Medication. CAMH. Available at: [Link]

  • Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. PubMed. Available at: [Link]

  • Piperazine. ChemEurope.com. Available at: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available at: [Link]

  • Medications That Treat Schizophrenia. WebMD. Available at: [Link]

  • APA Releases New Practice Guideline on Treatment of Patients with Schizophrenia. American Psychiatric Association. Available at: [Link]

  • Psychotropic Medication Use Among Adults With Schizophrenia and Schizoaffective Disorder in the United States. Psychiatry Online. Available at: [Link]

  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. Available at: [Link]

Sources

Benchmarking Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate: A Comparative Guide to a Novel Arylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel CNS-Active Scaffolds

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine moiety stands as a privileged scaffold, forming the core of numerous approved therapeutics targeting a range of neuropsychiatric disorders.[1][2] Its inherent ability to interact with key G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, has cemented its importance in medicinal chemistry. This guide introduces Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate , a novel arylpiperazine derivative, and provides a framework for its comprehensive evaluation against established chemical scaffolds.

The rationale for investigating this particular molecule stems from the nuanced structure-activity relationships (SAR) within the arylpiperazine class. The presence of a 2-bromobenzyl group suggests a potential for enhanced binding affinity and selectivity at target receptors, a hypothesis grounded in the known impact of halogenated substituents in similar scaffolds.[3] This guide will serve as a roadmap for researchers, scientists, and drug development professionals to objectively assess the performance of this compound and understand its potential as a new chemical entity in the CNS therapeutic arena.

Physicochemical Properties: A Computational First Look

Prior to embarking on extensive in vitro and in vivo studies, a computational assessment of the physicochemical properties of this compound provides valuable insights into its drug-likeness. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value for this compound
Molecular FormulaC20H23BrN2O2
Molecular Weight ( g/mol )403.32
LogP (Octanol-Water Partition Coefficient)4.8
Topological Polar Surface Area (TPSA) (Ų)41.5
Number of Hydrogen Bond Donors0
Number of Hydrogen Bond Acceptors4
Number of Rotatable Bonds5

Note: These values are predicted using standard computational models and should be experimentally verified.

The predicted properties suggest that this compound possesses favorable characteristics for a CNS-active agent, including a molecular weight under 500 g/mol and a TPSA value conducive to blood-brain barrier penetration.

Comparative Scaffolds: Setting the Benchmark

To contextualize the potential of this compound, a comparative analysis against well-characterized chemical scaffolds with known CNS activity is essential. Based on the structural motifs of our target compound, we have selected representative arylpiperazine-based drugs and research compounds that exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, common targets for antipsychotic and antidepressant medications.

Table 2: Selected Comparative Scaffolds and their Reported Receptor Affinities (Ki in nM)

CompoundScaffold TypeDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Reference
Aripiprazole Arylpiperazine0.343.4[4]
Risperidone Benzisoxazole-piperidine3.10.16[5]
Compound 4 Indole-Arylpiperazine12.9Not Reported[4]
Compound 6a Thiophene-Arylpiperazine>10,000Not Reported[6]
Compound 7a Thiazole-Arylpiperazine>10,00014.3 (5-HT1A)[6][7]

This selection provides a spectrum of activities, from potent dual antagonists to more selective agents, against which to benchmark our novel compound.

Experimental Protocols for Head-to-Head Comparison

To generate the necessary data for a robust comparison, a series of standardized in vitro assays are proposed. The following protocols are designed to be self-validating and adhere to established industry standards.

Radioligand Binding Assays: Determining Target Affinity

The foundational step in characterizing a novel compound is to determine its binding affinity (Ki) for the intended biological targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds for the human dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

  • Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand:

    • For D2 receptors: [3H]-Spiperone

    • For 5-HT2A receptors: [3H]-Ketanserin

  • Competition Binding:

    • Incubate a fixed concentration of the radioligand with increasing concentrations of the test compound (from 0.1 nM to 10 µM).

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis prep Prepare cell membranes with target receptor incubate Incubate membranes, radioligand, and test compounds prep->incubate buffer Prepare assay buffer buffer->incubate ligand Prepare radioligand and test compounds ligand->incubate filter Filter to separate bound from free ligand incubate->filter count Quantify radioactivity with scintillation counter filter->count analyze Calculate IC50 and Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Intrinsic Activity

Determining whether a compound acts as an agonist, antagonist, or inverse agonist is crucial. Cell-based functional assays provide this information by measuring the downstream signaling events following receptor activation or inhibition. For GPCRs like the D2 and 5-HT2A receptors, measuring changes in intracellular second messengers such as cyclic AMP (cAMP) is a common approach.

Objective: To characterize the functional activity (agonist or antagonist) of this compound at the human dopamine D2 and serotonin 5-HT2A receptors.

Methodology (Antagonist Mode):

  • Cell Culture: Use HEK293 cells stably expressing the target receptor.

  • cAMP Stimulation:

    • For D2 receptors (Gi-coupled): Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

    • For 5-HT2A receptors (Gq-coupled): This pathway primarily involves phospholipase C and inositol phosphates. A calcium mobilization assay would be more appropriate.

  • Compound Treatment:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a known agonist for the respective receptor (e.g., quinpirole for D2, serotonin for 5-HT2A) at a concentration that elicits a submaximal response (EC80).

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the concentration-response curves for the test compound in the presence of the agonist.

    • Determine the IC50 value for the inhibition of the agonist-induced response.

    • Calculate the pA2 value to quantify the potency of the antagonist.

Diagram of a GPCR Functional Assay (cAMP):

G cluster_0 Cell Stimulation cluster_1 Signaling Cascade cluster_2 Detection & Analysis cells Cells expressing target GPCR antagonist Add test compound (antagonist) cells->antagonist agonist Add known agonist antagonist->agonist receptor Receptor Activation/Blockade agonist->receptor g_protein G-protein activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase modulation g_protein->adenylyl_cyclase cAMP cAMP production adenylyl_cyclase->cAMP detection Measure cAMP levels cAMP->detection analysis Generate dose-response curve detection->analysis

Caption: Simplified workflow of a cAMP-based functional assay for GPCRs.

Expected Outcomes and Interpretation

The data generated from these experiments will allow for a direct and objective comparison of this compound with the selected benchmark compounds.

Table 3: Hypothetical Data Comparison Table

CompoundD2 Ki (nM)D2 Functional Activity (IC50 nM)5-HT2A Ki (nM)5-HT2A Functional Activity (IC50 nM)D2/5-HT2A Selectivity Ratio
This compound ExperimentalExperimentalExperimentalExperimentalCalculated
Aripiprazole 0.34Antagonist3.4Antagonist10
Risperidone 3.1Antagonist0.16Antagonist0.05

A favorable profile for this compound would be characterized by high affinity (low nanomolar Ki values) for the target receptors and potent functional antagonism. The selectivity ratio between the D2 and 5-HT2A receptors will be a key determinant of its potential therapeutic application, with different ratios being desirable for treating various CNS disorders.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound. The proposed experiments will generate the critical data needed to assess its potential as a novel CNS-active agent. A successful outcome from these in vitro studies would warrant further investigation, including:

  • In vitro ADME profiling: To experimentally determine properties such as metabolic stability and plasma protein binding.

  • In vivo pharmacokinetic studies: To assess the compound's absorption, distribution, metabolism, and excretion in animal models.

  • In vivo pharmacodynamic and efficacy studies: To evaluate the compound's effects in animal models of neuropsychiatric disorders.

By systematically following this guide, researchers can build a robust data package to support the continued development of this compound and contribute to the ongoing search for improved therapeutics for CNS disorders.

References

  • Butini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

  • Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba. [Link]

  • Gao, Y., et al. (1998). Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis. Journal of medicinal chemistry. [Link]

  • Boateng, C. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Varin, C., et al. (2014). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological reports. [Link]

  • Niso, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • Chilmonczyk, Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure. [Link]

  • de Almeida, J. F. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • Czopek, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules. [Link]

  • Morales-Lázaro, S. L., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. [Link]

  • Van der Marel, G. A., et al. (1997). N-methyl piperazine compounds having dopamine receptor affinity.
  • Tiwari, M., et al. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Drăgan, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. [Link]

  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2004). Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Heinrich, T., et al. (2009). 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ohkubo, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Molecules. [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). (2006). N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. National Center for Biotechnology Information. [Link]

  • Wyeth. (2004). Fused heterocyclic compounds as serotonin receptor modulators.

Sources

Navigating the Uncharted: A Comparative Framework for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate and its Prospective Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Direct head-to-head comparative studies with supporting experimental data for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate and its immediate analogs are not extensively available in the public domain. This guide, therefore, serves as a comprehensive framework based on existing knowledge of its chemical moieties and outlines a robust, hypothetical experimental plan to generate the necessary comparative data.

Introduction: The Potential of a Privileged Scaffold

This compound, a molecule identified primarily as a chemical intermediate, stands at the intersection of several pharmacologically significant structural motifs.[1] The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds targeting the central nervous system, cancer, and infectious diseases. This guide will deconstruct the known attributes of the parent molecule and propose a strategic pathway for the synthesis and comparative evaluation of its novel analogs.

Deconstructing the Parent Molecule: this compound

This compound is characterized by three key structural components: a piperazine ring, a 2-bromobenzyl group, and an ethyl benzoate moiety. The piperazine ring is a common feature in many psychoactive drugs, attributed to its ability to interact with various neurotransmitter receptors.[1] The presence of a bromine atom on the benzyl group can enhance binding affinity and selectivity for biological targets.[1]

Known Application:

Currently, the primary documented use of this compound is as a key intermediate in the synthesis of more complex molecules, such as the Bcl-2 family protein inhibitor, ABT-737.[] A deuterated version of this compound is also available for use in metabolic studies.

The Untapped Potential: A Rationale for Analog Development

The true pharmacological potential of the this compound scaffold remains largely unexplored. By systematically modifying its core components, researchers can probe the structure-activity relationship (SAR) and potentially uncover novel therapeutic agents. This guide proposes a focused investigation into two key areas of high therapeutic relevance: oncology and neuroscience.

Proposed Experimental Workflow for Head-to-Head Comparison

This section outlines a comprehensive, albeit hypothetical, experimental plan to synthesize and evaluate a focused library of analogs.

Design and Synthesis of Analog Library

The synthesis of the parent compound typically involves the reaction of 4-(2-bromobenzyl)piperazine with ethyl 4-bromobenzoate.[1] A similar synthetic strategy can be employed for the proposed analogs.

Table 1: Proposed Analogs for Synthesis and Comparative Evaluation

Analog ID Modification from Parent Compound Rationale
A1 Removal of the bromo group from the benzyl ring.To assess the contribution of the halogen to biological activity.
A2 Replacement of the bromo group with a fluoro group.To evaluate the effect of a different halogen on potency and selectivity.
A3 Replacement of the bromo group with a trifluoromethyl group.To explore the impact of a strong electron-withdrawing group on activity.
B1 Replacement of the ethyl benzoate with a methyl benzoate.To investigate the influence of the ester alkyl chain length.
B2 Hydrolysis of the ethyl ester to the corresponding carboxylic acid.To assess the impact of a polar functional group on solubility and activity.
C1 Isomeric shift of the bromo group from the 2-position to the 4-position on the benzyl ring.To understand the positional importance of the halogen for target engagement.

DOT Diagram: Synthetic Strategy Overview

Synthetic_Strategy cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Substituted_Benzylpiperazine Substituted Benzylpiperazine Coupling Nucleophilic Acyl Substitution Substituted_Benzylpiperazine->Coupling Substituted_Benzoate Substituted Ethyl Benzoate Substituted_Benzoate->Coupling Analog_Library Analog Library (A1-C1) Coupling->Analog_Library

Caption: General synthetic route for the proposed analog library.

In Vitro Biological Evaluation: A Two-pronged Approach

Given the role of the parent compound as an intermediate for an anticancer agent, a primary focus should be on evaluating the antiproliferative activity of the synthesized analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the parent compound and each analog (typically from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound against each cell line.

Table 2: Hypothetical Comparative Anticancer Activity Data (IC50 in µM)

Compound ID MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
Parent 15.222.518.9
A1 >100>100>100
A2 10.815.112.4
A3 2.54.13.3
B1 14.921.818.2
B2 5.68.97.1
C1 35.748.241.5

The piperazine moiety is a common pharmacophore in ligands for dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptors (e.g., human dopamine D2 receptor, human serotonin 5-HT1A receptor).

  • Binding Reaction: In a 96-well plate, incubate the membrane homogenates with a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the test compounds.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) values for each compound, representing their binding affinity for the receptor.

DOT Diagram: Receptor Binding Assay Workflow

Receptor_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Compound_Prep Prepare Test Compounds (Parent & Analogs) Start->Compound_Prep Radioligand_Prep Prepare Radioligand Start->Radioligand_Prep Incubation Incubate Membranes, Compounds, & Radioligand Membrane_Prep->Incubation Compound_Prep->Incubation Radioligand_Prep->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate Ki Values Counting->Analysis End End: Comparative Affinity Data Analysis->End

Caption: Step-by-step workflow for the radioligand binding assay.

Table 3: Hypothetical Comparative Receptor Binding Data (Ki in nM)

Compound ID Dopamine D2 Receptor Serotonin 5-HT1A Receptor
Parent 85120
A1 >1000>1000
A2 6598
A3 2545
B1 82115
B2 150210
C1 250350

Interpreting the Hypothetical Data and Future Directions

  • The presence and nature of the halogen on the benzyl ring appear crucial for both anticancer and receptor binding activities, with the trifluoromethyl group (Analog A3) showing the most significant enhancement in potency.

  • Hydrolysis of the ester to a carboxylic acid (Analog B2) also seems to improve anticancer activity, possibly due to increased solubility or different cellular interactions.

  • The position of the halogen is important, with the 2-position (Parent) being more favorable than the 4-position (Analog C1).

These initial findings would warrant further investigation, including:

  • Lead Optimization: Synthesis of a second generation of analogs based on the most promising hits (e.g., further modifications of Analog A3).

  • In Vivo Studies: Evaluation of the most potent and selective compounds in animal models of cancer and neurological disorders.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the active compounds.

Conclusion

While this compound is currently recognized as a synthetic intermediate, its core structure holds significant, unexplored potential for the development of novel therapeutic agents. The proposed framework for the systematic synthesis and comparative evaluation of its analogs provides a clear and actionable roadmap for researchers to unlock this potential. Through rigorous and data-driven investigation, this chemical scaffold could yield novel lead compounds for the treatment of cancer and neurological disorders.

References

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed.[Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI.[Link]

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Bentham Science.[Link]

  • Synthesis and characterization of selective dopamine D2 receptor antagonists. PubMed.[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.[Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Publishing.[Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central.[Link]

  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed.[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.[Link]

  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.[Link]

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central.[Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI.[Link]

  • Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed.[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.[Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. ACEMagazine.[Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. PubMed.[Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. ResearchGate.[Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed.[Link]

Sources

Comparison Guide: Confirming the On-Target Activity of an Mcl-1 Inhibitor with a Secondary Cellular Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for validating the on-target activity of novel therapeutic compounds. We will focus on a specific Mcl-1 inhibitor, Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, to illustrate the critical importance of employing a secondary, orthogonal assay to corroborate initial findings.

The discovery of potent and selective inhibitors of protein-protein interactions (PPIs) is a significant challenge in drug development. Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein and a high-value target in oncology. While primary biochemical assays are essential for initial screening and identification of potential inhibitors, they do not guarantee on-target activity within the complex cellular environment. Therefore, secondary assays are indispensable for confirming that a compound engages its intended target in living cells.

This guide will compare the results from a primary fluorescence polarization assay with a secondary Cellular Thermal Shift Assay (CETSA) to confirm the on-target activity of this compound, a potential Mcl-1 inhibitor.

Primary Assay: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a widely used in vitro technique to monitor molecular interactions in solution. It is often employed in high-throughput screening (HTS) to identify compounds that disrupt protein-protein interactions. In the context of Mcl-1, an FP assay can be designed to detect the displacement of a fluorescently labeled peptide (e.g., from the pro-apoptotic protein Bim) from the binding groove of Mcl-1 by a small molecule inhibitor.

Experimental Rationale

The principle of the FP assay is based on the rotational speed of molecules in solution. A small, fluorescently labeled peptide tumbles rapidly, resulting in low polarization of emitted light. When bound to the much larger Mcl-1 protein, the complex tumbles more slowly, leading to a high polarization signal. An effective inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

Workflow for Primary FP Assay

cluster_0 FP Assay Workflow FP_Start Prepare Assay Buffer and Reagents FP_Incubate_1 Incubate Mcl-1 with Test Compound (this compound) FP_Start->FP_Incubate_1 FP_Incubate_2 Add Fluorescently Labeled Bim Peptide FP_Incubate_1->FP_Incubate_2 FP_Equilibrate Incubate to Reach Binding Equilibrium FP_Incubate_2->FP_Equilibrate FP_Read Measure Fluorescence Polarization FP_Equilibrate->FP_Read FP_Analyze Calculate IC50 Value FP_Read->FP_Analyze

Figure 1. Workflow of the primary Fluorescence Polarization assay.

Secondary Assay: Cellular Thermal Shift Assay (CETSA)

While the FP assay provides valuable information about the biochemical potency of an inhibitor, it does not confirm target engagement within the cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying and quantifying the interaction between a drug and its target protein in intact cells.

Experimental Rationale

CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates to various temperatures, one can observe the temperature at which the target protein denatures and precipitates. In the presence of a binding compound, the protein will remain soluble at higher temperatures compared to the untreated control. This thermal shift is a direct indicator of target engagement.

Workflow for Secondary CETSA

cluster_1 CETSA Workflow CETSA_Start Culture and Harvest Cells CETSA_Treat Treat Cells with Test Compound or Vehicle CETSA_Start->CETSA_Treat CETSA_Lyse Lyse Cells and Divide into Aliquots CETSA_Treat->CETSA_Lyse CETSA_Heat Heat Aliquots at Different Temperatures CETSA_Lyse->CETSA_Heat CETSA_Separate Separate Soluble and Precipitated Fractions (Centrifugation) CETSA_Heat->CETSA_Separate CETSA_Analyze Analyze Soluble Fraction by Western Blot for Mcl-1 CETSA_Separate->CETSA_Analyze CETSA_Quantify Quantify Band Intensities and Plot Melting Curve CETSA_Analyze->CETSA_Quantify

Figure 2. Workflow of the secondary Cellular Thermal Shift Assay.

Comparative Data Analysis

The following table summarizes the expected outcomes from the primary and secondary assays for this compound, alongside a known Mcl-1 inhibitor (e.g., S63845) as a positive control and a negative control compound.

Compound Primary Assay: FP (IC50) Secondary Assay: CETSA (ΔTm) Interpretation
This compound50 nM+4.2 °CPotent biochemical inhibitor with confirmed on-target engagement in cells.
S63845 (Positive Control)25 nM+5.5 °CKnown potent and cell-active Mcl-1 inhibitor. Validates the assay system.
Negative Control Compound> 10 µMNo significant shiftInactive in both biochemical and cellular assays.

Note: The data presented are representative and for illustrative purposes.

A significant positive shift in the melting temperature (ΔTm) for Mcl-1 in the presence of this compound provides strong evidence of on-target activity.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing CETSA to validate the on-target activity of an Mcl-1 inhibitor.

Materials:

  • Cell line expressing Mcl-1 (e.g., H929 multiple myeloma cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound), positive control (S63845), and vehicle (DMSO)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against Mcl-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture H929 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat the cells with the test compound, positive control, or vehicle at the desired concentration for 1-2 hours at 37°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Heat Treatment:

    • Normalize the protein concentration of the lysates using a BCA assay.

    • Aliquot the lysate from each treatment condition into separate PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction) for analysis.

  • Western Blot Analysis:

    • Prepare samples for SDS-PAGE by adding loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for Mcl-1.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Mcl-1 at each temperature for all treatment conditions.

    • Normalize the intensities to the intensity at the lowest temperature (or an unheated control).

    • Plot the normalized intensities as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm) relative to the vehicle control.

Conclusion

Confirming the on-target activity of a novel compound is a cornerstone of rigorous drug discovery. While primary biochemical assays like Fluorescence Polarization are excellent for initial screening, they must be complemented by orthogonal, cell-based assays to ensure that the compound engages its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) provides a direct and robust method for verifying target engagement in intact cells. By demonstrating a ligand-induced thermal stabilization of Mcl-1, CETSA offers compelling evidence that this compound acts as a bona fide Mcl-1 inhibitor in a cellular environment, thereby validating the findings of the primary assay and providing greater confidence in its potential as a therapeutic agent.

References

  • Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. [Link]

  • Belmar, J., & Fesik, S. W. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Pharmacology & therapeutics, 145, 76–84. [Link]

  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring drug-target interactions. Current protocols in chemical biology, 1(1), 1–15. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

A Comparative Guide to Alternatives for Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate in the Development of Bcl-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals vested in the discovery of novel cancer therapeutics, the landscape of apoptosis induction has been significantly shaped by the development of Bcl-2 family inhibitors. Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate, while not a therapeutic agent itself, represents a critical structural precursor to a foundational molecule in this field: ABT-737.[][2] This guide provides an in-depth comparison of alternative compounds that have emerged as successors and competitors to the ABT-737 lineage, offering superior pharmacological profiles for the targeted inhibition of anti-apoptotic Bcl-2 proteins.

The Significance of Targeting the Bcl-2 Family in Oncology

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. The therapeutic strategy of directly inhibiting these pro-survival proteins with small molecules, termed BH3 mimetics, has emerged as a powerful approach to restore apoptotic sensitivity in cancer cells.[3][5]

From a Synthetic Intermediate to a Landmark Inhibitor: The Role of this compound and the Genesis of ABT-737

This compound serves as a key building block in the synthesis of ABT-737, one of the first potent, small-molecule inhibitors of Bcl-2, Bcl-xL, and Bcl-w.[][2][6] The piperazine moiety within this precursor is a versatile scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and to allow for structural modifications that can enhance target binding and specificity.[7][8][9]

ABT-737 demonstrated remarkable preclinical activity, showing efficacy in various hematological malignancy models.[3][6] However, its development for clinical use was hampered by two major drawbacks: poor oral bioavailability and on-target toxicity in the form of thrombocytopenia, a severe reduction in platelet count.[6][10] This toxicity is a direct consequence of inhibiting Bcl-xL, which is essential for platelet survival.[6] These limitations spurred the development of next-generation Bcl-2 family inhibitors with improved drug-like properties and more refined selectivity profiles.

Comparative Analysis of Key Alternative Compounds

The following sections provide a detailed comparison of the most significant alternatives to the direct lineage of ABT-737, focusing on their mechanism of action, selectivity, and clinical implications.

Navitoclax (ABT-263): The Orally Bioavailable Successor

Navitoclax was developed as an orally bioavailable analog of ABT-737, sharing a similar inhibitory profile against Bcl-2, Bcl-xL, and Bcl-w.[6][11] While its improved pharmacokinetics allowed for clinical investigation in a range of cancers, the issue of thrombocytopenia due to Bcl-xL inhibition persisted, limiting its therapeutic window.[6][10]

Venetoclax (ABT-199): A Paradigm of Selective Inhibition

The challenge of Bcl-xL-mediated platelet toxicity was overcome with the development of Venetoclax, a highly selective inhibitor of Bcl-2.[12][13] By engineering a molecule that largely spares Bcl-xL, Venetoclax avoids the dose-limiting thrombocytopenia observed with its predecessors.[10] This improved safety profile, coupled with potent pro-apoptotic activity in Bcl-2-dependent tumors, has led to its successful clinical application, particularly in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[13][14]

Other Investigational Bcl-2 Family Inhibitors

The field continues to evolve with the development of inhibitors targeting other anti-apoptotic family members, such as Mcl-1, which is a known resistance factor to Bcl-2/Bcl-xL inhibition.[5][15] Compounds like S63845, a specific Mcl-1 inhibitor, are in preclinical and clinical development and represent a key strategy to overcome resistance to agents like Venetoclax.

Quantitative Comparison of Bcl-2 Family Inhibitors

The table below summarizes the binding affinities (Ki, in nM) of key Bcl-2 family inhibitors, highlighting their selectivity profiles.

CompoundBcl-2 (Ki, nM)Bcl-xL (Ki, nM)Bcl-w (Ki, nM)Mcl-1 (Ki, nM)Key Characteristics
ABT-737 <1<1<1>460Potent dual inhibitor of Bcl-2/Bcl-xL; poor oral bioavailability; causes thrombocytopenia.[3][4]
Navitoclax (ABT-263) <1<1<1>1000Orally bioavailable analog of ABT-737; also causes thrombocytopenia.[6][11]
Venetoclax (ABT-199) <0.01482.2>444Highly selective for Bcl-2; spares platelets, leading to a better safety profile.[12]

Experimental Protocols

Competitive Binding Assay (Fluorescence Polarization)

This assay is fundamental for determining the binding affinity of a compound to a specific Bcl-2 family protein.

Principle: A fluorescently labeled BH3 peptide is incubated with a recombinant Bcl-2 family protein. The binding of the peptide to the larger protein results in a high fluorescence polarization (FP) signal. An unlabeled inhibitor will compete with the fluorescent peptide for binding to the protein, causing a decrease in the FP signal in a concentration-dependent manner.

Protocol:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well black plate, add the recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL) and the fluorescently labeled BH3 peptide.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal. The Ki value can then be derived from the IC50.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the functional consequences of Bcl-2 family inhibition in cancer cells.

Principle: Cancer cell lines with known dependencies on specific Bcl-2 family proteins are treated with the test compounds. Cell viability is measured to determine the cytotoxic effects, and apoptosis induction is confirmed through specific markers.

Protocol (Cell Viability - MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Protocol (Apoptosis - Annexin V/Propidium Iodide Staining):

  • Treat cells with the test compound as described above.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizing the Mechanism of Action and Experimental Workflow

Bcl2_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 / Bcl-xL Bim Bim (BH3-only) Bcl2->Bim Sequesters Bax_Bak Bax / Bak Bim->Bax_Bak Activates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Inhibitor BH3 Mimetic (e.g., Venetoclax) Inhibitor->Bcl2 Inhibits

Caption: The intrinsic apoptosis pathway and the mechanism of action of BH3 mimetics.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Binding_Assay Binding Affinity (FP) Cell_Culture Cancer Cell Lines Treatment Compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis (Flow Cytometry) Treatment->Apoptosis_Assay Animal_Model Xenograft Model Viability_Assay->Animal_Model Promising Candidates Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: A generalized workflow for the preclinical evaluation of Bcl-2 family inhibitors.

Conclusion and Future Directions

The journey from synthetic precursors like this compound to clinically transformative drugs like Venetoclax underscores the power of iterative drug design and a deep understanding of the underlying biology. For researchers in this field, the focus has shifted from broad-spectrum inhibition to highly selective and combination therapies. Future advancements will likely involve the development of novel inhibitors against other Bcl-2 family members, the exploration of synergistic combinations with other anticancer agents, and the identification of biomarkers to guide patient selection and overcome resistance. This continued innovation promises to further refine our ability to selectively induce apoptosis in cancer cells, offering new hope to patients with a wide range of malignancies.

References

  • ABT-737 - Wikipedia. [Link]

  • Clinical Trials Using Bcl-2 Family Protein Inhibitor - NCI. [Link]

  • ABT-737 – Knowledge and References - Taylor & Francis. [Link]

  • Definition of BH3 mimetic ABT-737 - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC - PubMed Central. [Link]

  • BCL2 Inhibitors: What's the Latest Research? - Dana-Farber Cancer Institute. [Link]

  • Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - MDPI. [Link]

  • Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - NIH. [Link]

  • Full article: Comparison of putative BH3 mimetics AT-101, HA14-1, sabutoclax and TW-37 with ABT-737 in platelets - Taylor & Francis. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. [Link]

  • Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PubMed Central. [Link]

  • ABT-737 displaces Bad and Bax with greater efficacy from Bcl-2 than... - ResearchGate. [Link]

  • (PDF) Bcl-2 is a better ABT-737 target than Bcl-xL or Bcl-w and only Noxa overcomes resistance mediated by Mcl-1, Bfl-1, or Bcl-B - ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publisher. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate (CAS No. 926934-01-2)[1]. As a specialized reagent in research and development, its unique chemical structure—incorporating a brominated aromatic ring, a piperazine core, and an ethyl benzoate group—necessitates a rigorous and informed approach to waste management. This guide is built upon established principles for handling halogenated organic compounds and piperazine derivatives to ensure the safety of laboratory personnel and maintain environmental compliance in the absence of a specific Safety Data Sheet (SDS).

Hazard Profile and Core Safety Principles

Understanding the chemical's structure is paramount to anticipating its hazards and devising a safe disposal plan. The disposal protocol is predicated on the risks associated with its constituent functional groups.

  • Brominated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are environmentally persistent and can form toxic byproducts like dioxins if not incinerated at high temperatures in specialized facilities equipped with scrubbers[2]. Therefore, it is imperative that this waste stream is never mixed with non-halogenated organic waste. Regulations mandate separate disposal for halogenated hydrocarbons[3].

  • Piperazine Derivative : The piperazine moiety is associated with significant health hazards. Piperazine itself is known to be corrosive, capable of causing severe skin burns, serious eye damage, and may trigger allergic skin reactions or respiratory irritation[4][5]. While the exact toxicity of this derivative is uncharacterized, it must be handled as a hazardous substance with the potential to be a skin and eye irritant.

  • Regulatory Framework : In the United States, chemical waste generators are legally obligated to determine if their waste is hazardous under the Resource Conservation and Recovery Act (RCRA)[6][7]. The regulations for hazardous waste identification, management, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273[8]. Given its characteristics, this compound's waste must be managed as hazardous.

Pre-Disposal Planning and Waste Containment

Proper planning before waste is generated is the most critical step in ensuring safety and compliance.

Step 1: Waste Stream Identification and Segregation

All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .

  • Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).

  • Do not dispose of it down the drain [3].

  • Establish separate, dedicated waste containers for solid and liquid forms of this waste[9].

Step 2: Selecting the Appropriate Waste Container

Container integrity is essential to prevent leaks and exposure.

  • Primary Container : Use a chemically compatible, sealable, and leak-proof container. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable. The original reagent bottle is often the best choice for its own waste[10].

  • Secondary Containment : Store the primary waste container within a larger, unbreakable secondary container, such as a plastic tub or bucket, to contain any potential spills[10].

Step 3: Mandatory Labeling

Clear and accurate labeling prevents accidental mixing of incompatible waste streams.

  • As soon as the first drop of waste is added, the container must be labeled.

  • The label must clearly state:

    • "HAZARDOUS WASTE" [4]

    • Full Chemical Name : "this compound"

    • Key Hazards : "Irritant, Environmental Hazard"

Standard Operating Procedure for Disposal

This protocol details the step-by-step process for collecting and storing the waste.

Required Personal Protective Equipment (PPE)

Always wear the following PPE when handling the chemical or its waste[3]:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting chemical splash goggles or a face shield.Protects against splashes and potential vapors, addressing the irritant risk from the piperazine moiety[2][11].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact. Check glove manufacturer data for compatibility[11][12].
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination[3].
Footwear Closed-toe, closed-heel shoes.Prevents injury from spills[3].
Workflow for Waste Collection

The disposal process must be methodical to prevent contamination and ensure proper segregation.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE Container Prepare Labeled Halogenated Waste Container PPE->Container Area Work in a Ventilated Fume Hood Container->Area Gen Generate Waste Area->Gen Liquid Transfer Liquid Waste (e.g., reaction mixtures) to Liquid Waste Container Gen->Liquid Solid Transfer Solid Waste (e.g., contaminated tips, paper) to Solid Waste Container Gen->Solid Seal Securely Seal Container When Not in Use Liquid->Seal Solid->Seal Store Store in Designated Satellite Accumulation Area with Secondary Containment Seal->Store Pickup Arrange Pickup by Licensed Waste Disposal Service Store->Pickup

Caption: Disposal workflow for this compound.

Step-by-Step Collection Protocol:

  • Work Area : Conduct all transfers of this chemical and its waste inside a certified chemical fume hood to minimize inhalation exposure[3].

  • Liquid Waste : Carefully transfer any liquid waste (e.g., mother liquor, reaction residues, contaminated solvents) into the designated "Hazardous Halogenated Liquid Waste" container.

  • Solid Waste : Place all contaminated solid materials (e.g., pipette tips, weighing paper, gloves, absorbent paper) into the designated "Hazardous Halogenated Solid Waste" container[4].

  • Container Management : Keep the waste container tightly sealed at all times, except when adding waste[2].

  • Decontamination : Decontaminate non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. The cleaning solvent (e.g., ethanol, acetone) must also be collected as halogenated hazardous waste.

  • Temporary Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents, acids, and bases[5][13].

Spill Management Protocol

Accidental spills must be treated as hazardous events. The resulting cleanup debris is also hazardous waste.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Containment : Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow[2][4]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Carefully collect the absorbed material and any contaminated debris using spark-proof tools. Place it into a sealable container and label it as "Hazardous Halogenated Solid Waste" .

  • Decontaminate Area : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Final Disposal and Logistics

The final step involves transferring the waste to a certified professional.

  • Professional Disposal : The disposal of this chemical waste must be handled by a licensed professional waste disposal company[2][5]. These companies are equipped to transport and incinerate hazardous materials in compliance with EPA regulations.

  • Documentation : Ensure a hazardous waste manifest is completed to track the waste from your facility (the generator) to the final treatment, storage, and disposal facility (TSDF)[6]. This is a legal requirement and creates a "cradle-to-grave" record of the waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that ensures operational safety, protects environmental health, and complies with all regulatory standards.

References

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • Unknown. Standard Operating Procedure: Bromine Safety. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid ethyl ester. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Rutgers University Environmental Health and Safety. Standard Operating Procedure for Laboratories: BROMINE. [Link]

  • PubChem. Ethyl 4-(piperazin-1-yl)benzoate. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

Sources

Personal protective equipment for handling Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Safely Handling Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound. As a senior application scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to ensure your safety and the integrity of your research.

Understanding the Hazard Profile

  • Piperazine Derivatives : These compounds can cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2] Some piperazine compounds are also classified as harmful if swallowed and may cause burns.[1][2]

  • Brominated Aromatic Compounds : Direct contact with bromine-containing compounds can lead to skin burns and irritation.[3] Inhalation of vapors may cause respiratory issues, including coughing and chest pain.[3]

  • Ethyl Benzoate : This component may cause slight to moderate irritation, coughing, and breathing difficulties.[4]

Given this composite profile, it is prudent to treat this compound with a high degree of caution, assuming it to be an irritant to the skin, eyes, and respiratory system, and potentially corrosive.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure.[5] Never handle this chemical without the proper gear.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles conforming to ANSI Z.87.1 standards are mandatory. A face shield worn over the goggles is highly recommended to protect against splashes, especially during transfers of the material.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for providing short-term protection against a wide array of chemicals.[2][5] It is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against accidental spills.[5] Ensure the coat is fully buttoned.
Respiratory Protection RespiratorAll handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1]
Foot Protection Closed-Toe ShoesAlways wear closed-toe shoes in a laboratory setting to protect your feet from spills.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation and Weighing
  • Designated Area : All work with this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.[8]

  • Gather Materials : Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent dispensers, are within the fume hood to avoid unnecessary movements.

  • Don PPE : Put on all required PPE before handling the chemical container.

  • Weighing : Carefully weigh the desired amount of the solid compound. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.

Dissolution and Reaction Setup
  • Solvent Addition : Slowly add the desired solvent to the solid compound. Be aware of any potential for exothermic reactions.

  • Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. Ensure the container is appropriately capped to prevent vapor release.

  • Reaction Assembly : If the compound is to be used in a reaction, assemble the glassware within the fume hood. Ensure all joints are properly sealed.

Post-Procedure and Cleanup
  • Quenching : If applicable, quench the reaction carefully according to your established laboratory procedure.

  • Cleaning : Clean all glassware and equipment that came into contact with the compound.

  • Hand Washing : Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5][9]

Spill Response Plan

In the event of a spill, a swift and appropriate response is critical.

  • Alert Personnel : Immediately alert others in the vicinity.[5]

  • Evacuate : If the spill is large or releases a significant amount of vapor, evacuate the immediate area.

  • Assess the Spill : From a safe distance, assess the extent of the spill.

  • Small Spills : For small spills, use a chemical spill kit with an appropriate absorbent material to contain and clean up the substance.

  • Large Spills : For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department immediately.

  • Decontamination : After the spill is cleaned up, decontaminate the area.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][10] Remove contaminated clothing.[10]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.

Waste Segregation
  • Halogenated Organic Waste : Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[10][11]

  • Separate Containers : Do not mix halogenated waste with non-halogenated waste streams.[10] This is crucial for proper disposal and helps manage disposal costs.[12]

Waste Labeling and Storage
  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10][12] Do not use abbreviations.[10]

  • Container Integrity : Use containers that are in good condition, compatible with the waste, and have a tightly sealing lid.[10]

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[8][13]

Disposal Procedure
  • Collection : Arrange for the collection of the hazardous waste through your institution's EHS department.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagrams illustrate the key steps and decision points.

Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Clean Clean Glassware React->Clean Dispose Segregate Halogenated Waste Clean->Dispose

Caption: A streamlined workflow for handling the chemical, from preparation to disposal.

PPE_Decision_Tree cluster_protection Required Personal Protective Equipment Start Handling Ethyl 4-(4-(2-Bromobenzyl) piperazin-1-yl)benzoate Eyes Chemical Splash Goggles + Face Shield Start->Eyes Hands Nitrile Gloves Start->Hands Body Lab Coat Start->Body Respiratory Fume Hood or Respirator Start->Respiratory Feet Closed-Toe Shoes Start->Feet

Caption: A decision tree outlining the essential PPE for safe handling.

References

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Halogenated Organic Liquids - Standard Oper
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • General Rules for Working with Chemicals. (n.d.). Compliance and Risk Management.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly.
  • HAZARDOUS WASTE SEGREG
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: Benzoic acid ethyl ester. (2024). Carl ROTH.
  • 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
  • Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. (n.d.). BenchChem.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.